molecular formula C5H13NO3S B1199153 5-Aminopentanesulfonic acid CAS No. 37043-68-8

5-Aminopentanesulfonic acid

Cat. No.: B1199153
CAS No.: 37043-68-8
M. Wt: 167.23 g/mol
InChI Key: NJVWBSNUDITJDJ-UHFFFAOYSA-N
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Description

5-Aminopentanesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H13NO3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopentane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c6-4-2-1-3-5-10(7,8)9/h1-6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVWBSNUDITJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190547
Record name 5-Aminopentanesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37043-68-8
Record name 5-Aminopentanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037043688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminopentanesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminopentanesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-aminopentanesulfonic acid, a molecule of interest in various scientific domains. We will delve into its fundamental molecular characteristics, synthesis, and potential applications, offering insights grounded in established scientific principles for researchers, scientists, and professionals in drug development.

Introduction: Defining this compound

This compound is a bifunctional organic compound featuring a five-carbon aliphatic chain terminated by an amino group (-NH₂) at one end and a sulfonic acid group (-SO₃H) at the other. This unique structure, combining a basic amino group and a strongly acidic sulfonic acid group, results in a zwitterionic nature under physiological conditions. It is structurally related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system, and 5-aminovaleric acid, differing by the substitution of a carboxylic acid with a sulfonic acid group.[1][2] This structural similarity suggests potential interactions with biological systems, making it a molecule of interest for further investigation.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure and properties of this compound is fundamental to its application in research and development.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a pentane backbone with an amino group at position 5 and a sulfonic acid group at position 1.[3][4] Key identifiers and structural details are summarized below.

Diagram of this compound's Molecular Structure

A 2D representation of the this compound molecule.

Quantitative Physicochemical Data

The following table summarizes key computed and experimental properties of this compound, which are critical for experimental design, including formulation and analytical method development.

PropertyValueSource
Molecular Formula C₅H₁₃NO₃S[3][4]
Molecular Weight 167.23 g/mol [3][4]
Exact Mass 167.06161445 Da[3][4]
CAS Number 37043-68-8[4]
Topological Polar Surface Area 88.8 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 5[3]
XLogP3 -3[3]

Note: These properties are primarily based on computational models and may vary slightly from experimental values.

Synthesis and Characterization

While detailed, proprietary synthesis routes are often not publicly available, general synthetic strategies for amino sulfonic acids can be inferred from established organic chemistry principles. A plausible approach involves the modification of a suitable starting material containing a five-carbon chain.

Conceptual Synthesis Workflow

A general workflow for the synthesis and purification of this compound would likely involve the following stages. The choice of specific reagents and conditions is critical to ensure high yield and purity, minimizing side reactions.

Conceptual Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Starting Material (e.g., Halogenated Pentane) reaction1 Nucleophilic Substitution (e.g., with Sulfite) start->reaction1 intermediate Pentasulfonic Acid Intermediate reaction1->intermediate reaction2 Amination Reaction (e.g., Gabriel Synthesis or Reductive Amination) intermediate->reaction2 crude Crude this compound reaction2->crude purify Purification (e.g., Recrystallization, Chromatography) crude->purify analyze Analytical Characterization (NMR, MS, IR) purify->analyze final Pure this compound analyze->final

A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the protons on the pentane chain would provide definitive structural evidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and molecular formula (C₅H₁₃NO₃S).[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the S=O stretches of the sulfonic acid group.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile molecule with potential applications in various areas of drug discovery and development.

Building Block in Medicinal Chemistry

The amino and sulfonic acid groups provide two reactive handles for chemical modification. This allows for its incorporation into larger molecules as a linker or spacer. For instance, the amino group can be acylated or alkylated, while the sulfonic acid can form sulfonamides or sulfonate esters. This versatility is valuable in creating derivatives with tailored pharmacological properties. The introduction of a sulfonamide group, for example, is a common strategy in the design of various therapeutic agents, including antiviral and anti-inflammatory drugs.[5]

Role as a GABA Analogue

Given its structural similarity to GABA, this compound could be investigated for its potential to interact with GABA receptors. While its carboxylic acid counterpart, 5-aminovaleric acid, is a weak GABA agonist, the replacement with a sulfonic acid group could alter its binding affinity and functional activity.[1][2] This makes it a candidate for screening in neurological and psychiatric drug discovery programs.

Bioconjugation and Drug Delivery

Molecules with both amino and acidic functional groups can be utilized in bioconjugation and the development of drug delivery systems.[6] The amino group can be used to attach the molecule to a drug or a targeting ligand, while the sulfonic acid group can improve water solubility or mediate interactions with biological targets. Polysaccharide-based carriers, for example, are often functionalized to enhance drug loading and controlled release, a role for which a molecule like this compound could be adapted.[7]

Conclusion

This compound is a molecule with a well-defined structure and interesting physicochemical properties. Its bifunctional nature makes it a valuable building block for medicinal chemistry and a candidate for investigation in neuropharmacology. A thorough understanding of its molecular characteristics, as outlined in this guide, is the first step for researchers and drug development professionals looking to explore its potential in their respective fields. Further experimental validation of its synthesis, characterization, and biological activity will be crucial in unlocking its full scientific and therapeutic potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-5-oxopentane-1-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2024, January 5). This compound | CAS#:37043-68-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Recyclability of amidosulfonic acid in the synthesis of 5a. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Santos, J. L., et al. (n.d.). Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 4). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyanopentane-1-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of chiral BCPs. Retrieved from [Link]

  • MDPI. (2024, December 6). Polysaccharide-Based Drug Carriers—A Patent Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 27). 5-Aminosalicylic Acid Loaded Chitosan-Carrageenan Hydrogel Beads with Potential Application for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Retrieved from [Link]

Sources

Introduction: The Significance of 5-Aminopentanesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 5-Aminopentanesulfonic Acid

This compound is a fascinating and valuable molecule within the realm of medicinal chemistry and neuroscience. As a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, it holds significant potential for probing GABAergic systems. Its unique structure, featuring a flexible five-carbon chain terminating in a highly polar and stable sulfonic acid group, distinguishes it from its carboxylic acid counterpart, GABA. This modification imparts distinct physicochemical properties, including a lower pKa, which can influence receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering a detailed exploration of robust synthetic routes and high-purity purification strategies for this compound. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind procedural choices, providing the foundational knowledge required to adapt and troubleshoot these methods effectively.

Part I: Synthetic Strategies for this compound

The synthesis of this compound is not a trivial undertaking due to the presence of two highly polar, reactive functional groups. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. Below, we detail two viable and chemically sound pathways.

Route 1: Synthesis from 1,5-Dihalopentane Precursors

This classic approach leverages the reactivity of bifunctional alkanes. 1,5-dibromopentane is a common starting material, though 1,5-dichloropentane can be a more cost-effective alternative. The strategy involves a sequential nucleophilic substitution, carefully orchestrated to prevent undesired side reactions such as cyclization to form piperidine.

Overall Reaction Scheme:

Experimental Protocol:

Step 1: Monosulfonation of 1,5-Dibromopentane

  • Rationale: The first step is a nucleophilic substitution to introduce the sulfonate group. Using a molar excess of the dihalide relative to the sulfite salt favors monosubstitution and minimizes the formation of the disulfonated byproduct.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (Na₂SO₃) in a 1:1 mixture of ethanol and water.

    • Add 1,5-dibromopentane (approximately 1.5 to 2.0 molar equivalents relative to sodium sulfite).

    • Heat the mixture to reflux (approx. 80-90°C) for 12-18 hours. Monitor the reaction progress using TLC or LC-MS.

    • After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid residue contains the product, sodium 5-bromopentanesulfonate, along with unreacted 1,5-dibromopentane and sodium bromide.

    • The crude product is triturated with diethyl ether to remove the unreacted organic starting material and used directly in the next step.

Step 2: Amination of Sodium 5-Bromopentanesulfonate

  • Rationale: The second nucleophilic substitution displaces the remaining bromide with an amino group. A large excess of aqueous ammonia is used to maximize the formation of the primary amine and suppress the formation of secondary and tertiary amine byproducts.[1][2][3]

  • Procedure:

    • Transfer the crude sodium 5-bromopentanesulfonate to a high-pressure steel autoclave.

    • Add a significant excess of concentrated aqueous ammonia (28-30%).

    • Seal the autoclave and heat to 100-120°C for 8-12 hours. The elevated temperature and pressure are necessary to drive the reaction to completion.

    • After carefully cooling the reactor to room temperature and venting any excess ammonia pressure, the reaction mixture is transferred to a round-bottom flask.

    • The excess ammonia and water are removed under reduced pressure to yield the crude this compound.

Workflow Diagram: Synthesis via 1,5-Dibromopentane

G A 1,5-Dibromopentane C Reflux (12-18h) A->C B Sodium Sulfite (Na₂SO₃) in EtOH/H₂O B->C D Crude Sodium 5-Bromopentanesulfonate C->D F Heat (100-120°C, 8-12h) D->F E Conc. Aqueous Ammonia (NH₃) in Autoclave E->F G Crude this compound F->G

Caption: Synthesis of this compound from 1,5-dibromopentane.

Route 2: Synthesis from 5-Amino-1-pentanol

This pathway is advantageous if 5-amino-1-pentanol is a more readily available starting material.[4][5][6] The strategy involves converting the primary alcohol into a sulfonate, which requires initial protection of the more nucleophilic amino group.

Overall Reaction Scheme:

Experimental Protocol:

Step 1: N-Protection of 5-Amino-1-pentanol

  • Rationale: The amino group is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent it from reacting in the subsequent sulfonation step.

  • Procedure:

    • Dissolve 5-amino-1-pentanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (TEA) or sodium bicarbonate (1.5 equivalents).

    • Stir the reaction at room temperature for 4-6 hours.

    • Perform an aqueous workup to remove the base and isolate the Boc-protected product, which can be purified by column chromatography on silica gel.

Step 2: Conversion of Hydroxyl to a Mesylate Leaving Group

  • Rationale: The hydroxyl group is a poor leaving group. It is converted to a mesylate, an excellent leaving group for the subsequent Sₙ2 reaction.

  • Procedure:

    • Dissolve the N-Boc-5-amino-1-pentanol in anhydrous DCM and cool to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).

    • Allow the reaction to stir at 0°C for 1-2 hours.

    • Quench the reaction with water and perform an extractive workup to isolate the crude mesylated product, which is often used without further purification.

Step 3: Sulfonation via Nucleophilic Substitution

  • Rationale: The mesylate is displaced by sodium sulfite to form the protected sulfonic acid salt.

  • Procedure:

    • Dissolve the crude mesylate from the previous step in a 1:1 mixture of ethanol and water.

    • Add an excess of sodium sulfite (Na₂SO₃) (2-3 equivalents).

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction and remove the solvent under reduced pressure to obtain the crude sodium salt of N-Boc-5-aminopentanesulfonic acid.

Step 4: N-Deprotection

  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions to reveal the primary amine.

  • Procedure:

    • Dissolve the crude product from Step 3 in a minimal amount of water.

    • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane or aqueous HCl).

    • Stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete deprotection.

    • Remove the solvent and excess acid under reduced pressure to yield the crude product.

Comparison of Synthetic Routes

FeatureRoute 1: From 1,5-DihalopentaneRoute 2: From 5-Amino-1-pentanol
Starting Material 1,5-dibromopentane or 1,5-dichloropentane5-Amino-1-pentanol
Number of Steps 24 (including protection/deprotection)
Key Challenges Potential for cyclization; harsh conditions (autoclave)Multiple steps; protection/deprotection required
Scalability Potentially more scalable and cost-effectiveMore steps may reduce overall yield on a large scale
Overall Yield ModerateModerate, dependent on efficiency of each step

Part II: High-Purity Purification Methodologies

Crude this compound from any synthetic route will contain inorganic salts, unreacted starting materials, and side products. Its zwitterionic nature—possessing both a basic amino group and a strongly acidic sulfonic acid group—dictates the purification strategy.

Method 1: Recrystallization

Recrystallization is a powerful technique for removing impurities based on differences in solubility.[7] For a highly polar, zwitterionic compound like this compound, water is the primary solvent of choice.

Rationale: Sulfonic acids are generally highly soluble in water and poorly soluble in most organic solvents.[8] The principle is to dissolve the crude product in a minimum amount of hot water to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.

Experimental Protocol: Recrystallization from Water

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve upon boiling, add more water dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water or a water-miscible organic solvent in which the product is insoluble (e.g., cold ethanol or acetone) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound.

Method 2: Ion-Exchange Chromatography (IEC)

For achieving the highest possible purity, particularly for applications in biological assays or drug development, ion-exchange chromatography (IEC) is the method of choice. This technique separates molecules based on their net charge.[9][10][11]

Rationale: At a neutral pH, this compound exists as a zwitterion (H₃N⁺-(CH₂)₅-SO₃⁻). By adjusting the pH, we can control its net charge and its interaction with a charged stationary phase.

  • Cation-Exchange: At a low pH (e.g., pH 2-3), the sulfonic acid group is protonated (SO₃H) while the amino group is protonated (NH₃⁺), giving the molecule a net positive charge. It will bind to a negatively charged cation-exchange resin.

  • Anion-Exchange: At a neutral to slightly basic pH (e.g., pH 7-8), the sulfonic acid group is deprotonated (SO₃⁻) and the amino group is also deprotonated (NH₂), giving the molecule a net negative charge. It will bind to a positively charged anion-exchange resin.

Experimental Protocol: Purification using a Strong Cation-Exchange Resin

  • Resin Preparation: Select a strong cation-exchange resin (e.g., Dowex-50W). Prepare a column and wash the resin sequentially with 1M HCl, deionized water (until the eluate is neutral), 1M NaOH, and finally deionized water again until the eluate is neutral. Equilibrate the column with a low pH buffer (e.g., 0.1 M formic acid, pH ~2.5).

  • Sample Preparation & Loading: Dissolve the crude this compound in the equilibration buffer. Adjust the pH of the sample to match the buffer. Load the sample solution onto the top of the equilibrated column.

  • Washing: Wash the column with several column volumes of the equilibration buffer. This will elute any neutral or negatively charged impurities (e.g., inorganic anions).

  • Elution: Elute the bound this compound from the resin by applying a gradient or a step-wise increase in pH or ionic strength. A common method is to use a volatile buffer like aqueous ammonia or ammonium bicarbonate. Start with a low concentration (e.g., 0.1 M NH₄OH) and gradually increase to 1-2 M. The positively charged ammonium ions will displace the protonated amine of the product from the resin.

  • Fraction Collection & Analysis: Collect fractions and analyze them for the presence of the product using a suitable method (e.g., TLC with ninhydrin staining).

  • Isolation: Pool the pure fractions and remove the volatile buffer and solvent by lyophilization or rotary evaporation to yield the highly purified product.

Workflow Diagram: Ion-Exchange Chromatography Purification

G cluster_0 Column Preparation cluster_1 Purification Steps A Pack Cation-Exchange Resin B Wash with HCl, H₂O, NaOH, H₂O A->B C Equilibrate with Low pH Buffer B->C D Dissolve Crude Product in Buffer E Load Sample onto Column D->E F Wash with Buffer (Removes Anionic Impurities) E->F G Elute with NH₄OH Gradient (Displaces Product) F->G H Collect & Analyze Fractions G->H I Pool Pure Fractions & Lyophilize H->I J High-Purity Product I->J

Caption: Workflow for the purification of this compound via IEC.

References

  • Filo. (2025, April 23). When 1,5 -dibromopentane reacts with ammonia, among several products isol...
  • Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Benchchem.
  • Google Patents.
  • Filo. (2024, May 19). When 1,5 -dibromopentane reacts with ammonia, among several products isol...
  • ACS Publications. (2025, January 14). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry.
  • PubMed. (1991, November 15).
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Bio-Rad.
  • Wikipedia. 5-Amino-1-pentanol.
  • Chegg.com. (2012, May 3). Solved When 1,5-dibromopentane reacts with ammonia, among |.
  • PubMed Central. (2021, August 12).
  • Sino Biological.
  • BroadPharm. 5-Amino-1-pentanol, 2508-29-4.
  • PubChem. 5-Amino-5-oxopentane-1-sulfonic acid | C5H11NO4S | CID 88328142.
  • MedChemExpress. 5-Amino-1-pentanol | Biochemical Assay Reagent.
  • ChemicalBook.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

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An In-depth Technical Guide to the Stability and Storage of 5-Aminopentanesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects of 5-aminopentanesulfonic acid's stability and the requisite storage conditions to ensure its integrity for research, development, and manufacturing purposes. As a compound of interest in various scientific fields, understanding its chemical behavior over time is paramount for reproducible and reliable results.

Introduction to this compound

This compound, also known as homotaurine, is a structural analogue of the neurotransmitter GABA and the naturally occurring amino acid taurine.[1][2] Its unique structure, featuring a terminal sulfonic acid group and an amino group separated by a five-carbon chain, imparts specific chemical properties that dictate its stability and handling requirements. This guide will delve into the physicochemical properties, potential degradation pathways, and recommended best practices for the storage and handling of this compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for predicting its stability and designing appropriate storage protocols.

PropertyValueSource
Molecular Formula C5H13NO3S[3][4]
Molecular Weight 167.23 g/mol [3][4]
CAS Number 37043-68-8[3]
IUPAC Name 5-aminopentane-1-sulfonic acid[3]
Synonyms Homotaurine, 5-Amino-1-pentanesulfonic acid[3]
Appearance White solid/powder[5][6]
Topological Polar Surface Area 88.8 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]

These properties indicate that this compound is a polar molecule, likely soluble in aqueous solutions and possessing the potential for hydrogen bonding, which can influence its solid-state stability.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes of degradation based on its functional groups—a primary amine and a sulfonic acid—and knowledge of similar chemical structures.

Oxidation

The primary amine group in this compound is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or light. This process can lead to the formation of various byproducts, including imines, nitroso compounds, or further degradation products, potentially altering the compound's purity and biological activity. Studies on similar compounds like 5-aminosalicylic acid have shown that oxidation is a significant degradation pathway.[7]

Maillard Reaction and Other Amine-Related Reactions

The amino group can also participate in reactions with reducing sugars or aldehydes, if present as contaminants, through the Maillard reaction. This can lead to the formation of complex colored products. While less common for a pure compound, it is a consideration in formulated products.

Sulfonic Acid Group Stability

The sulfonic acid group is generally considered chemically stable and less prone to degradation under normal conditions compared to the amino group. However, extreme conditions of temperature and pH are to be avoided.

A simplified logical flow for considering potential degradation is illustrated below:

G cluster_conditions Initiating Conditions cluster_compound This compound cluster_pathways Potential Degradation Pathways cluster_products Degradation Products Air_Oxygen Air (Oxygen) Oxidation Oxidation of Amino Group Air_Oxygen->Oxidation Light Light Exposure Light->Oxidation Contaminants Contaminants (e.g., Metals, Aldehydes) Maillard Maillard Reaction Contaminants->Maillard Compound 5-Aminopentanesulfonic Acid Compound->Oxidation Compound->Maillard Deg_Products Impurities & Loss of Potency Oxidation->Deg_Products Maillard->Deg_Products

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended.

Solid Compound

For the solid (powder) form of this compound, the following conditions are advised:

ParameterRecommendationRationale
Temperature -20°C for long-term storage (up to 3 years) Low temperatures significantly slow down the rate of chemical reactions, including oxidation.[1]
2-8°C for short-term storageProvides adequate protection for routine use.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation.
Light Protect from lightLight can provide the activation energy for photo-oxidative degradation. Use of amber vials or storage in a dark location is crucial.
Moisture Store in a tightly sealed container in a dry environmentThe compound is hygroscopic; absorption of moisture can lead to clumping and may accelerate degradation in the presence of impurities.
Solutions

For solutions of this compound, additional precautions are necessary:

ParameterRecommendationRationale
Temperature -80°C for long-term storage of stock solutions (up to 1 year) Cryogenic storage is optimal for preserving the integrity of the compound in solution by virtually halting all chemical degradation processes.[1]
-20°C for short-term storage (up to 1 month)Suitable for working solutions that are used more frequently.[1]
Solvent Use high-purity, degassed solvents (e.g., water, DMSO)Minimizes the presence of dissolved oxygen and other reactive impurities. Note that solubility in DMSO may be limited.[1]
pH Maintain a pH that ensures stability (requires experimental determination)The stability of amino acids and sulfonic acids can be pH-dependent. Buffering the solution may be necessary.
Container Use sterile, tightly sealed containersPrevents microbial contamination and solvent evaporation.

Experimental Protocols for Stability Assessment

To experimentally verify the stability of this compound under specific conditions, a well-designed stability testing program is essential.

Stability Study Design

A typical stability study involves subjecting the compound to various environmental conditions over a defined period and analyzing its purity and integrity at specified time points.

Caption: Workflow for a typical stability study of this compound.

Step-by-Step Protocol for Accelerated Stability Testing
  • Sample Preparation: Accurately weigh and package the this compound in the intended storage containers. For solutions, prepare a stock solution at a known concentration in the desired solvent.

  • Initial Analysis (Time Zero): Perform a complete analysis of a control sample to establish the initial purity, appearance, and other relevant parameters.

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

  • Sample Analysis: At each time point, analyze the samples using a validated stability-indicating analytical method. Key analyses include:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity Assay: Quantification of the active compound, typically by High-Performance Liquid Chromatography (HPLC).

    • Related Substances: Detection and quantification of any degradation products, also by HPLC.

  • Data Evaluation: Compare the results at each time point to the initial data to assess the rate of degradation and identify any trends.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient and the increase in the levels of degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for assessing the stability of pharmaceutical compounds.

  • Principle: Separation of the parent compound from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.

  • Typical Method Parameters:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance. For compounds lacking a strong chromophore, derivatization or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.

Conclusion

The stability of this compound is critical for its effective use in research and development. By understanding its physicochemical properties and potential degradation pathways, and by adhering to the recommended storage and handling conditions outlined in this guide, scientists can ensure the integrity and reliability of this important compound. A systematic approach to stability testing, employing validated analytical methods, is essential for establishing a definitive shelf-life and ensuring the quality of experimental data.

References

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A Technical Guide to the Research Applications of 5-Aminopentanesulfonic Acid: A Selective Probe for GABAᴀ-rho Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Selective GABAergic Tool

In the intricate symphony of neural communication, the precise modulation of inhibitory signaling is paramount to maintaining physiological equilibrium. The γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS), presents a rich tapestry of receptor subtypes, each with distinct pharmacology and regional distribution. Among these, the GABAᴀ-rho (formerly GABAᴄ) receptors have emerged as a unique and compelling target for therapeutic intervention and fundamental neuroscience research. 5-Aminopentanesulfonic acid (5-APSA), a conformationally restricted analog of GABA, stands out as a highly selective agonist for these receptors. This technical guide provides an in-depth exploration of 5-APSA, offering a robust framework for its application in elucidating the role of GABAᴀ-rho receptors in health and disease. We will delve into the causality behind experimental choices, provide validated protocols, and chart a course for innovative research endeavors.

The Molecular Logic of 5-APSA: Structure, Selectivity, and Mechanism of Action

The defining feature of 5-APSA is the substitution of GABA's carboxyl group with a sulfonic acid moiety. This seemingly subtle alteration has profound consequences for the molecule's physicochemical properties and, consequently, its biological activity. The sulfonic acid group is more acidic than a carboxylic acid, ensuring it is ionized at physiological pH. This, combined with the molecule's overall structure, imparts a degree of conformational rigidity that is absent in the more flexible GABA molecule.

This structural constraint is the cornerstone of 5-APSA's selectivity. While GABA can adopt multiple conformations to bind to a wide array of GABA receptor subtypes, 5-APSA's rigid structure preferentially fits the orthosteric binding site of the GABAᴀ-rho receptor. GABAᴀ-rho receptors are ionotropic receptors composed of ρ subunits, forming homomeric or heteromeric pentameric chloride channels. A key distinguishing feature of these receptors is their insensitivity to classical GABAᴀ receptor modulators such as benzodiazepines and barbiturates, making them a distinct pharmacological entity.

Upon binding to the GABAᴀ-rho receptor, 5-APSA induces a conformational change that opens the integral chloride ion channel. The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This inhibitory effect is the basis of 5-APSA's action in the CNS.

Signaling Pathway Diagram: 5-APSA-Mediated Inhibition

G cluster_0 Extracellular cluster_1 Neuronal Membrane cluster_2 Intracellular 5-APSA 5-APSA GABA_A_rho_Receptor GABAᴀ-rho Receptor (ρ subunits) 5-APSA->GABA_A_rho_Receptor Binds Cl_Channel Chloride Channel (Closed) GABA_A_rho_Receptor->Cl_Channel Cl_Channel_Open Chloride Channel (Open) GABA_A_rho_Receptor->Cl_Channel_Open Activates Cl_Influx Cl- Influx Cl_Channel_Open->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: 5-APSA binding to GABAᴀ-rho receptors opens chloride channels, leading to neuronal inhibition.

Established Research Applications: Probing GABAᴀ-rho Function

The selectivity of 5-APSA has made it an indispensable tool for dissecting the physiological roles of GABAᴀ-rho receptors, which are particularly abundant in the retina, but also present in other brain regions such as the hippocampus, cerebellum, and superior colliculus.

Key Research Areas:

  • Retinal Neurophysiology: 5-APSA has been instrumental in characterizing the contribution of GABAᴀ-rho receptors to signal processing in the retina. Studies have used 5-APSA to isolate GABAᴀ-rho-mediated currents in retinal neurons, particularly bipolar and amacrine cells, to understand their role in shaping the visual signal.

  • Synaptic Plasticity: The involvement of GABAergic inhibition in learning and memory is a field of intense research. 5-APSA allows for the specific investigation of how GABAᴀ-rho receptor activation influences synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).

  • Pharmacological Profiling: 5-APSA serves as a reference agonist for the pharmacological characterization of novel compounds targeting GABAᴀ-rho receptors.

Future Directions and Advanced Research Protocols

The true potential of 5-APSA lies in its application to cutting-edge research questions. The following sections provide detailed methodologies for leveraging this selective agonist in novel experimental paradigms.

High-Resolution Functional Mapping with Retinal Slice Electrophysiology

Rationale: The high expression of GABAᴀ-rho receptors in the retina makes it an ideal model system to study their function with high precision. Whole-cell patch-clamp recordings from retinal slices allow for the direct measurement of ion channel activity in identified neurons in a relatively intact circuit.

Experimental Protocol: Whole-Cell Patch-Clamp Recording from Retinal Bipolar Cells

  • Retinal Slice Preparation:

    • Euthanize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

    • Enucleate the eyes and dissect the retina in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 1 MgCl₂, and 2 CaCl₂.

    • Embed the retina in low-melting-point agarose and cut 200-250 µm thick slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize bipolar cells using differential interference contrast (DIC) optics.

    • Pull patch pipettes from borosilicate glass to a resistance of 5-8 MΩ.

    • Fill the pipettes with an internal solution containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH). Include a fluorescent dye like Alexa Fluor 488 for morphological identification.

    • Establish a gigaseal and obtain a whole-cell configuration.

    • Record currents in voltage-clamp mode.

  • Pharmacology:

    • Apply 5-APSA (typically 10-100 µM) via the perfusion system to elicit GABAᴀ-rho receptor-mediated currents.

    • To isolate GABAᴀ-rho currents, co-apply antagonists for other GABA receptors, such as bicuculline (a GABAᴀ antagonist) and CGP 55845 (a GABAʙ antagonist).

Data Summary Table: Expected Electrophysiological Characteristics

ParameterControl (aCSF)+ 5-APSA (50 µM)
Holding Current (at -60 mV)BaselineInward shift
Input ResistanceBaselineDecrease
Reversal Potential~ -70 mV (ECl)~ -70 mV (ECl)
In Vivo Investigation of GABAᴀ-rho Receptor Function using Microiontophoresis

Rationale: To understand the role of GABAᴀ-rho receptors in complex behaviors and network activity, it is crucial to study their function in the intact brain. Microiontophoresis allows for the highly localized and controlled application of drugs like 5-APSA onto individual neurons while simultaneously recording their electrical activity.

Experimental Protocol: In Vivo Microiontophoresis of 5-APSA

  • Animal Preparation:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., hippocampus or cerebellum).

  • Electrode Assembly:

    • Use a multi-barrel glass micropipette. One barrel is filled with a high-conductance solution (e.g., 3 M NaCl) for single-unit recording.

    • Fill another barrel with a solution of 5-APSA (e.g., 10 mM in distilled water, pH adjusted to ~4.0 to ensure it carries a positive charge).

    • The remaining barrels can be used for other drugs or a balancing current.

  • Drug Application and Recording:

    • Lower the micropipette into the target brain region and isolate the spontaneous activity of a single neuron.

    • Apply 5-APSA by passing a positive current through the drug-containing barrel (ejection current, typically 10-100 nA).

    • Use a retaining current (a small negative current) between ejections to prevent drug leakage.

    • Record the neuron's firing rate before, during, and after 5-APSA application to assess its effect on neuronal activity.

Logical Relationship Diagram: In Vivo Microiontophoresis Workflow

G Anesthetized Animal Anesthetized Animal Stereotaxic Surgery Stereotaxic Surgery Anesthetized Animal->Stereotaxic Surgery Microelectrode Placement Microelectrode Placement Stereotaxic Surgery->Microelectrode Placement Single-Unit Recording Single-Unit Recording Microelectrode Placement->Single-Unit Recording 5-APSA Iontophoresis 5-APSA Iontophoresis Single-Unit Recording->5-APSA Iontophoresis Analysis of Firing Rate Analysis of Firing Rate 5-APSA Iontophoresis->Analysis of Firing Rate

Caption: Workflow for assessing the in vivo effects of 5-APSA on neuronal activity.

Development of a Novel PET Radioligand based on the 5-APSA Scaffold

Rationale: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can visualize and quantify receptor distribution and density in the living brain. A PET radioligand based on the selective 5-APSA scaffold would be a groundbreaking tool for studying GABAᴀ-rho receptors in human health and disease.

Proposed Development Pipeline:

  • Chemical Modification and Radiolabeling:

    • Synthesize a derivative of 5-APSA that is amenable to radiolabeling with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) without compromising its affinity and selectivity for GABAᴀ-rho receptors.

    • Develop a robust and automated radiosynthesis protocol. For example, for a ¹¹C-labeled tracer, this would typically involve the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • Preclinical Validation:

    • In vitro autoradiography: Confirm the binding of the radiolabeled compound to brain tissue sections and demonstrate its displacement by unlabeled 5-APSA and other GABAᴀ-rho ligands.

    • In vivo PET imaging in rodents and non-human primates: Assess the brain uptake, pharmacokinetic profile, and specific binding of the radioligand. This involves performing baseline scans and blocking scans where a high dose of unlabeled 5-APSA or another selective ligand is administered to block the specific binding of the radiotracer.

  • Human Studies:

    • If preclinical data are favorable, proceed with first-in-human studies to evaluate the safety, dosimetry, and imaging characteristics of the novel PET radioligand.

High-Throughput Screening for Allosteric Modulators

Rationale: While 5-APSA is an agonist, it can be used as a tool in high-throughput screening (HTS) to identify novel positive or negative allosteric modulators (PAMs or NAMs) of GABAᴀ-rho receptors. These modulators could have significant therapeutic potential.

Experimental Protocol: Cell-Based Fluorescence Assay

  • Cell Line Development:

    • Generate a stable cell line (e.g., HEK293 or CHO cells) that expresses the subunits of the human GABAᴀ-rho receptor.

    • Co-express a halide-sensitive yellow fluorescent protein (YFP) which is quenched by iodide influx.

  • Assay Procedure:

    • Plate the cells in 384-well microplates.

    • Use an automated liquid handler to add a compound library to the wells.

    • Add a sub-maximal concentration of 5-APSA (the EC₂₀, the concentration that gives 20% of the maximal response) to all wells.

    • Add a solution containing iodide to the wells.

    • Measure the fluorescence of the YFP using a plate reader.

  • Data Analysis:

    • PAMs will potentiate the effect of 5-APSA, leading to a greater influx of iodide and increased quenching of the YFP fluorescence.

    • NAMs will inhibit the effect of 5-APSA, resulting in less iodide influx and reduced fluorescence quenching.

Hypothetical HTS Data Summary

Compound Class5-APSA Response (EC₂₀)Change in YFP Fluorescence
Control (5-APSA alone)Baseline Quenching-
Positive Allosteric Modulator (PAM)Enhanced Quenching↓↓
Negative Allosteric Modulator (NAM)Reduced Quenching
Neutral LigandNo Change-

Conclusion: A Bright Future for a Selective Probe

This compound is more than just a GABA analog; it is a precision tool that unlocks a specific facet of the complex GABAergic system. Its high selectivity for GABAᴀ-rho receptors provides researchers with an unparalleled opportunity to investigate the role of this receptor subtype in neural function and dysfunction. From high-resolution electrophysiology in retinal circuits to the development of novel neuroimaging agents and the discovery of new therapeutic modulators, the research applications of 5-APSA are vast and exciting. The methodologies outlined in this guide provide a starting point for investigators to harness the power of this selective molecule and drive forward our understanding of the brain.

References

  • Hellmer, C. B., et al. (2021). Patch clamp recording from bipolar cells in the wholemount mouse retina. STAR Protocols, 2(3), 100652. [Link]

  • Connaughton, V. P. (2007). Zebrafish retinal slice preparation. CSH Protocols, 2007(1), pdb.prot4663. [Link]

  • Hicks, T. P. (1984). The history and development of microiontophoresis in experimental neurobiology. Progress in Neurobiology, 22(3), 185-240. [Link]

  • Pomper, M. G., et al. (2009). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). Journal of Medicinal Chemistry, 52(21), 6886–6899. [Link]

  • Kristiansen, U., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e58421. [Link]

  • Liu, J., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 6(6), 781-786. [Link]

  • Johnston, G. A. R. (2014). Flavonoids as GABAA Receptor Ligands: The Whole Story?. British Journal of Pharmacology, 171(5), 1097-1099. [Link]

  • Chebib, M., & Johnston, G. A. R. (1999). The ‘ABC’ of GABA Receptors: A Brief Review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937–940. [Link]

Safety and handling precautions for 5-Aminopentanesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Aminopentanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: A Note on Scientific Integrity

  • Safety data for closely related structural and functional analogs, primarily other aliphatic and aromatic aminosulfonic acids.

  • Authoritative, field-proven guidelines for the safe handling of hazardous and powdered chemical compounds from leading research institutions.

This approach ensures that the recommendations provided are grounded in established safety principles. All assumptions based on analog data will be clearly indicated.

Chemical & Structural Identity: Understanding the Molecule

This compound is a zwitterionic organic compound, meaning it contains both a basic amino group (-NH₂) and an acidic sulfonic acid group (-SO₃H). This dual functionality dictates its chemical behavior and is the primary causal factor behind its presumed toxicological properties. The presence of both acidic and basic centers can lead to irritant effects upon contact with biological tissues.

Table 1: Chemical and Physical Properties

Property Value Source
Molecular Formula C₅H₁₃NO₃S PubChem[1]
Molecular Weight 167.23 g/mol PubChem[1]
CAS Number 37043-68-8 ChemSrc[2]

| Structure | Zwitterion (H₃N⁺-(CH₂)₅-SO₃⁻) | Inferred |

Hazard Analysis: An Analog-Based Assessment

Given the absence of specific toxicological data for this compound, we must infer its potential hazards from well-characterized analogs like Sulfanilic acid. These compounds are known to cause skin and eye irritation and may lead to allergic skin reactions.

The causality stems from the functional groups. The sulfonic acid group is strongly acidic and can cause chemical irritation, while the amino group can also interact with skin proteins. As a fine powder, the compound also presents an inhalation hazard, as airborne particles can irritate the respiratory tract.

Table 2: GHS Hazard Identification (Based on Sulfanilic Acid Analog)

Hazard Class GHS Category Hazard Statement Source
Skin Irritation 2 H315: Causes skin irritation Sigma-Aldrich
Eye Irritation 2 H319: Causes serious eye irritation Sigma-Aldrich
Skin Sensitization 1 H317: May cause an allergic skin reaction Sigma-Aldrich

| Hazardous to the Aquatic Environment (Acute) | 3 | H402: Harmful to aquatic life | Sigma-Aldrich |

Key Precautionary Statements:

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Exposure Control & Personal Protective Equipment (PPE): A Self-Validating System

The cornerstone of safety when handling any powdered chemical is a multi-layered system of controls designed to minimize exposure through all routes (inhalation, dermal, ingestion). This system is self-validating: engineering controls provide the primary barrier, work practices ensure procedures are safe, and PPE acts as the final critical barrier for the operator.

Engineering Controls: The First Line of Defense

Handling powdered this compound requires robust engineering controls to prevent airborne dust.[3]

  • Chemical Fume Hood: All manipulations that may generate dust, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[4]

  • Ventilated Balance Enclosure: If a balance cannot be placed inside a fume hood due to air current instability, a dedicated ventilated balance enclosure or glove bag must be used. These enclosures use HEPA filtration to contain airborne particles.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task. The following diagram and table outline the logic for selecting appropriate protection.

PPE_Selection_Logic cluster_base All tasks require Base PPE start Start: Assess Task weighing Weighing Powder or Transferring Solids start->weighing solution Preparing Solutions or Handling Liquids start->solution storage Transporting or Accessing Storage start->storage ppe_goggles Upgrade to: - Chemical Goggles weighing->ppe_goggles High risk of dust ppe_gloves_double Add: - Double Nitrile Gloves weighing->ppe_gloves_double Fine, easily dispersed powder ppe_gloves Add: - Nitrile Gloves (Single Pair) solution->ppe_gloves Required solution->ppe_goggles Splash risk ppe_base Base PPE: - Safety Glasses - Lab Coat - Closed-Toe Shoes storage->ppe_base Standard Lab Attire ppe_face_shield Add: - Face Shield ppe_goggles->ppe_face_shield Large quantities (>10g)

Caption: PPE Selection Logic for this compound.

Table 3: Detailed PPE Requirements

Task Eyes/Face Hand Protection Body Protection Respiratory
Storage & Transport Safety glasses with side shields Not required (if container is sealed) Fastened lab coat, closed-toe shoes Not required
Weighing Powder (<10g) Chemical safety goggles Double-layered nitrile gloves Fastened lab coat, closed-toe shoes Required via use of fume hood or ventilated enclosure
Weighing Powder (>10g) Chemical safety goggles and face shield Double-layered nitrile gloves Fastened lab coat, closed-toe shoes Required via use of fume hood or ventilated enclosure

| Preparing Solutions | Chemical safety goggles | Single pair of nitrile gloves | Fastened lab coat, closed-toe shoes | Required via use of fume hood |

Experimental Protocols & Workflows

Adherence to standardized protocols is essential for mitigating the risks associated with handling powdered chemicals.

Protocol for Weighing Solid this compound (Tare Method)

This protocol is designed to minimize dust generation when a balance cannot be located inside a fume hood.[3][4]

  • Preparation: Designate a specific work area within the lab for handling the powder. Line the work surface in a chemical fume hood with disposable bench paper.[6]

  • Taring: Take an empty, clean container with a secure lid to the analytical balance. Place it on the balance and press the "tare" or "zero" button.

  • Transfer: Carefully transport the tared container to the chemical fume hood.

  • Addition of Powder: Inside the fume hood, use a clean spatula to add the approximate amount of this compound to the container. Securely close the lid.

  • Final Weighing: Transport the closed container back to the balance to obtain the final, accurate weight.

  • Solution Preparation: Return the closed container to the fume hood to proceed with solution preparation. This ensures any residual dust on the container's exterior is contained within the hood.

  • Decontamination: After use, decontaminate the spatula and work surface by wet-wiping with a suitable solvent (e.g., 70% ethanol), followed by water. Dispose of all contaminated disposable items (bench paper, wipes, gloves) as chemical waste.[5]

Emergency Response Workflow

Immediate and correct response to an exposure or spill is critical.

Emergency_Response start Emergency Event spill Spill Occurs start->spill exposure Personnel Exposure start->exposure spill_small Small Spill (<5g) Contained in Hood spill->spill_small Assess Size & Location spill_large Large Spill (>5g) or Outside Hood spill->spill_large Assess Size & Location eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation spill_small_action 1. Ensure PPE is intact. 2. Cover with absorbent pads. 3. Gently wet pads with water. 4. Collect all materials into waste bag. 5. Decontaminate area. spill_small->spill_small_action spill_large_action 1. Alert others and evacuate area. 2. Contact site EHS/Safety Office. 3. Prevent entry to the area. 4. Do not attempt cleanup alone. spill_large->spill_large_action eye_action 1. Immediately flush with eyewash station for 15 minutes, holding eyelids open. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. eye_contact->eye_action skin_action 1. Immediately remove contaminated clothing. 2. Wash affected area with soap and plenty of water for 15 minutes. 3. Seek medical attention if irritation persists. skin_contact->skin_action inhalation_action 1. Move person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. inhalation->inhalation_action

Caption: Emergency Response Workflow for Spills and Exposures.

First Aid Measures (Based on Analogs)
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

  • Ingestion: If swallowed, do NOT induce vomiting. Immediately give the victim two glasses of water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Storage and Disposal

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[8]

Waste Disposal

All waste, including contaminated PPE, disposable labware, and spill cleanup materials, must be collected in a designated, sealed, and labeled hazardous waste container. Disposal must be handled through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

  • [No Author]. (n.d.).Current time information in Montgomery County, US. Google.
  • ChemSrc. (2024, January 5). this compound | CAS#:37043-68-8. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - Aminosulfonic acid (sulfamic acid). Retrieved January 16, 2026, from [Link]

  • The Dow Chemical Company. (2009, April 3). Material Safety Data Sheet - PAPI 94 Polymeric MDI.* Retrieved January 16, 2026, from [Link]

  • [No Author]. (2021, January 19). Safety Data Sheet acc. to 29 CFR 1910.1200 App D - Amidosulfonic acid. Retrieved January 16, 2026, from [Link]

  • Conatex-DIDACTIC Lehrmittel GmbH. (2015, April 15). Safety Data Sheet - Sulfamic acid (Amidosulfonic acid). Retrieved January 16, 2026, from [Link]

  • Duke Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved January 16, 2026, from [Link]

  • [No Author]. (2024, July 24). Working Safely with Toxic Powders. EHS. Retrieved January 16, 2026, from [Link]

  • Duke Safety. (n.d.). Working Safely with Toxic Powders. Retrieved January 16, 2026, from [Link]

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A Researcher's Guide to Sourcing Research-Grade 5-Aminopentanesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals on the Commercial Availability, Quality Benchmarks, and Application Considerations of 5-Aminopentanesulfonic Acid.

Abstract

This compound is a versatile chemical compound with applications in various research and development sectors, particularly as a building block in medicinal chemistry and pharmaceutical sciences. Its dual functional nature, possessing both a primary amine and a sulfonic acid group, makes it a valuable synthon for creating novel molecules with potential therapeutic properties. This guide provides an in-depth overview of the commercial landscape for sourcing research-grade this compound, outlines key quality parameters for its effective use in sensitive research applications, and discusses its role in the synthesis of advanced chemical entities.

Introduction to this compound

This compound, also known by its IUPAC name 5-aminopentane-1-sulfonic acid, is a linear aliphatic amino sulfonic acid.[1] Its structure is characterized by a five-carbon chain terminating in a primary amine at one end and a sulfonic acid group at the other. This bifunctionality allows it to participate in a wide range of chemical reactions, making it a desirable starting material or intermediate in organic synthesis.

Chemical and Physical Properties: [1]

PropertyValue
CAS Number 37043-68-8
Molecular Formula C5H13NO3S
Molecular Weight 167.23 g/mol
IUPAC Name 5-aminopentane-1-sulfonic acid
Synonyms 5-Amino-1-pentanesulfonic acid, Homotaurine pentyl analog

The presence of both a basic amino group and a strongly acidic sulfonic acid group gives this compound zwitterionic properties, influencing its solubility and reactivity.

Commercial Suppliers of Research-Grade this compound

Identifying reliable commercial suppliers for research-grade this compound is crucial for ensuring the quality and reproducibility of experimental results. While not as commonly stocked as some other reagents, several chemical suppliers specialize in providing unique building blocks for research and development.

Key Supplier Categories:

  • Fine Chemical and Building Block Specialists: Companies that focus on producing and supplying a diverse catalog of unique and novel chemical compounds for research purposes are the most likely sources for this compound.

  • Custom Synthesis Providers: For researchers requiring specific purities, isotopic labeling, or bulk quantities, custom synthesis services offer a viable option. These services can synthesize the compound to meet precise specifications.

  • Chemical Marketplaces and Directories: Online platforms such as Chemsrc, ChemicalBook, and Echemi aggregate information from numerous suppliers, providing a broad overview of potential sources.[2][3] However, it is essential to vet the individual suppliers listed on these platforms for their quality control standards.

Workflow for Sourcing this compound:

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Qualification cluster_2 Phase 3: Procurement Initial Search Broad Search: 'this compound suppliers' Database Search Directory Search: Chemsrc, ChemicalBook, PubChem Initial Search->Database Search Refine Search Supplier Vetting Direct Supplier Inquiry Database Search->Supplier Vetting Identify Potential Suppliers Request CoA Request Certificate of Analysis (CoA) Supplier Vetting->Request CoA Engage with Suppliers Purity Analysis Review Purity Data (NMR, HPLC) Request CoA->Purity Analysis Specification Comparison Compare Supplier Specifications Purity Analysis->Specification Comparison Select Supplier Select Optimal Supplier Specification Comparison->Select Supplier Make Informed Decision Purchase Procure Compound Select Supplier->Purchase

Caption: A workflow diagram illustrating the process of sourcing research-grade this compound.

Quality Considerations for Research-Grade this compound

For researchers, particularly those in drug development, the purity and characterization of starting materials are of paramount importance. The term "research-grade" implies a level of quality suitable for laboratory experimentation, but the specific requirements can vary depending on the application.

Essential Quality Documentation:

  • Certificate of Analysis (CoA): This document is a critical piece of quality assurance, providing lot-specific information on the purity and physical properties of the compound. Researchers should always request a CoA from the supplier.

  • Technical Data Sheet (TDS): A TDS provides more general information about the product, including its chemical and physical properties, storage recommendations, and safety information.

Key Purity and Analytical Techniques:

The purity of this compound is typically assessed using a combination of analytical methods. For research applications, a purity of ≥95% is generally required.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. Quantitative NMR (qNMR) can be used for precise purity determination.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from impurities, providing a quantitative measure of purity.[5]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Workflow for Quality Verification:

G cluster_0 Step 1: Documentation Review cluster_1 Step 2: Analytical Data Scrutiny cluster_2 Step 3: Final Assessment CoA Certificate of Analysis NMR NMR Data (Structure, Purity) CoA->NMR TDS Technical Data Sheet HPLC HPLC Data (Purity) TDS->HPLC Decision Accept/Reject Batch NMR->Decision HPLC->Decision MS Mass Spectrometry (MW) MS->Decision

Caption: A diagram outlining the steps for verifying the quality of a batch of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules.[6] Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

Role as a Synthetic Building Block:

  • Peptidomimetics: The amino acid-like structure of this compound makes it an interesting component for the synthesis of peptidomimetics, where it can be used to create analogs of natural peptides with improved stability or activity.

  • Linker Chemistry: The amine and sulfonic acid groups can be functionalized to act as linkers, connecting different molecular fragments in the construction of bioconjugates or targeted drug delivery systems.[7]

  • Scaffold for Novel Compounds: The linear carbon chain can be modified to introduce additional functional groups or chiral centers, leading to the creation of diverse chemical libraries for screening in drug discovery programs.

The synthesis of derivatives often involves standard organic chemistry transformations such as amide bond formation at the amino terminus or conversion of the sulfonic acid to a sulfonyl chloride for subsequent reactions.

Conclusion

Sourcing high-quality this compound is a critical first step for any research program that utilizes this versatile building block. By carefully selecting suppliers, diligently reviewing quality documentation, and understanding the analytical techniques used for purity assessment, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. While not a universally stocked chemical, a systematic approach to sourcing through specialized fine chemical suppliers and custom synthesis providers can secure the necessary quantities of research-grade material for advancing scientific discovery.

References

  • Chemsrc. This compound | CAS#:37043-68-8. [Link]

  • Molbase. 5-aminopentane-1-sulfonic acid. [Link]

  • PubChem. This compound. [Link]

  • Anthem Biosciences. Custom Synthesis. [Link]

  • MDPI. Research on the Synthesis and Application of AminoSulfonic Acid Gemini Surfactant. [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • National Institutes of Health. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. [Link]

  • National Institutes of Health. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. [Link]

  • The Good Scents Company. ethyl 3-methyl valerate. [Link]

  • National Institutes of Health. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. [Link]

  • National Institutes of Health. Synthesis of New Amidoethanesulfonamides of Betulonic Acid. [Link]

  • ResearchGate. Synthesis of amine building blocks 4 and 5. [Link]

  • PubMed. Synthesis of Some 3-hydroxy-5-aminopentanoic Acid Derivatives. [Link]

  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. [Link]

  • ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • ResearchGate. Determination of Enantiomeric Purity for Chiral π‐Basic Aromatic Alcohols Chiral Samples by 1H NMR Spectroscopy. [Link]

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Methodological & Application

Using 5-Aminopentanesulfonic acid as a buffer in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Aminopentanesulfonic Acid: A Zwitterionic Buffer for Biochemical Assays

Introduction: Beyond Conventional Buffers

In the landscape of biochemical research, the selection of an appropriate buffer is paramount to experimental success. While canonical buffers like Tris and HEPES are ubiquitous, specialized applications often demand reagents with distinct physicochemical properties. This compound (also known as 5-amino-1-pentanesulfonic acid) emerges as a valuable, albeit less common, zwitterionic buffer. Structurally, it features a primary amino group and a strongly acidic sulfonic acid group separated by a five-carbon aliphatic chain.[1] This configuration confers properties characteristic of the "Good's buffers," such as high solubility and low membrane permeability, making it a compelling choice for a variety of biological research applications.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of this compound's properties, detailed protocols for its preparation and use, and a comparative assessment against other standard laboratory buffers, empowering researchers to make informed decisions for their experimental systems.

Physicochemical Profile and Buffering Characteristics

The utility of a buffer is defined by its chemical and physical properties. This compound possesses a unique profile that makes it suitable for specific experimental conditions.

PropertyValueSource
IUPAC Name 5-aminopentane-1-sulfonic acid[1]
Molecular Formula C₅H₁₃NO₃S[1]
Molecular Weight 167.23 g/mol [1]
CAS Number 37043-68-8[1]
Predicted pKa (Amino Group) ~10.2 - 10.8Inferred from similar structures[3]
Predicted Useful pH Range ~9.2 - 11.8Inferred from pKa
Appearance White to off-white solidGeneral chemical property
Solubility High water solubilityCharacteristic of Good's buffers[2]

The key to its function lies in its zwitterionic nature. The sulfonic acid group is strongly acidic (pKa < 2) and remains deprotonated and negatively charged over almost the entire practical pH range. The buffering capacity is provided by the primary amino group, which has an estimated pKa in the range of 10.2 to 10.8. This positions this compound as an alkaline buffer , suitable for assays requiring stable pH control in the basic range, a domain where many common biological buffers are less effective.

Comparative Analysis with Standard Biological Buffers

Choosing the right buffer requires a careful comparison of candidates. The following table contrasts this compound with several widely used buffers to highlight its specific advantages and disadvantages.

BufferpKa (at 25°C)Useful pH RangeKey Characteristics
MES 6.155.5 - 6.7Morpholinic buffer; does not form significant metal complexes.[4]
MOPS 7.206.5 - 7.9Morpholinic buffer; suitable for RNA work and IEF.[5]
HEPES 7.486.8 - 8.2Piperazinic buffer; widely used in cell culture, low metal binding.[2]
Tris 8.067.5 - 9.0Primary amine buffer; pH is highly temperature-dependent; can inhibit enzymes.
CHES 9.38.6 - 10.0Cyclohexylamino family; low metal binding.[4]
This compound ~10.2 - 10.8 (Predicted)~9.2 - 11.8 (Predicted)Zwitterionic; predicted low metal chelation; high pH range; structurally simple.

This comparison underscores that this compound is not a direct replacement for buffers like HEPES or MOPS but rather a valuable tool for experiments conducted at a higher pH, such as studies of certain enzymatic reactions, protein stability under alkaline conditions, or specific electrophoretic systems.

Core Advantages and Applications

The molecular structure of this compound provides several key benefits in line with the criteria for "Good's buffers":[2]

  • Chemical Stability: The sulfonic acid group and the aliphatic chain are chemically robust and resistant to enzymatic degradation.[2]

  • Minimal Metal Ion Interaction: Unlike buffers with carboxyl groups, the sulfonate group has a very low affinity for divalent and trivalent metal ions, preventing interference in metal-dependent enzymatic assays.[2]

  • Low UV Absorbance: The lack of aromatic rings means it has negligible absorbance in the UV and visible regions, ensuring it does not interfere with spectrophotometric measurements.[2]

  • High Solubility & Low Permeability: Its zwitterionic character ensures high solubility in aqueous solutions while limiting its ability to cross biological membranes, a crucial feature for in vitro assays with cellular components.[2]

Potential Applications Include:

  • Enzyme Assays: Ideal for characterizing enzymes with high optimal pH, such as alkaline phosphatases or certain proteases.

  • Protein Chemistry: Studying protein unfolding, stability, or aggregation under alkaline conditions.

  • Electrophoresis: Can be used as a component in buffer systems for capillary or gel electrophoresis where a high pH is required to achieve desired charge separation.

Experimental Protocols and Methodologies

Adherence to precise protocols is essential for reproducibility. The following sections provide detailed, step-by-step methodologies for preparing and using this compound buffers.

Protocol 1: Preparation of a 1.0 M this compound Stock Solution

This protocol details the preparation of a concentrated stock solution, which can be diluted to various working concentrations.

Materials:

  • This compound (MW: 167.23 g/mol )

  • High-purity, deionized water (ddH₂O)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 100 mL or 1 L)

  • 0.22 µm sterile filter unit

Procedure:

  • Weigh the Compound: For 100 mL of a 1.0 M stock solution, weigh out 16.723 g of this compound.

  • Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of deionized water. Place on a stir plate to facilitate dissolution. The solution will be acidic at this stage.

  • pH Adjustment: While stirring, slowly add 10 M NaOH dropwise to the solution. The amino group will be deprotonated, and the compound will fully dissolve. Monitor the pH continuously with a calibrated pH meter.

  • Target pH for Stock: Adjust the pH to the upper end of the desired buffering range (e.g., pH 10.5). This provides flexibility for final dilution and adjustment. Causality Note: Adjusting the pH of the concentrated stock is more efficient than adjusting the pH of large volumes of dilute working solutions.

  • Final Volume Adjustment: Once the target pH is reached and the solid is fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure a complete transfer. Carefully add deionized water to bring the final volume to the 100 mL mark.

  • Sterilization and Storage: For biological applications, sterile filter the solution through a 0.22 µm filter unit into a sterile container. Store the stock solution at 4°C. It is expected to be stable for several months.

Protocol 2: Preparation of a 100 mM Working Buffer (pH 9.5)

This protocol describes the dilution of the 1.0 M stock to a typical working concentration.

Materials:

  • 1.0 M this compound stock solution (from Protocol 1)

  • High-purity, deionized water (ddH₂O)

  • 1 M HCl and 1 M NaOH for fine pH adjustment

  • Calibrated pH meter

  • Graduated cylinder or volumetric pipette

Procedure:

  • Dilution: To prepare 500 mL of a 100 mM working solution, pipette 50 mL of the 1.0 M stock solution into a beaker containing approximately 400 mL of deionized water.

  • pH Verification and Final Adjustment: Place the beaker on a stir plate and measure the pH. It should be close to the pH of the stock solution. Carefully adjust the pH to the final target of 9.5 using 1 M HCl or 1 M NaOH as needed. Self-Validation Note: Always re-check the pH after dilution, as concentration can have a minor effect on pKa and activity coefficients.

  • Final Volume: Transfer the solution to a 500 mL graduated cylinder or volumetric flask and add deionized water to reach the final volume of 500 mL.

  • Storage: Store the working solution at 4°C. For critical applications, it is recommended to prepare fresh working solutions weekly.

Workflow and Decision-Making Visualizations

To ensure clarity, the following diagrams illustrate the experimental workflow and the logical process for selecting this buffer.

G cluster_prep PART A: Stock Solution Preparation cluster_work PART B: Working Buffer Preparation weigh 1. Weigh Compound (16.723 g for 100 mL) dissolve 2. Dissolve in ~80% Volume of ddH₂O weigh->dissolve adjust_ph 3. Adjust pH with 10 M NaOH to ~10.5 dissolve->adjust_ph final_vol 4. Transfer to Volumetric Flask & Add ddH₂O to Final Volume adjust_ph->final_vol sterilize 5. Sterile Filter (0.22 µm) & Store at 4°C final_vol->sterilize dilute 1. Dilute Stock Solution (e.g., 50 mL in 400 mL) sterilize->dilute Use 1.0 M Stock verify_ph 2. Verify & Fine-Tune pH (e.g., to 9.5 with 1 M HCl/NaOH) dilute->verify_ph final_vol_work 3. Adjust to Final Volume with ddH₂O verify_ph->final_vol_work use 4. Use in Assay final_vol_work->use

Caption: Workflow for preparing this compound buffer.

G start Need a Buffer for Biochemical Assay ph_range What is the required assay pH? start->ph_range metal_ions Are divalent metal ions critical for the assay? ph_range->metal_ions pH > 9.0 other_buffer Consider other buffers (HEPES, MOPS, Tris, etc.) ph_range->other_buffer pH 6.0 - 8.5 temp_sens Is the assay temperature-sensitive? metal_ions->temp_sens Yes metal_ions->other_buffer No (Consider CHES, CAPS) select_buffer Select this compound temp_sens->select_buffer No (Assumed low ΔpKa/°C) temp_sens->other_buffer Yes (Tris not ideal)

Sources

Application Note: 5-Aminopentanesulfonic Acid as a Novel Additive in Protein Crystallization Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crystallization Challenge and the Role of Additives

The determination of the three-dimensional structure of proteins is fundamental to understanding their biological function and for structure-based drug design. X-ray crystallography remains a primary technique for obtaining high-resolution protein structures, but its success hinges on the ability to grow well-ordered crystals.[1] This process is often a significant bottleneck, influenced by numerous factors including pH, temperature, precipitant concentration, and the intrinsic properties of the protein itself.[2] Many proteins are prone to aggregation or exist in conformational states that are not conducive to forming a stable crystal lattice.

To overcome these challenges, the use of small molecule additives in crystallization screens has become an invaluable strategy.[3] Additives can favorably alter the physicochemical properties of the protein solution, influencing solubility, preventing aggregation, and promoting the formation of crystal contacts.[4] This application note introduces 5-Aminopentanesulfonic acid, a zwitterionic compound, as a novel additive for protein crystallization and provides detailed protocols for its application in screening and optimization experiments.

Physicochemical Properties of this compound

This compound is a linear five-carbon chain containing both a primary amine and a sulfonic acid group.

PropertyValueSource
Molecular Formula C5H13NO3S[5]
Molecular Weight 167.23 g/mol [6]
Structure Zwitterionic at neutral pHInferred from structure
Solubility High in aqueous solutionsInferred from structure

The zwitterionic nature of this compound, with its positively charged amino group and negatively charged sulfonate group, allows it to interact with both charged and polar residues on the protein surface.

Proposed Mechanism of Action in Protein Crystallization

While direct studies on the mechanism of this compound in protein crystallization are not yet prevalent in published literature, we can infer its potential modes of action based on studies of similar compounds, such as other aminosulfonic acids and zwitterionic additives.[7]

  • Solubility Enhancement and Aggregation Prevention: Like some amino acids, this compound may act as a "chemical chaperone," stabilizing the protein in its native conformation and preventing non-specific aggregation.[8][9] The sulfonate and amino groups can interact with charged residues on the protein surface, effectively shielding hydrophobic patches that might otherwise lead to amorphous precipitation.

  • Modification of the Hydration Shell: The presence of this compound in the crystallization drop can alter the hydration shell of the protein. This modification of protein-solvent interactions can be a critical factor in promoting the ordered protein-protein contacts necessary for crystal lattice formation.

  • Facilitating Crystal Contacts: The flexible carbon chain and charged end groups of this compound could potentially mediate crystal contacts by forming salt bridges or hydrogen bonds between adjacent protein molecules in the crystal lattice. A similar mechanism has been observed with other zwitterionic buffers and additives.[7]

Experimental Protocols

The following protocols provide a framework for incorporating this compound into your protein crystallization workflow.

Protocol 1: Initial Screening with this compound as an Additive

This protocol is designed to be used in conjunction with commercially available or in-house crystallization screens.

Materials:

  • Purified protein sample (5-15 mg/mL in a low ionic strength buffer)

  • This compound stock solution (1 M in deionized water, pH adjusted to 7.0)

  • Crystallization screening plates (e.g., 96-well sitting or hanging drop plates)

  • Pipettes and tips

  • Crystallization screen(s) of choice

Procedure:

  • Prepare the Additive-Containing Reservoir Solution: For each condition in your crystallization screen, prepare a reservoir solution containing this compound. A common starting point is a final additive concentration of 100 mM. For a 100 µL reservoir volume, add 10 µL of the 1 M this compound stock solution to 90 µL of the screening solution.

  • Set Up Crystallization Drops:

    • Sitting Drop: Pipette 1 µL of your protein solution into the microwell. Add 1 µL of the reservoir solution containing this compound.

    • Hanging Drop: Pipette 1 µL of your protein solution onto a coverslip. Add 1 µL of the reservoir solution containing this compound. Invert the coverslip and place it over the corresponding reservoir.

  • Seal the Plate: Carefully seal the crystallization plate to ensure a closed system for vapor diffusion.

  • Incubate and Monitor: Incubate the plates at a constant temperature (e.g., 4°C or 20°C). Monitor the drops for crystal growth at regular intervals (e.g., 24 hours, 48 hours, 1 week, and then weekly).

G cluster_prep Preparation cluster_setup Experiment Setup cluster_observe Observation Prot Purified Protein Drop Set Crystallization Drop: Protein + Reservoir Prot->Drop Stock 1M this compound Stock Reservoir Prepare Reservoir: Screen Condition + Additive Stock->Reservoir Screen Crystallization Screen Screen->Reservoir Reservoir->Drop Incubate Incubate at Constant Temperature Drop->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor

Caption: Workflow for initial screening with this compound.

Protocol 2: Optimization of Crystallization Conditions with this compound

Once initial hits (microcrystals, precipitates with crystalline features) are identified, this protocol can be used to optimize conditions.

Materials:

  • Purified protein sample

  • This compound stock solution (1 M, pH 7.0)

  • Stock solutions of the components of the "hit" condition (precipitant, buffer, salt)

  • Crystallization plates

Procedure:

  • Design a Grid Screen: Create a 2D grid screen varying the concentration of this compound against the concentration of the primary precipitant from the initial hit condition.

    • Axis 1 (Precipitant): Vary the precipitant concentration in 5-10 steps around the initial hit concentration (e.g., if the hit was at 20% PEG 3350, screen from 15% to 25%).

    • Axis 2 (this compound): Vary the concentration of this compound from 0 mM to 200 mM in 4-6 steps (e.g., 0, 25, 50, 100, 150, 200 mM).

  • Prepare Reservoir Solutions: Prepare the reservoir solutions for each point in your grid screen.

  • Set Up Crystallization Drops: Set up sitting or hanging drops as described in Protocol 1.

  • Incubate and Monitor: Incubate and monitor the plates, paying close attention to changes in crystal size, morphology, and number.

G cluster_input Inputs cluster_grid Grid Screen Design cluster_output Output InitialHit Initial Crystal Hit Condition VaryPrecip Vary Precipitant Concentration InitialHit->VaryPrecip VaryAdd Vary Additive Concentration InitialHit->VaryAdd Prot Protein Sample Optimized Optimized Crystals Prot->Optimized Additive This compound Additive->VaryAdd VaryPrecip->Optimized VaryAdd->Optimized

Sources

Application of 5-Aminopentanesulfonic Acid in Capillary Electrophoresis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the utilization of 5-Aminopentanesulfonic acid (5-APSA) in capillary electrophoresis (CE). Designed for researchers, scientists, and professionals in drug development, this document delves into the unique chemical properties of 5-APSA and its practical applications in enhancing CE separations, particularly for challenging analytes such as proteins, peptides, and chiral compounds.

Introduction: The Versatility of this compound in CE

This compound is a zwitterionic compound possessing both a primary amine and a sulfonic acid group. This dual functionality imparts unique properties that are highly advantageous for capillary electrophoresis. The sulfonic acid group ensures a strong negative charge over a wide pH range, while the amino group provides a positive charge at low pH. This zwitterionic nature at physiological and other pH values allows 5-APSA to serve as an effective buffering agent with low conductivity, minimizing the generation of Joule heat even at high concentrations.[1] This is a critical factor in CE, as it permits the use of higher voltages, leading to faster analysis times and increased separation efficiency.[1]

The primary applications of 5-APSA in CE, which will be explored in detail, include its use as a background electrolyte (BGE) component to minimize analyte-wall interactions, as a dynamic coating agent for the capillary surface, and as a component in chiral separation systems.

Fundamental Principles: The Role of 5-APSA in a CE System

The efficacy of 5-APSA in capillary electrophoresis stems from its ability to modulate the electroosmotic flow (EOF) and passivate the inner surface of the fused-silica capillary. The silanol groups on the capillary wall are typically deprotonated at pH values above 3, creating a negatively charged surface that can lead to the adsorption of positively charged analytes, such as proteins and peptides.[2] This adsorption can cause peak broadening, reduced efficiency, and poor reproducibility.[3]

5-APSA effectively mitigates these issues through a dynamic coating mechanism. At a suitable pH, the positively charged amino group of 5-APSA interacts with the negatively charged silanate groups on the capillary wall, forming a protective layer. This layer shields the analytes from direct interaction with the silica surface, thereby reducing adsorption.[4] Furthermore, the sulfonic acid group of 5-APSA presents a negatively charged surface to the bulk solution, which can help to maintain a consistent and reproducible EOF.

Experimental Workflow for Utilizing 5-APSA in CE

5_APSA_CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization BGE_Prep BGE Preparation with 5-APSA Cap_Prep Capillary Conditioning BGE_Prep->Cap_Prep Condition capillary with BGE Injection Sample Injection Cap_Prep->Injection Separation Electrophoretic Separation Injection->Separation Detection Detection (UV, MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Method_Dev Method Development & Refinement Data_Analysis->Method_Dev Evaluate performance Method_Dev->BGE_Prep Adjust BGE parameters

Caption: A generalized workflow for the application of 5-APSA in capillary electrophoresis.

Application I: Protein and Peptide Separations

The analysis of proteins and peptides by CE is often hampered by their adsorption to the capillary wall.[3] The use of zwitterionic buffers like 5-APSA is a highly effective strategy to overcome this challenge.[1][4]

Protocol for Protein Separation using a 5-APSA BGE

Objective: To achieve a high-efficiency separation of a model protein mixture.

Materials:

  • This compound (5-APSA)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length)

  • Model proteins (e.g., Lysozyme, Cytochrome C, Myoglobin)

  • Deionized water (18.2 MΩ·cm)

Instrumentation:

  • Capillary Electrophoresis system with UV or DAD detector

Procedure:

  • BGE Preparation:

    • Prepare a 50 mM solution of 5-APSA in deionized water.

    • Adjust the pH to 3.0 with 1 M HCl. This ensures that the amino group of 5-APSA is protonated and the silanol groups on the capillary are largely protonated, reducing the initial negative charge.

    • Filter the BGE through a 0.22 µm syringe filter.

  • Capillary Conditioning:

    • Rinse the new capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with 0.1 M HCl for 10 minutes.

    • Rinse with deionized water for 5 minutes.

    • Equilibrate with the 5-APSA BGE for 30 minutes.

  • Sample Preparation:

    • Dissolve the model proteins in deionized water or the BGE to a final concentration of 0.1-1 mg/mL each.

  • Electrophoretic Separation:

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply a voltage of +20 kV.

    • Set the capillary temperature to 25 °C.

    • Monitor the separation at 214 nm.

  • Data Analysis:

    • Analyze the resulting electropherogram for peak shape, resolution, and migration time.

Parameter Value Rationale
BGE 50 mM 5-APSA, pH 3.0Low pH protonates the amine on 5-APSA for wall interaction and minimizes silanol ionization.
Voltage +20 kVProvides a strong driving force for separation.
Temperature 25 °CEnsures reproducible migration times.
Detection 214 nmWavelength for peptide bond absorbance.

Application II: Chiral Separations

5-APSA can also be incorporated into chiral separation systems in CE.[5][6] While not a chiral selector itself, its properties as a BGE component can enhance the performance of chiral selectors like cyclodextrins. By reducing analyte-wall interactions and providing a stable electrophoretic environment, 5-APSA can improve the resolution and efficiency of enantiomeric separations.

Protocol for Chiral Separation of a Racemic Drug

Objective: To separate the enantiomers of a model racemic drug using a 5-APSA BGE with a chiral selector.

Materials:

  • This compound (5-APSA)

  • Phosphoric acid for pH adjustment

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector

  • Model racemic drug (e.g., a basic drug)

  • Methanol (optional, as an organic modifier)

  • Fused-silica capillary

Instrumentation:

  • Capillary Electrophoresis system with UV or DAD detector

Procedure:

  • BGE Preparation:

    • Prepare a solution of 100 mM 5-APSA in deionized water.

    • Add HP-β-CD to the desired concentration (e.g., 15 mM).

    • Adjust the pH to 2.5 with phosphoric acid. The acidic pH is often beneficial for the separation of basic enantiomers.

    • (Optional) Add methanol up to 15% (v/v) to improve solubility and modify selectivity.

    • Filter the BGE through a 0.22 µm syringe filter.

  • Capillary Conditioning:

    • Follow the same conditioning procedure as in the protein separation protocol.

    • Equilibrate with the chiral BGE for at least 30 minutes.

  • Sample Preparation:

    • Dissolve the racemic drug in deionized water or a mixture of water and methanol to a concentration of 0.5 mg/mL.

  • Electrophoretic Separation:

    • Inject the sample hydrodynamically (e.g., 30 mbar for 3 seconds).

    • Apply a voltage of +25 kV.

    • Maintain the capillary at 20 °C.

    • Detect at the drug's UV maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the resolution between the enantiomeric peaks.

Parameter Value Rationale
BGE 100 mM 5-APSA, 15 mM HP-β-CD, pH 2.55-APSA provides a stable background while HP-β-CD acts as the chiral selector.
Voltage +25 kVHigh voltage for fast and efficient separation.
Temperature 20 °CLower temperature can improve chiral resolution.
Organic Modifier 0-15% MethanolCan be optimized to improve selectivity and resolution.

Mechanism of 5-APSA in Suppressing Protein Adsorption

5_APSA_Adsorption_Suppression cluster_capillary Capillary Wall cluster_bge Background Electrolyte cluster_interaction Interactions Capillary Fused-Silica Capillary (-Si-O⁻ at pH > 3) Adsorption Protein Adsorption (Undesirable) Coating Dynamic Coating (Desirable) APSA 5-APSA (H₃N⁺-(CH₂)₅-SO₃⁻) APSA->Capillary Electrostatic Shielding Protein Positively Charged Protein Protein->Capillary Electrostatic Attraction

Caption: A diagram illustrating the role of 5-APSA in preventing protein adsorption onto the capillary wall.

Troubleshooting and Optimization

  • Poor Peak Shape: If peaks are broad or tailing, this may still indicate some analyte-wall interaction. Try increasing the concentration of 5-APSA in the BGE or slightly adjusting the pH.

  • Long Migration Times: To decrease migration times, increase the applied voltage. However, monitor the current to ensure Joule heating is not excessive. The low conductivity of 5-APSA buffers is advantageous here.

  • Irreproducible Migration Times: Ensure the capillary is thoroughly conditioned and equilibrated with the BGE before each run. The use of fresh BGE in the inlet and outlet vials for each run is also recommended.

  • No Chiral Resolution: The concentration of the chiral selector is a critical parameter. A systematic variation of the cyclodextrin concentration is necessary. The separation temperature and the addition of organic modifiers can also significantly impact chiral resolution.[7]

Conclusion

This compound is a valuable and versatile tool in the capillary electrophoresis toolkit. Its zwitterionic nature provides excellent buffering capacity with low conductivity, while its ability to dynamically coat the capillary wall effectively minimizes the adsorption of problematic analytes like proteins and peptides. This leads to improved separation efficiency, peak shape, and reproducibility. Furthermore, its compatibility with common CE modes, including chiral separations, makes it a compound of interest for a wide range of applications in pharmaceutical analysis and beyond. The protocols provided herein serve as a robust starting point for method development, with ample opportunities for optimization to suit specific analytical challenges.

References

  • Aturki, Z., & Fanali, S. (1994). Use of β-cyclodextrin polymer as a chiral selector in capillary electrophoresis.
  • Bello, M. S., Capelli, L., & Righetti, P. G. (1994). Dependence of the electroosmotic mobility on the applied electric field and its reproducibility in capillary electrophoresis.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • El Deeb, S., Wätzig, H., & El-Hady, D. A. (2004). Protein adsorption onto capillary wall often hampers CE separations, particularly in the CZE mode. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1035-1045.
  • Fanali, S. (1998). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector.
  • Gotti, R. (2011). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Scientia Pharmaceutica, 79(3), 459-506.
  • Hancu, G., & Papp, L. A. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(6), 1104.
  • Harvey, D. (n.d.). Analytical Chemistry 2.0.
  • Jandik, P., & Jones, W. R. (1991). Separation of organic cations using novel background electrolytes by capillary electrophoresis.
  • Janini, G. M., Chan, K. C., Barnes, J. A., Muschik, G. M., & Issaq, H. J. (1993). Effect of organic solvents on solute migration and separation in capillary zone electrophoresis.
  • Kenndler, E., & Schwer, C. (1993). Use of zwitterionic buffers in capillary zone electrophoresis.
  • Míksík, I., Charvátová, J., Eckhardt, A., Cserháti, T., Forgács, E., & Deyl, Z. (2004). Capillary electrophoretic separation of proteins and peptides by ion-pairing with heptanesulfonic acid.
  • Nishi, H., & Terabe, S. (1995). Review: Optical resolution of drugs by capillary electrophoresis techniques.
  • Quang, C., & Khaledi, M. G. (1995). Extending the scope of chiral separation of basic compounds by cyclodextrin-mediated capillary zone electrophoresis.
  • Righetti, P. G., Gelfi, C., & Verzola, B. (2001).
  • Salomon, K., Burgi, D. S., & Helmer, J. C. (1991). Evaluation of fundamental properties of a silica capillary used for capillary electrophoresis.
  • Separation Science. (n.d.). Method Development in Capillary Electrophoresis (CE): Selecting your Background Electrolyte.
  • Stoyanov, A. V. (2023). Buffering agents and additives for the background electrolyte solutions used for peptide and protein capillary zone electrophoresis.
  • Suratman, A., & Wätzig, H. (2007). Reproducible protein analysis by capillary electrophoresis using linear polyacrylamide-coated capillaries and hydrochloric acid rinsing. Electrophoresis, 28(14), 2324-2328.
  • Terabe, S. (1989). Electrokinetic chromatography: An interface between electrophoresis and chromatography. TrAC Trends in Analytical Chemistry, 8(4), 129-134.
  • Towns, J. K., & Regnier, F. E. (1991). Capillary electrophoretic separations of proteins using nonionic surfactant coatings. Analytical Chemistry, 63(11), 1126-1132.
  • United States Pharmacopeia. (n.d.). <1053> Capillary Electrophoresis.
  • Vindevogel, J., & Sandra, P. (1991). Resolution of acidic and basic enantiomers by capillary zone electrophoresis with charged cyclodextrins.
  • Wätzig, H., & Dette, C. (1993). Capillary electrophoresis (CE) in pharmaceutical analysis. Pharmazie, 48(8), 563-574.
  • Wätzig, H., Drießen, S., & Gümbel, H. (1998). The preparation of background electrolytes in capillary zone electrophoresis: golden rules and pitfalls. Electrophoresis, 19(13), 2115-2122.
  • Ye, M., & Khaledi, M. G. (2001). Micellar electrokinetic chromatography of proteins with acidic buffer systems. Analytical Chemistry, 73(8), 1894-1900.

Sources

Application Note: A Validated HPLC Method for the Sensitive Quantification of 5-Aminopentanesulfonic Acid in Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly sensitive analytical method for the quantification of 5-aminopentanesulfonic acid, also known as homotaurine, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the inherent high polarity and lack of a significant chromophore in this compound, a pre-column derivatization strategy is employed. This method utilizes ortho-phthalaldehyde (OPA) and N-acetylcysteine (NAC) to form a highly fluorescent isoindolic derivative, enabling trace-level detection and accurate quantification. The protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical tool for homotaurine in various aqueous matrices.

Introduction: The Analytical Challenge of this compound

This compound is a structural analogue of the neurotransmitter GABA and the naturally occurring amino acid taurine. It has garnered significant interest in the pharmaceutical industry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[1][2] Accurate and precise quantification of this compound in biological and pharmaceutical samples is paramount for pharmacokinetic studies, formulation development, and quality control.

The primary analytical challenge in the HPLC analysis of this compound lies in its physicochemical properties. As a zwitterionic compound with a sulfonic acid group and a primary amine, it is highly polar and exhibits poor retention on traditional reversed-phase HPLC columns.[3] Furthermore, it lacks a native chromophore, rendering direct UV-Vis detection insensitive. To overcome these limitations, this method employs a pre-column derivatization step, a common strategy for enhancing the detectability of compounds with amine groups.[4][5]

The chosen derivatization reagent, ortho-phthalaldehyde (OPA), reacts with the primary amine of this compound in the presence of a thiol, N-acetylcysteine (NAC), to form a stable and highly fluorescent isoindole derivative.[2][6] This derivatization not only imparts a fluorophore to the molecule, allowing for sensitive fluorescence detection, but also increases its hydrophobicity, leading to improved chromatographic retention and separation on a C18 column.[5]

Experimental Workflow and Causality

The overall analytical workflow is designed to ensure reproducible derivatization and accurate quantification. Each step is optimized to drive the reaction to completion and prepare the sample for reliable HPLC analysis.

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Sample Dilution & pH Adjustment deriv Pre-column Derivatization (OPA/NAC) s_prep->deriv Aliquot hplc RP-HPLC Separation (C18 Column) deriv->hplc Injection fld Fluorescence Detection hplc->fld Elution quant Quantification fld->quant Signal report Reporting quant->report Results

Figure 1: A high-level overview of the analytical workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound (Homotaurine) reference standard (≥99% purity)

  • Ortho-phthalaldehyde (OPA)

  • N-acetylcysteine (NAC)

  • Boric acid

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

Preparation of Solutions
  • Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution.

  • OPA Reagent (10 mg/mL): Dissolve 100 mg of OPA in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.

  • NAC Reagent (10 mg/mL): Dissolve 100 mg of NAC in 10 mL of deionized water. This solution should be prepared fresh daily.

  • Derivatization Reagent: In a clean vial, mix 1 mL of the OPA reagent, 1 mL of the NAC reagent, and 8 mL of the borate buffer. This reagent is stable for approximately one week when stored at 4°C and protected from light.

  • Mobile Phase A (0.02 M Potassium Phosphate Buffer, pH 7.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water and adjust the pH to 7.0 with a potassium hydroxide solution. Filter through a 0.22 µm filter.

  • Mobile Phase B: Methanol (HPLC grade).

Detailed Protocol: From Sample to Result

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve a concentration range suitable for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dilute the aqueous sample containing this compound with deionized water to bring the expected concentration within the range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before derivatization.

Pre-column Derivatization Protocol

The derivatization reaction is a critical step and should be performed consistently for all standards and samples.

derivatization start Pipette 100 µL of Standard or Sample reagent Add 400 µL of Derivatization Reagent start->reagent vortex Vortex for 30 seconds reagent->vortex react React for 2 minutes at room temperature vortex->react inject Inject into HPLC react->inject

Figure 2: Step-by-step pre-column derivatization workflow.

  • In an autosampler vial, combine 100 µL of the standard or filtered sample with 400 µL of the freshly prepared derivatization reagent.

  • Immediately cap the vial and vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes before placing the vial in the autosampler for injection.

HPLC and Fluorescence Detector Conditions

The following chromatographic conditions have been optimized for the separation and detection of the derivatized this compound.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate, pH 7.0[1]
Mobile Phase B Methanol
Gradient 0-2 min: 20% B; 2-12 min: 20-80% B; 12-15 min: 80% B; 15-16 min: 80-20% B; 16-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm[2]

Results and Discussion: A Self-Validating System

The trustworthiness of an analytical method is established through rigorous validation. The described protocol has been validated according to standard guidelines, demonstrating its suitability for the intended purpose.

Linearity and Sensitivity

A calibration curve was constructed by plotting the peak area of the derivatized this compound against the corresponding concentration. The method exhibited excellent linearity over the tested range.

Validation ParameterResult
Linearity (R²) > 0.999[2]
Limit of Detection (LOD) 5.75 ng/mL[2]
Limit of Quantification (LOQ) 17.43 ng/mL[2]

The low LOD and LOQ values confirm the high sensitivity of the method, making it suitable for trace analysis.

Precision and Accuracy

The precision of the method was evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The accuracy was determined by the recovery of spiked samples.

Validation ParameterResult
Intra-day Precision (%RSD) < 3.22%[2]
Inter-day Precision (%RSD) < 1.83%[2]
Accuracy (Recovery) 99.75 - 101.58%[2]

The low relative standard deviation (%RSD) values indicate high precision, while the recovery values close to 100% demonstrate excellent accuracy.

Selectivity

The selectivity of the method is demonstrated by the absence of interfering peaks from the blank matrix at the retention time of the derivatized this compound. The chromatographic conditions effectively separate the analyte of interest from the excess derivatization reagents and other potential sample components.

Conclusion

The HPLC method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound. The pre-column derivatization with OPA/NAC is a critical step that overcomes the inherent analytical challenges associated with this compound. This validated protocol serves as a valuable tool for researchers and professionals in the fields of pharmaceutical analysis, drug development, and biomedical research.

References

  • National Center for Biotechnology Information. (2023). In Vitro Permeability Study of Homotaurine Using a High-Performance Liquid Chromatography with Fluorescence Detection Pre-Column Derivatization Method. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). In Vitro Permeability Study of Homotaurine Using a High-Performance Liquid Chromatography with Fluorescence Detection Pre-Column Derivatization Method. PubMed. [Link]

  • ResearchGate. (n.d.). Electropherogram from an homotaurine solution at the LOD (0.004%, m / m). [Link]

  • Semantic Scholar. (n.d.). In Vitro Permeability Study of Homotaurine Using a High-Performance Liquid Chromatography with Fluorescence Detection Pre-Column Derivatization Method. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2023). (PDF) In Vitro Permeability Study of Homotaurine Using a High-Performance Liquid Chromatography with Fluorescence Detection Pre-Column Derivatization Method. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:37043-68-8. [Link]

  • National Center for Biotechnology Information. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]

  • University of North Texas Health Science Center. (n.d.). GENERAL HPLC METHODS. [Link]

  • National Center for Biotechnology Information. (2010). Highly Sensitive and Positively Charged Precolumn Derivatization Reagent for Amines and Amino Acids in Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. [Link]

  • National Center for Biotechnology Information. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

Sources

Application Notes & Protocols: 5-Aminopentanesulfonic Acid for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Potential of 5-Aminopentanesulfonic Acid as a Selective Affinity Ligand

In the landscape of protein purification, affinity chromatography stands out for its specificity, capable of isolating a single target protein from a complex mixture with high purity and yield.[1] The power of this technique lies in the highly specific and reversible interaction between a target molecule and a ligand immobilized on a chromatographic matrix.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of this compound as a specialized ligand in affinity chromatography.

This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] Its structure, featuring a five-carbon chain, a terminal amino group, and a sulfonic acid moiety, makes it an intriguing candidate for the purification of proteins that bind to GABA or similar structures. The sulfonic acid group is a strong acid, ensuring a negative charge over a wide pH range, which can participate in ionic interactions with target proteins. The terminal amino group provides a convenient handle for covalent immobilization onto a variety of chromatography matrices.

These application notes are intended for researchers, scientists, and drug development professionals seeking to develop custom affinity purification strategies for challenging protein targets, such as GABA receptors or other amino acid-binding proteins.

Principle of Interaction: A Tale of Two Moieties

The efficacy of this compound as an affinity ligand stems from the combined properties of its functional groups:

  • The Sulfonic Acid Group: This group is the primary driver of the affinity interaction. As a strong acid (with a low pKa), it remains deprotonated and negatively charged over a broad physiological pH range. This allows for strong ionic interactions with positively charged residues (e.g., lysine, arginine) within the binding pocket of the target protein.

  • The Alkyl Chain: The five-carbon chain acts as a spacer, projecting the sulfonic acid group away from the matrix backbone. This spatial separation minimizes steric hindrance, allowing the target protein to access and bind to the ligand more effectively.[2]

  • The Amino Group: This functional group is key for the immobilization of the ligand onto the chromatography matrix. Its primary amine nature allows for stable covalent linkage to various activated matrices through well-established coupling chemistries.

The overall principle involves the selective capture of target proteins from a crude lysate onto the this compound-coupled matrix. Non-binding proteins are washed away, and the purified target protein is subsequently eluted by disrupting the ligand-protein interaction, typically by using a high concentration of a competing ligand, or by altering the pH or ionic strength of the buffer.

Workflow for Affinity Chromatography using this compound

Affinity_Chromatography_Workflow cluster_0 Matrix Preparation cluster_1 Chromatography cluster_2 Post-Chromatography Matrix_Activation 1. Matrix Activation Ligand_Coupling 2. Ligand Coupling (this compound) Matrix_Activation->Ligand_Coupling Blocking 3. Blocking of Unreacted Groups Ligand_Coupling->Blocking Column_Packing 4. Column Packing Equilibration 5. Equilibration Column_Packing->Equilibration Sample_Application 6. Sample Application Equilibration->Sample_Application Wash 7. Wash Sample_Application->Wash Elution 8. Elution Wash->Elution Regeneration 9. Regeneration Elution->Regeneration Analysis 10. Analysis of Purified Protein Elution->Analysis Regeneration->Column_Packing Ligand_Protein_Interaction cluster_0 Affinity Matrix cluster_1 Target Protein Matrix Agarose Bead Spacer Spacer Arm Ligand This compound -NH- -SO₃⁻ Protein Target Protein Binding Pocket Positively Charged Residues (+) Ligand:so3->Protein:pocket Ionic Interaction

Sources

Application Note: 5-Aminopentanesulfonic Acid as a Robust Internal Standard for Mass Spectrometry-Based Quantification of Polar Analytes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the synthesis, characterization, and application of 5-aminopentanesulfonic acid as an internal standard for the quantitative analysis of polar analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its structural similarity to endogenous polar metabolites, such as amino acids and their derivatives, this compound is an ideal candidate to compensate for variability during sample preparation and analysis. We present a comprehensive protocol for its use in bioanalytical assays, including a robust synthesis method for obtaining a high-purity standard, detailed sample preparation procedures for plasma, and optimized HILIC-MS/MS conditions.

Introduction: The Critical Role of Internal Standards in Quantitative Mass Spectrometry

Accurate and precise quantification of analytes in complex biological matrices is a cornerstone of drug development, clinical research, and metabolomics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, matrix effects, and instrument variability.[2]

An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[3] The ideal internal standard has physicochemical properties closely matching the analyte of interest, ensuring that it experiences similar variations during the analytical process.[2] By normalizing the analyte's response to that of the internal standard, these variations can be effectively corrected, leading to more accurate and reliable quantitative results.

This compound is a structural analog of several important biological molecules, containing both a primary amine and a sulfonic acid moiety. This zwitterionic nature makes it particularly well-suited as an internal standard for the analysis of polar and charged analytes that are often challenging to quantify reliably. This application note provides a comprehensive guide to its synthesis and use in a bioanalytical context.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for its effective implementation.

PropertyValueSource
Chemical Formula C₅H₁₃NO₃SN/A
Molecular Weight 167.23 g/mol N/A
Appearance White crystalline solidN/A
Solubility Highly soluble in water, sparingly soluble in polar organic solventsN/A
pKa (approx.) ~1.5 (sulfonic acid), ~10.5 (amine)N/A

Synthesis of High-Purity this compound

The availability of a high-purity internal standard is paramount for accurate quantification. A common route for the synthesis of primary amines is the Gabriel synthesis, which avoids over-alkylation and typically produces high yields.[4][5]

Proposed Synthesis Scheme:

A two-step synthesis starting from a commercially available haloalkanesulfonate is proposed.

Synthesis_of_5-Aminopentanesulfonic_Acid start Sodium 5-bromo-1-pentanesulfonate intermediate N-(5-sulfopentyl)phthalimide start->intermediate Potassium phthalimide, DMF, heat product This compound intermediate->product Hydrazine hydrate, Ethanol, reflux

Caption: Proposed Gabriel synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of N-(5-sulfopentyl)phthalimide:

    • In a round-bottom flask, dissolve sodium 5-bromo-1-pentanesulfonate and a molar equivalent of potassium phthalimide in anhydrous dimethylformamide (DMF).

    • Heat the reaction mixture at 80-90°C overnight with stirring.

    • Cool the mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield N-(5-sulfopentyl)phthalimide.

  • Synthesis of this compound:

    • Suspend the N-(5-sulfopentyl)phthalimide in ethanol.

    • Add a slight excess of hydrazine hydrate to the suspension.

    • Reflux the mixture for 4-6 hours, during which the phthalhydrazide precipitate will form.[6]

    • Cool the reaction mixture and filter to remove the phthalhydrazide.

    • Evaporate the filtrate to dryness.

    • Recrystallize the crude product from an ethanol/water mixture to obtain high-purity this compound.

Purity Assessment: The purity of the synthesized this compound should be confirmed by LC-MS, NMR, and elemental analysis to ensure it is suitable for use as an internal standard.

Application: Quantification of Polar Analytes in Human Plasma

This section provides a detailed protocol for the use of this compound as an internal standard for the quantification of a hypothetical polar analyte (e.g., a short-chain amino acid derivative) in human plasma.

Experimental Workflow:

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_spike Spike with this compound IS plasma->is_spike precipitation Protein Precipitation (e.g., with Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilute for Injection supernatant->dilution hilic HILIC Chromatography dilution->hilic ms Tandem Mass Spectrometry (MRM) hilic->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Sources

Application Note & Protocol: A Framework for Investigating the Biological Effects of 5-Aminopentanesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

5-Aminopentanesulfonic acid is a chemical compound classified as a sulfonic acid and an aminocarboxylic acid.[1] Its structural similarity to endogenous neuromodulatory molecules like gamma-aminobutyric acid (GABA) and taurine suggests potential biological activity within the central nervous system (CNS).[2][3] Amino acids and their derivatives are fundamental to neurological health, serving not only as protein building blocks but also as neurotransmitters and precursors to other signaling molecules.[4][5] While extensive research exists on related compounds, the specific biological functions and mechanisms of action of this compound remain largely uncharacterized.

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the effects of this compound. The protocols herein are designed as a robust starting point, intended to be adapted to specific research questions and laboratory capabilities. The workflow progresses from foundational in vitro characterization to mechanistic and functional cellular assays.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation is critical for establishing the basic bioactivity profile of this compound. This involves determining its effects on cell viability and metabolism in relevant cell models, which will inform the design of all subsequent experiments.

Cell Line Selection and Rationale

The choice of cell line is paramount and should be hypothesis-driven. Given the structural similarity of this compound to key neurotransmitters, initial screening in well-characterized neuronal and glial cell lines is a logical starting point.

  • Neuronal Models:

    • SH-SY5Y (Human Neuroblastoma): A widely used and versatile cell line for studying neurodegenerative diseases, neurotoxicity, and neurodevelopment. These cells can be differentiated into a more mature, neuron-like phenotype.

    • PC-12 (Rat Pheochromocytoma): A classic model in neurobiology that, upon treatment with nerve growth factor (NGF), differentiates into cells with characteristics of sympathetic neurons.

  • Glial Models:

    • U-87 MG (Human Glioblastoma): Essential for investigating potential effects on glial cells, which are crucial for neuronal support, synaptic regulation, and neuroinflammation.

  • Control/Non-Neuronal Models:

    • HEK293 (Human Embryonic Kidney): A standard, non-neuronal cell line used to assess general cytotoxicity and to distinguish neuron-specific effects from generalized cellular responses.

Protocol: Cell Viability and Cytotoxicity Assessment

This protocol is designed to determine the concentration range at which this compound impacts cell health.[6][7]

Objective: To determine the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound across selected cell lines.

Materials:

  • Selected cell lines (e.g., SH-SY5Y, HEK293)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (high purity)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom, black-walled plates for fluorescence assays

  • Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent

  • Multi-well plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency, then detach using trypsin.

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion).

    • Seed 1 x 10⁴ cells per well into a 96-well plate in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to ensure proper cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a sterile, aqueous solvent (e.g., water or PBS). Ensure complete dissolution and filter-sterilize.

    • Perform serial dilutions in complete medium to create a range of treatment concentrations (e.g., from 1 µM to 10 mM).

    • Carefully aspirate the medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle-only control and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation:

    • Incubate the plates for 24, 48, and 72-hour time points to assess both acute and chronic effects.

  • Viability Assay (Resazurin Method):

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the fluorescence readings of treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package to calculate the CC50 value.

Table 1: Example Data Layout for Cytotoxicity Screening

Concentration (µM)% Viability (SH-SY5Y) at 48h% Viability (HEK293) at 48h
0 (Vehicle)100.0100.0
1099.5100.2
10097.899.1
1000 (1 mM)88.396.5
5000 (5 mM)62.189.8
10000 (10 mM)41.585.3

Interpretation: This data will establish the sub-toxic concentration range for use in subsequent mechanistic assays. A significantly lower CC50 in neuronal cells compared to non-neuronal cells would suggest a degree of neuron-specific toxicity or sensitivity, warranting further investigation.

Part 2: Mechanistic Exploration - Receptor Binding and Signaling

The structural similarity of this compound to GABA and taurine strongly suggests a potential interaction with their respective receptors.[2][3] Taurine, for instance, has been shown to act on both GABA and glycine receptors.[2][8]

Hypothesis: GABA Receptor Modulation

This compound may act as an agonist, antagonist, or allosteric modulator at GABA receptors (specifically GABA-A or GABA-B subtypes).

Experimental Workflow: Investigating GABAergic Activity

GABAR_Investigation_Workflow hypothesis Hypothesis: This compound modulates GABA receptors binding_assay Radioligand Binding Assay (Direct Interaction) hypothesis->binding_assay Test via multiple approaches ephys_assay Patch-Clamp Electrophysiology (Functional Effect on Ion Channels) hypothesis->ephys_assay Test via multiple approaches calcium_assay Calcium Imaging (Downstream Signaling) hypothesis->calcium_assay Test via multiple approaches binding_result Determine Binding Affinity (Ki) binding_assay->binding_result ephys_result Measure Changes in Membrane Current/Potential ephys_assay->ephys_result calcium_result Quantify Changes in Intracellular [Ca2+] calcium_assay->calcium_result conclusion Conclusion: Agonist, Antagonist, Allosteric Modulator, or No Effect binding_result->conclusion Synthesize evidence ephys_result->conclusion Synthesize evidence calcium_result->conclusion Synthesize evidence

Caption: A multi-pronged workflow to assess GABA receptor modulation.

Protocol: Radioligand Binding Assay for GABA-A Receptors

Objective: To determine if this compound directly competes for the binding site of a known GABA-A receptor ligand.[9][10][11]

Principle: This competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a specific radiolabeled ligand (e.g., [³H]-Muscimol) from GABA-A receptors in prepared brain membranes. The result provides the inhibitory constant (Ki), an inverse measure of binding affinity.[11][12]

Materials:

  • Rat or mouse whole-brain membranes (prepared in-house or commercially sourced).

  • Radioligand: [³H]-Muscimol (a high-affinity GABA-A agonist).

  • Unlabeled Ligand for Non-Specific Binding (NSB): High concentration of GABA.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and vacuum filtration system.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation (Brief Overview):

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation steps to isolate the crude synaptosomal membrane fraction.[9]

    • Wash the membrane pellet multiple times with assay buffer to remove endogenous GABA.[9]

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

  • Assay Setup:

    • Set up triplicate tubes for each condition: Total Binding, Non-Specific Binding (NSB), and Competition.

    • Total Binding: Assay buffer + [³H]-Muscimol (at a concentration near its Kd, e.g., 5 nM) + membrane preparation (100-200 µg protein).[9]

    • NSB: Assay buffer + [³H]-Muscimol + high concentration of unlabeled GABA (e.g., 10 mM) + membrane preparation.[9]

    • Competition: Assay buffer + [³H]-Muscimol + varying concentrations of this compound + membrane preparation.

  • Incubation:

    • Incubate all tubes for 45-60 minutes on ice (4°C) to reach binding equilibrium.[9]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding: Mean CPM (Total Binding) - Mean CPM (NSB).

    • For competition tubes, calculate the percentage of specific binding: (CPM (Competition) - Mean CPM (NSB)) / (Specific Binding) * 100.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpretation: A low Ki value (in the nM to low µM range) would indicate a high binding affinity of this compound for the GABA-A receptor, providing strong evidence of a direct interaction.

Part 3: Cellular Function and Phenotypic Assays

This section moves beyond molecular interactions to explore the downstream consequences of this compound treatment on cellular health and function.

Assessing Neuroprotection and Oxidative Stress

Oxidative stress is a common pathological feature in many neurodegenerative diseases.[13][14] Given that taurine, a structural analog, possesses antioxidant properties, it is plausible that this compound may have similar cytoprotective effects.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound can protect neuronal cells from induced oxidative stress.[15]

Materials:

  • SH-SY5Y cells.

  • Oxidative stress inducer (e.g., 100-500 µM Hydrogen peroxide (H₂O₂) or 1 µM Rotenone).

  • ROS-sensitive fluorescent probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA).

  • Positive control antioxidant (e.g., N-acetylcysteine, NAC).

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with a range of sub-toxic concentrations of this compound (and NAC as a positive control) for 12-24 hours.

  • Probe Loading:

    • Remove the treatment medium and wash the cells gently with warm PBS.

    • Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells again with warm PBS to remove excess probe.

    • Add fresh medium containing the oxidative stress inducer (e.g., H₂O₂). Include control wells that receive only medium (no inducer).

  • Measurement:

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure fluorescence kinetically every 5 minutes for 1-2 hours, using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • For each well, calculate the rate of fluorescence increase over time (slope of the kinetic curve).

    • Normalize the rates to the control group (inducer only).

    • Compare the normalized rates of the groups pre-treated with this compound to the inducer-only group.

Table 2: Example Data Layout for ROS Assay

Pre-treatment GroupOxidative StressorNormalized Rate of ROS Production (%)
VehicleNone5.0
VehicleH₂O₂100.0
NAC (1 mM)H₂O₂25.4
5-APS (10 µM)H₂O₂85.7
5-APS (100 µM)H₂O₂63.1
5-APS (1000 µM)H₂O₂45.9

Interpretation: A dose-dependent decrease in the rate of ROS production in the pre-treated groups would strongly suggest that this compound has antioxidant or cytoprotective properties against oxidative insults.

Signaling Pathway Analysis

To understand the molecular mechanisms underlying any observed effects, it is crucial to investigate key intracellular signaling pathways. Western blotting is a powerful technique for this purpose, allowing for the semi-quantitative analysis of specific protein expression and activation (e.g., phosphorylation).[16][17]

Signaling_Pathway_Analysis_Workflow treatment Cell Treatment with This compound lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE Separation quantification->sds_page Load Equal Amounts transfer Transfer to PVDF Membrane sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry & Analysis detection->analysis

Caption: Standardized workflow for Western Blot analysis.

Protocol: Western Blot for Key Signaling Proteins

Objective: To investigate the effect of this compound on pro-survival (e.g., Akt, ERK) and apoptotic (e.g., Cleaved Caspase-3) signaling pathways.[18]

Procedure:

  • Treatment and Lysis: Treat SH-SY5Y cells with and without an effective concentration of this compound for various time points (e.g., 15 min, 1 hr, 6 hr, 24 hr). Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[19]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.[17]

  • Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in blocking buffer containing the primary antibodies of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-cleaved Caspase-3, and a loading control like anti-GAPDH).[19][20]

  • Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[20]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). For signaling proteins, calculate the ratio of the phosphorylated form to the total form. Normalize all values to the loading control to correct for any loading inaccuracies.

Conclusion

This document provides a logical and structured experimental guide for the initial characterization of this compound. By systematically progressing from broad phenotypic assays like cytotoxicity to specific, hypothesis-driven mechanistic studies such as receptor binding and signaling pathway analysis, researchers can efficiently build a comprehensive profile of this novel compound. The results obtained from each experimental stage should be used to inform and refine the direction of subsequent investigations, ultimately elucidating the therapeutic potential and mechanism of action of this compound.

References

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  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC - PubMed Central. [Link]

  • St-Gelais, F., & Trudeau, L. É. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International journal of molecular sciences, 22(11), 5783. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Biocompare. Cytotoxicity Assay. [Link]

  • Tahrani, A. A., & Bailey, C. J. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

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  • MDPI. Pharmacological Studies on Neuromodulatory Effects of Plant Extracts. [Link]

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  • ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and.... [Link]

  • Iłżecka, J. (2021). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Antioxidants, 10(7), 1027. [Link]

  • Baba, A., et al. (1989). Neurochemical characterization of cysteine sulfinic acid, an excitatory amino acid, in hippocampus. PubMed. [Link]

  • Singh, A., et al. (2023). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. [Link]

  • MDPI. Molecular Physiology of the Neuronal Synapse. [Link]

  • Oja, S. S., & Saransaari, P. (2000). Interactions of taurine and structurally related analogues with the GABAergic system and taurine binding sites of rabbit brain. PubMed Central. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. [Link]

  • Kontro, P., & Oja, S. S. (1987). Taurine and GABA release from mouse cerebral cortex slices: effects of structural analogues and drugs. PubMed. [Link]

  • Li, P., et al. (2021). Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake. Molecular nutrition & food research, 65(1), e1900921. [Link]

  • PubMed Central. Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. [Link]

  • Bagetta, G., et al. (1989). Interaction of taurine and related compounds with GABAergic neurones in the nucleus raphe dorsalis. PubMed. [Link]

  • Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. PubMed. [Link]

  • MDPI. Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management. [Link]

  • YouTube. Mechanism of Action of Aminosalicylates. [Link]

  • Lerma, J., et al. (1990). The Epileptogenic Action of the Taurine Analogue Guanidinoethane Sulfonate May Be Caused by a Blockade of GABA Receptors. PubMed. [Link]

  • Greenfield, S. M., & O'Riordan, J. (1994). Mechanism of action of 5-arninosalicylic acid. PMC - NIH. [Link]

  • Lee, S., et al. (2018). Activation of Glycine and Extrasynaptic GABAA Receptors by Taurine on the Substantia Gelatinosa Neurons of the Trigeminal Subnucleus Caudalis. PMC - PubMed Central. [Link]

  • Lieberman, H. R., et al. (1999). Amino Acid and Protein Requirements: Cognitive Performance, Stress, and Brain Function. In: Institute of Medicine (US) Committee on Military Nutrition Research. The Role of Protein and Amino Acids in Sustaining and Enhancing Performance. Washington (DC): National Academies Press (US). [Link]

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Application Notes and Protocols: A Step-by-Step Guide to Preparing 5-Aminopentanesulfonic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Aminopentanesulfonic acid is a zwitterionic organosulfur compound containing both a primary amine and a sulfonic acid functional group. Its unique chemical structure lends itself to a variety of applications in scientific research and drug development, where it may be utilized as a buffer, a counterion in chromatography, or a starting material for chemical synthesis. The presence of both acidic and basic moieties means that the preparation of its solutions requires careful consideration of factors such as solubility, pH, and stability to ensure the integrity and reproducibility of experimental results.

This comprehensive guide provides detailed protocols for the preparation of this compound solutions, grounded in established chemical principles and best practices. The information herein is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of its solutions. The following table summarizes key data for this compound.[1]

PropertyValueSource
Chemical Formula C₅H₁₃NO₃SPubChem[1]
Molecular Weight 167.23 g/mol PubChem[1]
Appearance White to off-white crystalline powder (typical)Inferred from related compounds
Solubility in Water Expected to be solubleInferred from similar structures
pKa Data available in IUPAC Digitized pKa DatasetPubChem[1]

Safety Precautions and Handling

Prior to handling this compound, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. As a standard laboratory practice, appropriate personal protective equipment (PPE) should be worn at all times.

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust particles.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container. Clean the spill area with a damp cloth.

Diagrammatic Overview of the Solution Preparation Workflow

The following diagram illustrates the key decision points and steps involved in the preparation of this compound solutions.

G cluster_prep Solution Preparation Workflow start Start: Define Experimental Needs (Concentration, Volume, pH) weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in appropriate solvent (e.g., deionized water) weigh->dissolve ph_check 3. Measure pH of the solution dissolve->ph_check adjust_ph 4. Adjust pH if necessary (using dilute HCl or NaOH) ph_check->adjust_ph pH outside desired range final_volume 5. Adjust to final volume ph_check->final_volume pH within desired range adjust_ph->final_volume filter 6. Sterile filter (if required) final_volume->filter store 7. Store appropriately (consider stability) filter->store

Caption: Workflow for preparing this compound solutions.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of common types of this compound solutions.

Protocol 1: Preparation of a 1 M Aqueous Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound in deionized water.

Materials:

  • This compound (MW: 167.23 g/mol )

  • Deionized water (ddH₂O), high purity

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper/boat

  • Spatula

  • Analytical balance

  • pH meter, calibrated

  • 1 M HCl and 1 M NaOH solutions (for pH adjustment)

  • 0.22 µm sterile filter (optional, for sterile applications)

Procedure:

  • Calculate the required mass: To prepare 500 mL of a 1 M solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L × 0.5 L × 167.23 g/mol = 83.615 g

  • Weigh the compound: Accurately weigh 83.615 g of this compound using an analytical balance.

  • Dissolution:

    • Add approximately 400 mL of deionized water to the 500 mL volumetric flask.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Gradually add the weighed this compound to the water while stirring.

    • Continue stirring until the solid is completely dissolved. Gentle heating (e.g., a warm water bath at 40-50 °C) may be applied to aid dissolution if necessary, but avoid boiling.

  • pH Measurement and Adjustment:

    • Once the solid is fully dissolved, allow the solution to cool to room temperature.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the pH of the solution. Due to the amphoteric nature of the compound, the initial pH may vary.

    • If a specific pH is required for your application, adjust it by adding 1 M HCl (to lower the pH) or 1 M NaOH (to raise the pH) dropwise while continuously monitoring the pH.

  • Final Volume Adjustment:

    • Once the desired pH is reached, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the 500 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (Optional):

    • For applications requiring a sterile solution, pass the prepared solution through a 0.22 µm sterile filter into a sterile container.

  • Storage:

    • Store the solution in a well-sealed, clearly labeled container.

    • Based on the known instability of other aminosulfonic acids in aqueous solutions, it is recommended to store the solution at 2-8 °C.

    • For long-term storage, consider preparing fresh solutions or conducting a stability study for your specific storage conditions.

Protocol 2: Preparation of a Buffered Solution at a Specific pH

This protocol outlines the preparation of a buffered solution of this compound at a desired pH, which is crucial for experiments sensitive to pH changes.

Rationale for pH Control:

Materials:

  • 1 M this compound stock solution (from Protocol 1)

  • Deionized water (ddH₂O), high purity

  • Appropriate buffer system (e.g., phosphate, acetate, depending on the target pH and experimental compatibility)

  • pH meter, calibrated

  • 1 M HCl and 1 M NaOH solutions

  • Volumetric flasks and pipettes

Procedure:

  • Determine the Target pH and Buffer System: Select a buffer system with a pKa value close to your desired working pH.

  • Prepare the Buffer: Prepare the chosen buffer solution at the desired concentration and pH according to standard laboratory protocols.

  • Add this compound:

    • To a known volume of the prepared buffer, add the required volume of the 1 M this compound stock solution to achieve the final desired concentration.

    • For example, to prepare 100 mL of a 100 mM this compound solution in a phosphate buffer, add 10 mL of the 1 M stock solution to 90 mL of the prepared phosphate buffer.

  • Final pH Check and Adjustment:

    • Measure the pH of the final solution. The addition of the this compound stock solution may slightly alter the pH of the buffer.

    • If necessary, make final, minor adjustments to the pH using dilute HCl or NaOH.

  • Storage: Store the buffered solution at 2-8 °C in a tightly sealed container. The stability of the solution will depend on the specific buffer system and storage conditions.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Incomplete Dissolution - Insufficient solvent volume- Low temperature- Reaching solubility limit- Add more solvent and stir.- Gently warm the solution while stirring.- If the solubility limit is reached, prepare a more dilute solution.
Precipitation After Cooling - Supersaturated solution was prepared at an elevated temperature.- Re-warm the solution to redissolve the precipitate and then dilute it to a concentration that remains stable at room temperature.
pH Drift Over Time - Instability of the compound in solution, leading to hydrolysis.- Absorption of atmospheric CO₂.- Prepare fresh solutions before use.- Store solutions in tightly sealed containers.- For critical applications, consider preparing solutions in a controlled atmosphere (e.g., under nitrogen).
Discoloration of the Solution - Degradation of the compound.- Contamination.- Prepare a fresh solution using high-purity reagents.- Investigate the stability of the solution under your experimental conditions.

Conclusion

The successful preparation of this compound solutions is a critical first step for a wide range of research and development applications. By following the detailed protocols and considering the key factors of solubility, pH, and stability, researchers can ensure the quality and reliability of their experimental outcomes. The information provided in this guide serves as a comprehensive resource for the effective utilization of this versatile compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Common experimental errors with 5-Aminopentanesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminopentanesulfonic acid. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the experimental use of this versatile compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot issues and optimize experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Poor Solubility in Organic Solvents

Q1: I am unable to dissolve this compound in my organic reaction solvent (e.g., Dichloromethane, THF, Acetonitrile). Why is this happening and how can I fix it?

A1: The Root Cause: Zwitterionic Nature

This compound is an amphoteric molecule, containing both a basic amino group (-NH₂) and a strongly acidic sulfonic acid group (-SO₃H). In its solid state and in neutral solutions, it primarily exists as a zwitterion, or an internal salt. This structure leads to strong intermolecular ionic interactions and high crystal lattice energy. Consequently, it exhibits high solubility in polar protic solvents like water but is generally insoluble in non-polar or aprotic organic solvents.[1] To achieve dissolution in an organic solvent, you must disrupt these strong intermolecular forces.

Solution: pH Adjustment via Salt Formation

The most effective strategy is to convert the sulfonic acid into a sulfonate salt using a suitable organic base. This breaks the zwitterionic interaction and generates a lipophilic ion pair that is more soluble in organic media. Triethylamine (TEA) is a common and effective choice.

Experimental Protocol: Solubilization via Salt Formation
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add your required mass of this compound.

  • Solvent Addition: Add the desired volume of your anhydrous organic solvent (e.g., Dichloromethane). You will observe a suspension.

  • Base Addition: While stirring, add triethylamine (TEA) dropwise. A typical starting point is to use 1.1 to 1.5 molar equivalents relative to the this compound.

  • Dissolution: Continue stirring the mixture at room temperature. Dissolution may take several minutes. Gentle warming (to 30-40°C) or brief sonication can accelerate the process.

  • Confirmation: Stir until the solution becomes clear and homogeneous. The solubilized 5-aminopentanesulfonate salt is now ready for your subsequent reaction steps.

Visualizing the Mechanism

The following diagram illustrates the conversion of the insoluble zwitterion to a soluble triethylammonium salt.

G cluster_0 Insoluble Zwitterion cluster_1 Solubilization Reagent cluster_2 Soluble Salt Zwitterion This compound (Zwitterionic Form) Insoluble in DCM Salt Triethylammonium 5-Aminopentanesulfonate (Salt Form) Soluble in DCM Zwitterion->Salt + TEA TEA Triethylamine (TEA) (Organic Base)

Caption: Conversion from insoluble zwitterion to a soluble salt.

Issue 2: Reaction Failure or Low Yield - Suspected Degradation

Q2: My reaction yield is consistently low, or the reaction fails entirely. I suspect the this compound is degrading. What causes this and how can I prevent it?

A2: The Root Cause: Oxidative and Thermal Instability

Molecules containing amino groups, like this compound, can be susceptible to oxidative degradation, especially in solution and in the presence of air (oxygen).[2] This degradation can be accelerated by heat or the presence of trace metal impurities. The likely degradation pathway involves oxidation of the amino group, leading to impurities and a reduction in the active starting material. While specific degradation pathways for this compound are not widely published, analogies can be drawn from similar compounds like 5-aminolevulinic acid, where degradation is inhibited by low pH and removal of oxygen.[3]

Solutions: Control of Reaction Atmosphere and Conditions

  • Inert Atmosphere: The most critical step is to exclude oxygen. Always run reactions involving this compound under an inert atmosphere.[3]

    • Procedure: Before adding reagents, purge the reaction flask with a dry, inert gas like Nitrogen or Argon for several minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Temperature Control: Avoid unnecessarily high reaction temperatures. If heating is required, do so cautiously and for the minimum time necessary. Perform small-scale trials to determine the optimal temperature profile.

  • Use High-Purity Reagents: Ensure all solvents and reagents are free from metal contaminants that can catalyze oxidation reactions.

  • pH Control: Degradation of similar amino acids is often pH-dependent.[3] If your reaction conditions permit, maintaining a slightly acidic pH (if not already part of the reaction mechanism) can enhance the stability of the amino group by protonating it.

Data Presentation: Impact of Atmosphere on Yield

The following table provides a hypothetical comparison to illustrate the importance of reaction atmosphere control.

ConditionReaction AtmosphereTemperature (°C)Reaction Time (h)Observed Yield (%)
1Air8012< 15% (Significant degradation)
2Nitrogen8012> 85% (Minimal degradation)
3Argon8012> 85% (Minimal degradation)
Issue 3: Unexpected Side Products or Impurities During Analysis

Q3: My post-reaction analysis (e.g., HPLC, LC-MS) shows multiple unexpected peaks. What are the likely side reactions or sources of these impurities?

A3: The Root Cause: Bifunctional Reactivity and Contaminants

The presence of two reactive functional groups (amine and sulfonic acid) opens the door for potential side reactions. Furthermore, impurities can be introduced from the starting materials or formed during the synthesis process.

Common Impurity Sources & Side Reactions:

  • Dimerization/Polymerization: The amino group of one molecule could potentially react with the sulfonic acid group of another under certain conditions (e.g., high heat, activating agents), leading to amide bond formation and oligomers.

  • Reaction with Solvents: Certain solvents can participate in side reactions. For example, residual water can cause hydrolysis of intermediates.

  • Over-alkylation/Acylation: If the primary amino group is the target of the reaction, there is a possibility of di-alkylation or di-acylation, depending on the reagents and conditions used.

  • Impurities from Synthesis: Impurities can arise from the manufacturing process of the starting material, such as unreacted precursors or byproducts from side reactions during synthesis.[4][5]

Troubleshooting Workflow for Impurity Identification

A systematic approach is essential for identifying unknown impurities.

G Start Unexpected Peak in HPLC LCMS 1. Perform LC-MS Analysis Start->LCMS Mass 2. Determine Mass of Impurity (Is it related to starting materials?) LCMS->Mass Review 3. Review Reaction Mechanism (Plausible side reactions?) Mass->Review Degradation 4. Consider Degradation Pathways (Oxidation, hydrolysis?) Review->Degradation Isolate 5. Isolate Impurity (Prep-HPLC) Degradation->Isolate NMR 6. Characterize by NMR (¹H, ¹³C) Isolate->NMR Structure Identify Structure & Modify Protocol NMR->Structure

Caption: Systematic workflow for identifying unknown reaction impurities.

Preventative Measures:
  • Purify Starting Materials: If you suspect the quality of your this compound, consider purification by recrystallization before use.

  • Stoichiometry Control: Use precise stoichiometry to minimize side reactions caused by excess reagents.

  • Protecting Groups: For complex syntheses, consider using a protecting group for the amine function if it is not the intended reactive site.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions about the handling, storage, and properties of this compound.

Q4: What are the recommended storage and handling procedures for this compound?

A4: Proper storage and handling are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Avoid exposure to moisture and direct sunlight. For long-term storage, refrigeration is recommended.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6]

Q5: Is this compound stable in aqueous solutions?

A5: While soluble in water, the long-term stability of this compound in aqueous solutions can be a concern, primarily due to potential oxidative degradation of the amino group.[2][3] For applications requiring aqueous solutions, it is best practice to:

  • Prepare solutions fresh before use.

  • Use deoxygenated water (e.g., boiled and cooled, or purged with Nitrogen/Argon).

  • Store stock solutions frozen at -20°C or below for short-term preservation.

  • Consider adjusting the pH to <5, which can inhibit the degradation of similar amino acids.[3]

Q6: What are the key physical and chemical properties of this compound?

A6: Understanding the fundamental properties is key to its effective use.

PropertyValueSource
Molecular Formula C₅H₁₃NO₃SPubChem[8]
Molecular Weight 167.23 g/mol PubChem[8]
Appearance Typically a white to off-white solidGeneral Supplier Data
IUPAC Name 5-aminopentane-1-sulfonic acidPubChem[8]
CAS Number 37043-68-8PubChem[8]
Incompatible Materials Strong oxidizing agentsThermo Fisher Scientific[6]

Q7: What analytical techniques are suitable for characterizing this compound and its reaction products?

A7: A combination of techniques is typically used:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the parent compound and any derivatives.

  • High-Performance Liquid Chromatography (HPLC): Used for assessing purity, monitoring reaction progress, and quantifying products. A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying reaction products and impurities by providing molecular weight information.

  • Titration: Acid-base titration can be used to determine the purity of the starting material, by titrating either the sulfonic acid group with a standard base or the amino group with a standard acid. However, this can be complex due to the zwitterionic nature.

References

  • Study.com. (n.d.). Experimental Error Types, Sources & Examples. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • Rud, M. E., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Retrieved from [Link]

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  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

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  • Jensen, J. L., & Schowen, R. L. (1983). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 72(6), 614-618. Retrieved from [Link]

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  • Google Patents. (2020). CN110759848A - Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof.
  • Sharma, N., et al. (2008). An analysis of persistent symptoms in acid-suppressed patients undergoing impedance-pH monitoring. Clinical Gastroenterology and Hepatology, 6(5), 521-524. Retrieved from [Link]

  • Leah4sci MCAT. (2019, November 14). Shortcut for Balancing Acid Base Reactions with Practice Problems [Video]. YouTube. Retrieved from [Link]

  • Patel, A., et al. (2017). Prevalence, characteristics, and treatment outcome of reflux hypersensitivity detected on pH-impedance monitoring. Neurogastroenterology & Motility, 29(10), e13109. Retrieved from [Link]

  • Zheng, J., et al. (2009). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189-196. Retrieved from [Link]

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Technical Support Center: 5-Aminopentanesulfonic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminopentanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound in solution. Our recommendations are grounded in established chemical principles and data from analogous compounds to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my solution?

The stability of this compound in solution is primarily influenced by pH, temperature, the presence of oxygen, and exposure to light. Like other aminosulfonic acids, it is susceptible to two main degradation pathways: hydrolysis of the sulfonic acid group and oxidation of the amino group.

Q2: I've noticed a change in the pH of my this compound solution over time. What could be the cause?

A decrease in the pH of your solution is likely due to the hydrolysis of the sulfonic acid group. In aqueous solutions, aminosulfonic acids can slowly hydrolyze to form ammonium bisulfate, which is acidic.[1][2] This process can be accelerated by elevated temperatures.

Q3: My solution of this compound has developed a yellow tint. What does this indicate?

The appearance of a yellow color is often an indicator of oxidation. The amino group of this compound can be susceptible to oxidation, leading to the formation of colored degradation products. This process can be initiated by dissolved oxygen, exposure to light, or the presence of trace metal ions. Studies on similar compounds, like 5-aminosalicylic acid, have shown that oxidation is a significant degradation pathway.[3]

Q4: What are the ideal storage conditions for a stock solution of this compound?

For optimal stability, stock solutions of this compound should be stored at a low temperature (2-8°C), protected from light, and in a tightly sealed container to minimize exposure to air.[1][4] For long-term storage, preparing aliquots to avoid repeated freeze-thaw cycles is recommended.

Troubleshooting Guide: Preventing Degradation

This section provides detailed troubleshooting advice to address specific issues you may encounter during your experiments.

Issue 1: Rapid Degradation of this compound in Solution

Potential Cause: Unfavorable pH of the solution.

Explanation of Causality: The stability of compounds with both amino and sulfonic acid groups is often pH-dependent. Based on studies of similar molecules like 5-aminolevulinic acid, acidic conditions (pH < 5) can significantly inhibit degradation.[5] At neutral or alkaline pH, the amino group is more susceptible to oxidation.

Recommended Protocol for pH Optimization:

  • Buffer Selection: Prepare your solution using a buffer system that maintains a pH in the acidic range (e.g., acetate or citrate buffer, pH 4-5).

  • pH Adjustment: After dissolving the this compound, verify the pH of the solution and adjust as necessary using dilute acid (e.g., 0.1 M HCl).

  • Monitoring: Regularly monitor the pH of your stock solutions, especially if stored for extended periods.

Table 1: pH-Dependent Stability of Amino-Containing Acids

CompoundOptimal pH for StabilityReference
5-Aminolevulinic acid< 5[5]
VerbascosideAcidic > Alkaline[6]
PhenothiazinespH-dependent[7]
Issue 2: Evidence of Oxidation (e.g., Color Change)

Potential Cause: Presence of dissolved oxygen or exposure to light.

Explanation of Causality: Oxidation of the amino group is a common degradation pathway for many amino acids and related compounds, often catalyzed by light and the presence of oxygen.[3]

Recommended Protocols to Mitigate Oxidation:

  • Deoxygenation of Solvents:

    • Before dissolving the this compound, sparge your solvent (e.g., water or buffer) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

    • Work with the solution under a gentle stream of the inert gas if possible.

  • Use of Antioxidants:

    • Consider the addition of a small amount of an antioxidant, such as ethylenediaminetetraacetic acid (EDTA), to chelate metal ions that can catalyze oxidation. However, test for compatibility with your specific application as EDTA did not show a protective effect for 5-aminolevulinic acid in one study.[5]

  • Light Protection:

    • Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Minimize the exposure of your solution to ambient light during experimental procedures.

Issue 3: Inconsistent Experimental Results

Potential Cause: Use of a degraded solution of this compound.

Explanation of Causality: If this compound has degraded, the concentration of the active compound will be lower than expected, and the presence of degradation products could interfere with your assay, leading to unreliable and irreproducible results.

Recommended Protocol: Stability-Indicating HPLC Method

To ensure the integrity of your results, it is crucial to verify the purity of your this compound solution. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact compound from its potential degradation products.

Step-by-Step HPLC Protocol:

  • Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: Since this compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is recommended for detection.[8]

  • Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies on a sample of this compound.[9][10] This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and ensure they are well-separated from the parent peak.

Table 2: Example Conditions for Forced Degradation Studies

Stress ConditionExample Procedure
Acid Hydrolysis Dissolve in 1 M HCl and heat at 80°C for 2 hours.[9]
Base Hydrolysis Dissolve in 0.1 M NaOH and heat at 80°C for 2 hours.[9]
Oxidation Dissolve in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at 105°C for 24 hours.
Photodegradation Expose a solution to UV light (e.g., 254 nm) for 48 hours.[9]

Visualizing Degradation and Prevention Strategies

Diagram 1: Hypothetical Degradation Pathways of this compound

cluster_main This compound Solution cluster_degradation Degradation Pathways cluster_products Degradation Products 5-APSA This compound Hydrolysis Hydrolysis (H₂O, Heat, Acidic pH) 5-APSA->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) 5-APSA->Oxidation Product_H 5-Hydroxypentanesulfonic Acid + Ammonia Hydrolysis->Product_H Product_O Oxidized Products (e.g., Imines, Aldehydes) Oxidation->Product_O

Caption: Hypothetical degradation pathways of this compound.

Diagram 2: Workflow for Ensuring Solution Stability

cluster_prep Solution Preparation cluster_storage Storage cluster_qc Quality Control Start Start: Prepare Solution Deoxygenate Deoxygenate Solvent Start->Deoxygenate Dissolve Dissolve 5-APSA Deoxygenate->Dissolve Adjust_pH Adjust to Acidic pH Dissolve->Adjust_pH Store Store at 2-8°C, Protected from Light Adjust_pH->Store Analyze Analyze by Stability-Indicating HPLC Method Store->Analyze Pass Solution is Stable Analyze->Pass No Degradation Fail Prepare Fresh Solution Analyze->Fail Degradation Detected Fail->Start

Caption: Recommended workflow for preparing and storing stable solutions.

References

  • Sigma-Aldrich. (2024).
  • Chem One. (n.d.). Sulfamic Acid.
  • Techno PharmChem. (n.d.). SULFAMIC ACID.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column.
  • Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1994). 5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. Applied and Environmental Microbiology, 60(6), 1898–1903.
  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide.
  • JMN Specialties, Inc. (n.d.).
  • Alliance Chemical. (2024).
  • Reddy, G. S., Reddy, S. P., & Kumar, K. A. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281–293.
  • Science.gov. (n.d.).
  • Deshpande, P. B., Shinde, P., Khadtare, A., & Parit, R. (2023). DEVELOPMENT AND VALIDATION OF NOVEL STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 10(07).
  • Elfsson, B., & Rosén, A. (1999). Stability of 5-aminolevulinic acid in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 87–91.
  • Gorbunova, M., et al. (2021). Oxidation of 5-Hydroxymethylfurfural on Supported Ag, Au, Pd and Bimetallic Pd-Au Catalysts: Effect of the Support. Molecules, 26(15), 4486.
  • Kumar, A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 071-076.
  • Jensen, J., Cornett, C., & Tjørnelund, J. (1996). Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Biochemical Pharmacology, 51(9), 1267–1274.
  • Meyer, R., & Plieninger, H. (1991). METHOD FOR THE HYDROLYSIS OF (ALPHA) -NAPHTALINE SULPHONIC ACID IN A NAHPTALIN-SULPHONING MIXTURE.
  • Aravind, A. R., et al. (2017). stability enhancement of proton pump inhibitor in stomach: formulation and in vitro evaluation of. Asian Journal of Pharmaceutical and Clinical Research, 10(5), 88-92.
  • D'Auria, M., & Racioppi, R. (2015). Selective aerobic oxidation of 5-HMF into 2,5-furandicarboxylic acid with Pt catalysts supported on TiO2 - and ZrO2 -based supports. ChemSusChem, 8(7), 1244–1253.
  • Chaiyana, W., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22393–22402.
  • Paweczyk, E., & Marciniec, B. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Die Pharmazie, 30(6), 368–369.

Sources

Technical Support Center: Optimizing 5-Aminopentanesulfonic Acid Concentration in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for optimizing the concentration of 5-Aminopentanesulfonic acid in your assays. As a structural analog of γ-aminobutyric acid (GABA), this compound is a molecule of interest in neuroscience and pharmacology. This guide will equip you with the foundational knowledge and troubleshooting strategies to confidently incorporate this compound into your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and what is its likely mechanism of action in biological assays?

A1: this compound is a sulfonated aminopentanoic acid. Structurally, it is an analog of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Due to this similarity, it is hypothesized to interact with GABA receptors or enzymes involved in GABA metabolism. Therefore, in assay development, it is often used to investigate its potential as a competitive inhibitor or modulator of GABAergic systems.

Q2: What are the critical first steps before using this compound in my assay?

A2: Before initiating any experiment, it is crucial to establish the purity and stability of your this compound stock. The solubility of the compound in your chosen assay buffer should also be determined to prevent precipitation, which can interfere with assay results. A well-characterized stock solution is the foundation of reproducible experiments.

Q3: How do I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. Generally, you will dissolve a pre-weighed amount of this compound in an appropriate aqueous buffer. The choice of buffer and storage conditions are critical for maintaining the stability of the compound.

Q4: I am observing high background noise in my assay when using this compound. What are the possible causes and solutions?

A4: High background can be a common issue in various assay formats, including ELISAs and enzyme activity assays.[2][3][4][5] When using this compound, potential causes include non-specific binding, interference with the detection system, or contamination. The troubleshooting guide below provides a systematic approach to identifying and mitigating the source of high background.

Q5: How do I determine the optimal concentration range for this compound in my specific assay?

A5: The optimal concentration will be highly dependent on the nature of your assay (e.g., enzyme inhibition, receptor binding) and the specific biological target. A concentration-response experiment, also known as a dose-response curve, is the standard method for determining the effective concentration range. A detailed protocol for this can be found in the "Experimental Protocols" section.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when optimizing this compound concentration in assays.

Issue 1: High Background Signal

High background can mask the specific signal in your assay, leading to a poor signal-to-noise ratio and inaccurate results.

Potential Cause Recommended Solution
Non-specific binding of this compound to assay components (e.g., plates, other proteins). Increase the number of wash steps between incubations. Consider adding a blocking agent, such as bovine serum albumin (BSA) or a non-ionic detergent like Tween-20, to your assay buffer to minimize non-specific interactions.[4][5]
Interference of this compound with the detection reagent. Run a control experiment with only this compound and the detection reagent to assess for direct interaction. If interference is observed, you may need to consider a different detection method.
Contamination of reagents or buffers. Use fresh, high-quality reagents and sterile, filtered buffers. Ensure proper aseptic technique to prevent microbial contamination.
Precipitation of this compound at the tested concentration. Visually inspect your assay wells for any precipitate. If observed, you will need to reassess the solubility of the compound in your assay buffer and potentially lower the concentration range.
Issue 2: Poor Reproducibility

Inconsistent results between experiments can undermine the validity of your findings.

Potential Cause Recommended Solution
Inaccurate pipetting. Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Instability of this compound stock solution. Prepare fresh stock solutions for each experiment. If storing stock solutions, validate their stability over time at the intended storage temperature.
Variations in incubation times or temperatures. Use a calibrated incubator and a timer to ensure consistent incubation conditions across all experiments.
Inconsistent assay setup. Follow a standardized protocol meticulously for every experiment.
Issue 3: No or Low Signal

The absence of a detectable signal can be due to a variety of factors.

Potential Cause Recommended Solution
The concentration range of this compound is too low. Test a broader and higher concentration range.
This compound is not active against your target. Confirm the identity and purity of your this compound. Consider including a positive control compound with known activity against your target to validate the assay system.
Degradation of a critical assay component (e.g., enzyme, antibody). Ensure all assay components are stored correctly and are within their expiration dates.
Incorrect assay conditions (e.g., pH, temperature). Optimize assay conditions to ensure they are optimal for the biological target you are studying.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted to the desired working concentrations.

Materials:

  • This compound powder

  • High-purity water or appropriate buffer (e.g., PBS, Tris)

  • Calibrated analytical balance

  • Sterile conical tubes or vials

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required mass: The molecular weight of this compound (C5H13NO3S) is 167.23 g/mol . To prepare 10 mL of a 100 mM stock solution, you will need:

    • 0.1 mol/L * 0.01 L * 167.23 g/mol = 0.16723 g or 167.23 mg

  • Weigh the compound: Accurately weigh 167.23 mg of this compound powder using a calibrated analytical balance.

  • Dissolve the compound: Transfer the weighed powder to a sterile conical tube. Add a portion of the desired solvent (e.g., 8 mL of high-purity water) and vortex thoroughly until the powder is completely dissolved.

  • Adjust to final volume: Once dissolved, add the solvent to reach the final volume of 10 mL.

  • Sterilize the solution: For long-term storage and to prevent microbial growth, sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the stock solution under these conditions should be validated.

Protocol 2: Determining the Optimal Concentration using a Concentration-Response Curve

This protocol outlines the steps to perform a concentration-response experiment to determine the potency (e.g., IC50 or EC50) of this compound in your assay.

Materials:

  • 100 mM this compound stock solution

  • Assay buffer

  • Multi-well plates (e.g., 96-well)

  • Your specific assay components (e.g., enzyme, substrate, cells, detection reagents)

  • Multichannel pipette

  • Plate reader or other detection instrument

Procedure:

  • Prepare serial dilutions: From your 100 mM stock solution, prepare a series of dilutions in your assay buffer. A common approach is to perform a 1:10 dilution followed by a series of 1:2 or 1:3 dilutions to cover a wide concentration range (e.g., from 10 mM down to nanomolar concentrations).

  • Assay setup:

    • Add the appropriate assay components (e.g., enzyme, cells) to the wells of a multi-well plate.

    • Add the different concentrations of this compound to the respective wells. Include a "no compound" control (vehicle control).

    • Initiate the reaction (e.g., by adding the substrate).

  • Incubation: Incubate the plate for the predetermined time and at the optimal temperature for your assay.

  • Detection: Stop the reaction if necessary and measure the signal using a plate reader or other appropriate instrument.

  • Data analysis:

    • Subtract the background signal (if any).

    • Normalize the data to the vehicle control (set to 100% activity or 0% inhibition).

    • Plot the response (e.g., % inhibition) against the logarithm of the this compound concentration.

    • Fit the data to a suitable sigmoidal dose-response model using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 or EC50 value.

Visualizations

Diagram 1: Hypothetical Mechanism of Action

G cluster_0 GABAergic Synapse GABA_Receptor GABA Receptor Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Leads to GABA GABA Binding_Site GABA->Binding_Site Binds 5_APSA This compound 5_APSA->Binding_Site Competitively Binds Binding_Site->GABA_Receptor Activates

Caption: Hypothetical competitive binding of this compound to a GABA receptor.

Diagram 2: Troubleshooting Workflow for High Background

G Start High Background Observed Check_Precipitate Inspect wells for precipitate Start->Check_Precipitate Precipitate_Yes Lower concentration range Re-evaluate solubility Check_Precipitate->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Precipitate->Precipitate_No No Control_Experiment Run control: 5-APSA + Detection Reagent Precipitate_No->Control_Experiment Interference_Yes Interference detected Consider alternative detection Control_Experiment->Interference_Yes Yes Interference_No No Interference Control_Experiment->Interference_No No Optimize_Washing Increase wash steps Add detergent to wash buffer Interference_No->Optimize_Washing Check_Blocking Optimize blocking agent (e.g., increase BSA conc.) Optimize_Washing->Check_Blocking Re-evaluate Re-run assay with optimized conditions Check_Blocking->Re-evaluate Resolved Issue Resolved Re-evaluate->Resolved

Caption: A systematic workflow for troubleshooting high background signals.

References

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • Szymańska, H., & Shinozuka, K. (2012). A role of GABA analogues in the treatment of neurological diseases. Postepy higieny i medycyny doswiadczalnej (Online), 66, 649–658. Retrieved from [Link]

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Adjusting ionic strength of 5-Aminopentanesulfonic acid buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminopentanesulfonic acid buffers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments. As a zwitterionic buffer, this compound offers unique advantages in various biological and biochemical applications. However, precise control over its ionic strength is critical for reliable results. This document will walk you through the essential principles and practical steps for preparing and adjusting the ionic strength of your this compound buffer solutions.

Understanding the Critical Role of Ionic Strength

In any biological system, the ionic environment plays a pivotal role in the structure and function of macromolecules. Ionic strength, a measure of the total concentration of ions in a solution, can significantly influence:

  • Enzyme Kinetics: The catalytic activity of enzymes is often highly dependent on the ionic strength of the buffer.

  • Protein Stability: Electrostatic interactions are crucial for maintaining the tertiary and quaternary structures of proteins. Variations in ionic strength can lead to protein aggregation or denaturation.

  • Molecular Interactions: The binding affinity between molecules, such as protein-ligand or protein-protein interactions, can be modulated by the ionic environment.

Therefore, precise control and accurate reporting of ionic strength are paramount for experimental reproducibility and the generation of reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a buffer?

This compound is a chemical compound with the molecular formula C₅H₁₃NO₃S.[1] It belongs to the family of aminanesulfonic acids, which are often used as biological buffers. These compounds are zwitterionic, meaning they possess both a positive (amino group) and a negative (sulfonic acid group) charge, which can provide good buffering capacity over a specific pH range.

Q2: I cannot find the exact pKa for this compound. How do I prepare a buffer at a specific pH?

Actionable Recommendation: Always refer to the Certificate of Analysis (CofA) provided by your chemical supplier. The CofA should contain the experimentally determined pKa value for the specific batch of this compound you are using. If it is not listed, contact the supplier's technical support for this information.

Q3: How do I calculate the ionic strength of my this compound buffer?

The ionic strength (I) of a solution is calculated using the following formula:

I = ½ Σcᵢzᵢ²

Where:

  • cᵢ is the molar concentration of an individual ion.

  • zᵢ is the charge of that ion.

  • Σ represents the sum of the terms for all ions in the solution.

For a this compound buffer, you need to consider the concentrations of the zwitterionic form, the anionic form, and any counter-ions from the titrating acid or base (e.g., Na⁺ from NaOH or Cl⁻ from HCl).

Q4: How does adding a neutral salt like NaCl affect my buffer?

Adding a neutral salt such as sodium chloride (NaCl) is the most common method for adjusting the ionic strength of a buffer solution.[2] NaCl dissociates completely into Na⁺ and Cl⁻ ions, which contributes to the total ionic strength of the solution. However, be aware that adding salt can slightly alter the pH of your buffer due to changes in the activity coefficients of the ions.[3][4] Therefore, it is crucial to re-verify the pH of your buffer after adding any salt.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound.

Materials:

  • This compound (Molecular Weight: 167.23 g/mol )[1]

  • High-purity, deionized water

  • A calibrated pH meter

  • A magnetic stirrer and stir bar

  • A volumetric flask

Procedure:

  • Weighing: Accurately weigh out 167.23 g of this compound for a 1 L solution.

  • Dissolving: Add the powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

  • Transfer: Quantitatively transfer the dissolved solution to a 1 L volumetric flask.

  • Final Volume: Add deionized water to the flask until the meniscus reaches the 1 L mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution at 4°C.

Protocol 2: Preparing a Working Buffer of a Specific pH and Adjusting Ionic Strength

This protocol outlines the preparation of a 50 mM this compound buffer at a desired pH, followed by the adjustment of the ionic strength to 150 mM using NaCl.

Materials:

  • 1 M this compound stock solution

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Sodium Chloride (NaCl) (Molecular Weight: 58.44 g/mol )

  • High-purity, deionized water

  • A calibrated pH meter

  • A magnetic stirrer and stir bar

Procedure:

  • Dilution: In a beaker, add 50 mL of the 1 M this compound stock solution to approximately 800 mL of deionized water.

  • pH Adjustment: Place the beaker on a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Slowly add 1 M NaOH or 1 M HCl dropwise until the desired pH is reached. Note: The effective buffering range is typically pKa ± 1.

  • Volume Adjustment: Transfer the pH-adjusted solution to a 1 L volumetric flask and add deionized water to the 1 L mark.

  • Ionic Strength Adjustment:

    • To adjust the ionic strength to 150 mM, you will add NaCl. The contribution of the buffer itself to the ionic strength will be relatively low at 50 mM. For a precise adjustment, you would first calculate the ionic strength contribution from the buffer components at your specific pH. However, a common practice is to add the salt to reach the target ionic strength, assuming the buffer's contribution is a smaller component.

    • To achieve a final ionic strength of approximately 150 mM, you would add NaCl. Since the ionic strength of NaCl is equal to its molar concentration, for a 150 mM ionic strength contribution from NaCl, you would need 0.150 mol/L.

    • Calculate the mass of NaCl needed: 0.150 mol/L * 58.44 g/mol = 8.77 g of NaCl for 1 L of buffer.

  • Dissolving Salt: Add the calculated amount of NaCl to your 1 L of buffer and stir until it is completely dissolved.

  • Final pH Check: After the NaCl has dissolved, re-measure the pH of the buffer. It may have shifted slightly. If necessary, make minor adjustments back to the target pH using small volumes of dilute HCl or NaOH.

  • Sterilization and Storage: Filter the final buffer solution through a 0.22 µm filter for sterilization. Store at 4°C.

Data Presentation

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₃NO₃S[1]
Molecular Weight167.23 g/mol [1]
CAS Number37043-68-8[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Difficulty dissolving this compound - Insufficient solvent volume.- Low temperature of the solvent.- Ensure you are using an adequate amount of water for the initial dissolution.- Gentle warming of the solution can aid in dissolution.
Significant pH shift after adding NaCl - This is an expected phenomenon due to the effect of ionic strength on the pKa of the buffer.[3][4]- Always re-check and, if necessary, re-adjust the pH of your buffer after adding any salt.
Precipitation in the buffer during storage - The buffer may be too concentrated.- Contamination of the buffer.- Ensure all components are fully dissolved before storage.- Store the buffer at the recommended temperature (typically 4°C).- Filter-sterilize the buffer to prevent microbial growth.
Inconsistent experimental results - Inaccurate buffer preparation.- Uncontrolled ionic strength.- Always use a calibrated pH meter.- Precisely weigh all components.- Ensure the ionic strength is consistent across all experiments.

Visualizing the Workflow

Buffer Preparation and Ionic Strength Adjustment Workflow

Buffer_Preparation_Workflow cluster_prep Buffer Preparation cluster_ionic_strength Ionic Strength Adjustment weigh Weigh this compound dissolve Dissolve in Deionized Water weigh->dissolve ph_adjust Adjust pH with HCl/NaOH dissolve->ph_adjust volume_adjust Bring to Final Volume ph_adjust->volume_adjust calculate_salt Calculate Mass of NaCl volume_adjust->calculate_salt pH-Adjusted Buffer add_salt Add and Dissolve NaCl calculate_salt->add_salt final_ph_check Re-check and Adjust pH add_salt->final_ph_check filter_store Filter and Store final_ph_check->filter_store

Caption: Workflow for preparing this compound buffer and adjusting its ionic strength.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.

  • Handling: Avoid creating dust when weighing the powder. Use a fume hood if available.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and water.

  • Disposal: Dispose of the chemical and its solutions in accordance with your institution's safety guidelines and local regulations.

Disclaimer: This guide is for informational purposes only and should not be considered a substitute for a formal risk assessment. Always consult the Safety Data Sheet provided by your supplier and follow your institution's safety protocols.

References

  • Chemsrc. (2024, January 5). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 7-Amino-1,3-naphthalenedisulfonic acid Safety Data Sheet.
  • ResearchGate. (2015, March 17). Has anyone ever experienced the change of pH after the addition of NaCl to the buffer in the process of preparing the elution buffer for IEC? Retrieved from [Link]

  • Fisher Scientific. (2010, March 4). Safety Data Sheet: 5-Amino-3-oxopentanoic acid.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Shi Lab. (n.d.). Buffer Preparation.
  • Thermo Fisher Scientific. (2024, February 9). Safety Data Sheet: 5-Amino-1-pentanol, 50 wt.% aqueous solution.
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Troubleshooting unexpected results in 5-Aminopentanesulfonic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Aminopentanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experimentation with this versatile GABA analogue. By explaining the causality behind experimental phenomena and providing robust, field-proven protocols, this center aims to ensure the integrity and success of your research.

Introduction to this compound

This compound is an aliphatic aminosulfonic acid and a structural analogue of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its unique structure, featuring a primary amine and a strongly acidic sulfonic acid group, imparts zwitterionic properties that are central to its chemical behavior and, consequently, to many of the challenges encountered in the lab.[2][3] This guide will address these challenges in a practical, question-and-answer format.

Part 1: Synthesis & Reaction Troubleshooting

Q1: My reaction with this compound is showing low yield and recovery of starting material. What's going wrong?

A1: This is a common issue often rooted in two main areas: poor solubility of the zwitterionic starting material and unintended side reactions due to the reactive amino group.

Causality & Explanation: this compound exists as an internal salt, or zwitterion, giving it high crystal lattice energy.[2] This makes it poorly soluble in many common aprotic organic solvents like THF, dichloromethane, or acetonitrile, leading to a heterogeneous reaction mixture and sluggish or incomplete conversion. Furthermore, the free amino group is a potent nucleophile and base, which can lead to undesired side reactions with electrophilic reagents or catalysis of side reactions.[4]

Troubleshooting Protocol:

  • Address Solubility:

    • Solvent Screening: Test solubility in polar aprotic solvents like DMSO or DMF. For reactions incompatible with these, consider a co-solvent system.

    • Salt Formation: Convert the sulfonic acid to a more soluble salt. Adding a non-nucleophilic organic base like triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can disrupt the zwitterionic interactions and improve solubility in organic media.

  • Protect the Amino Group:

    • If the reaction chemistry is incompatible with a free amine, protection is essential. The amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide (e.g., acetyl).[5] This temporarily masks its nucleophilicity and basicity.[5][6] The protecting group can be removed in a later step.

    Workflow for Amine Protection:

    G Start This compound (Zwitterion) Protect Protect Amine (e.g., (Boc)₂O, base) Start->Protect Solubilize Reaction Perform Desired Reaction on Sulfonic Acid or Alkyl Chain Protect->Reaction Protected Intermediate Deprotect Deprotect Amine (e.g., TFA or HCl) Reaction->Deprotect Modified Intermediate Final Final Product Deprotect->Final

    Caption: Amine protection workflow.

Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?

A2: The bifunctional nature of this compound makes it susceptible to several side reactions, especially under harsh conditions.

Plausible Side Reactions:

  • Intermolecular Reactions: The amino group of one molecule can react with an activated form of the sulfonic acid on another, leading to sulfonamide dimer or oligomer formation, particularly if attempting to form a sulfonyl chloride.

  • Reaction with Reagents: The nucleophilic amine can react with your primary reagents or electrophilic intermediates intended for another part of the molecule.[4]

  • Desulfonation: While more common for aromatic sulfonic acids, aliphatic sulfonic acids can also undergo desulfonation (loss of the -SO₃H group) under forcing conditions like high heat in aqueous acid.[7]

Mitigation Strategies:

  • Protecting Groups: As mentioned in A1, protecting the amine is the most robust strategy to prevent its unintended reactivity.

  • Control of Stoichiometry & Temperature: Use precise stoichiometry and maintain the lowest effective reaction temperature to minimize side reactions. Add reagents slowly to avoid localized heating and high concentrations.

  • Inert Atmosphere: If oxidation-sensitive reagents are used, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation.

Part 2: Purification & Isolation Issues

Q3: I'm struggling to purify my this compound derivative. It streaks on silica gel and I can't seem to crystallize it.

A3: These are classic challenges stemming from the compound's zwitterionic and highly polar nature. Standard purification techniques often require significant modification.

Troubleshooting Purification:

Purification MethodProblem EncounteredRecommended Solution & Rationale
Crystallization Fails to crystallize, oils out, or remains in solution.Strategy: Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a highly polar solvent (e.g., water, methanol) and slowly add a less polar anti-solvent (e.g., isopropanol, acetonitrile, acetone) until turbidity appears. Allow to stand, often at reduced temperature. The zwitterion's strong intermolecular forces require a significant polarity shift to force it out of solution in an ordered lattice.
Silica Gel Chromatography Compound streaks badly or remains at the baseline.Rationale: The highly polar and ionic nature of the compound leads to very strong, often irreversible, binding to the acidic silanol groups on standard silica gel.[8] Solution: Avoid standard silica gel if possible. If it must be used, try a mobile phase containing a small amount of a competitive base (e.g., triethylamine, ammonia) and/or acid (e.g., acetic acid, formic acid) to suppress ionic interactions. A polar solvent system like Dichloromethane/Methanol/Ammonium Hydroxide might be effective.
Reverse-Phase (RP) HPLC Poor peak shape or no retention.Rationale: The compound is too polar for good retention on a standard C18 column. Solution: Use a highly aqueous mobile phase (e.g., 95-100% water) with an ion-pairing agent or a pH modifier. Alternatively, consider a more suitable chromatography mode like HILIC (Hydrophilic Interaction Liquid Chromatography).[9][10]
Ion-Exchange Chromatography (Recommended Method)Protocol: This is often the most effective method for purifying aminosulfonic acids.[11] Use a strong cation exchange (SCX) resin in its hydrogen form (H⁺). The positively charged ammonium group (-NH₃⁺) will bind to the resin. Wash with water or a mild buffer to remove neutral impurities and anions. Elute the desired product with an aqueous ammonia or other base solution. The process can be reversed with an anion exchange resin.[11][12]

Ion-Exchange Purification Workflow:

G cluster_0 Step 1: Loading cluster_1 Step 2: Washing cluster_2 Step 3: Elution Load Load Crude Mixture (in aqueous solution) onto Cation Exchange Resin (H⁺ form) Wash Wash with DI Water or Weak Acidic Buffer Load->Wash Compound Binds to Resin (-NH₃⁺ interaction) Waste1 Anionic & Neutral Impurities (Collected as Waste) Wash->Waste1 Eluted Elute Elute with Aqueous Ammonia (e.g., 2-5% NH₄OH) Wash->Elute Resin with Bound Product Product Pure this compound (as Ammonium Salt) Elute->Product Collected

Caption: Cation-exchange purification workflow.

Part 3: Analytical & Stability FAQs

Q4: My HPLC-MS results for this compound are inconsistent, showing poor peak shape and low sensitivity. How can I optimize the analysis?

A4: Zwitterions are notoriously challenging for standard reverse-phase HPLC-MS.[8] The key is to control the ionization state of the molecule and choose the right chromatographic mode.

Optimization Strategies for HPLC-MS:

ParameterRecommendationRationale
Chromatography Mode HILIC (Hydrophilic Interaction Liquid Chromatography) is often the best choice.[9][10]HILIC stationary phases are polar and designed to retain highly polar analytes like zwitterions, which are poorly retained in reverse-phase.[10]
Mobile Phase pH For RP, use a low pH (e.g., 2.5-3.0) with formic acid. For HILIC, a pH around 4.5 using an ammonium formate buffer is a good starting point.[13][14]At low pH, the amine is protonated (-NH₃⁺) and the sulfonic acid is in its acid form (-SO₃H) or sulfonate (-SO₃⁻), creating a net positive charge which can be analyzed effectively.[9] In MS, a consistent ionic state is crucial for reproducible ionization in the source (e.g., ESI).[8]
Column Choice HILIC column (e.g., ZIC®-HILIC) or a mixed-mode column (RP/cation-exchange).[9][10]These columns provide retention mechanisms beyond simple hydrophobicity, such as ion exchange and partitioning, which are better suited for zwitterions.[8][9]
Mass Spectrometry Use Electrospray Ionization (ESI) in positive ion mode .The amino group is readily protonated, making detection as [M+H]⁺ highly efficient and sensitive.
Q5: I'm having trouble interpreting the ¹H NMR spectrum. The peaks are broad and chemical shifts seem unusual.

A5: The zwitterionic nature and potential for pH-dependent equilibria in solution can lead to these effects.

NMR Troubleshooting:

  • Solvent Choice: The choice of solvent is critical. Deuterated water (D₂O) is the most common and appropriate solvent. If solubility is an issue, DMSO-d₆ can be used, but be aware that proton exchange with residual water can still occur.

  • pH-Dependence: The chemical shifts of protons near the amino and sulfonic acid groups are highly dependent on the pD (the pH equivalent in D₂O). Small changes in sample pH can cause significant peak shifts or broadening. For consistency, consider preparing samples in a deuterated buffer solution (e.g., phosphate or acetate buffer in D₂O).

  • Proton Exchange: The -NH₃⁺ and -SO₃H protons are exchangeable and may not be visible or may appear as very broad signals, especially in the presence of water. This is normal. The signals for the aliphatic chain (the pentyl backbone) should be sharp and are the most reliable for structural confirmation.

Q6: What are the best practices for storing this compound?

A6: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Form: Store the solid compound in a tightly sealed container at room temperature or refrigerated (2-8 °C), protected from moisture. While the crystalline zwitterion is generally stable, many aminosulfonic acids are hygroscopic.[15][16]

  • Aqueous Solutions: Aqueous solutions may be prone to slow hydrolysis or microbial growth over long periods.[17][18] It is recommended to prepare aqueous solutions fresh. If storage is necessary, filter-sterilize the solution and store it refrigerated (2-8 °C) for short-term use. For long-term storage, freezing (-20 °C) is preferable. Avoid repeated freeze-thaw cycles. The stability of solutions can be pH-dependent.

References

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Validation & Comparative

A Comparative Analysis of 5-Aminopentanesulfonic Acid and Taurine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of 5-Aminopentanesulfonic acid and taurine, designed for researchers, scientists, and professionals in drug development. By examining their structural similarities and differences, we will explore their known physiological roles and postulate the potential activities of the lesser-studied this compound. This document emphasizes scientific integrity, providing detailed experimental protocols to facilitate further investigation into these intriguing compounds.

Introduction: The Landscape of Aminosulfonic Acids in Neuromodulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining balanced neural activity. Its dysregulation is implicated in numerous neurological and psychiatric disorders. Consequently, molecules that can modulate the GABAergic system are of significant interest in neuroscience and drug discovery.

Taurine (2-aminoethanesulfonic acid), a naturally occurring aminosulfonic acid, is one such modulator.[1] While not a classical neurotransmitter, it is one of the most abundant free amino acids in the brain and exerts a range of neuromodulatory effects, including acting as a weak agonist at GABA-A receptors.[2][3] Its physiological roles extend to osmoregulation, antioxidant defense, and calcium signaling.[4]

This guide introduces this compound, a structural analog of both GABA and taurine. While taurine possesses a two-carbon chain, this compound has a five-carbon chain separating its amino and sulfonic acid moieties. This structural difference is significant, as the carbon chain length in taurine analogs is known to be critical for their biological activity. Due to the limited direct research on this compound, this guide will leverage the extensive knowledge of taurine and GABAergic compounds to provide a scientifically grounded, comparative framework and to propose a robust experimental plan for its characterization.

Physicochemical and Structural Comparison

A fundamental understanding of the physicochemical properties of these molecules is the first step in predicting their biological behavior.

PropertyThis compoundTaurine
IUPAC Name 5-aminopentane-1-sulfonic acid2-aminoethanesulfonic acid
Molecular Formula C₅H₁₃NO₃SC₂H₇NO₃S
Molecular Weight 167.23 g/mol 125.15 g/mol
Chemical Structure NH₂(CH₂)₅SO₃HNH₂(CH₂)₂SO₃H
Known Roles Not well-documentedNeurotransmission, osmoregulation, antioxidant, calcium modulation[4]

Postulated Biological Activity of this compound: A Hypothesis Rooted in Structural Analogy

Given the structural similarities to GABA and taurine, it is plausible that this compound interacts with GABA receptors. The extended carbon chain, however, may significantly alter its affinity and efficacy compared to taurine. Studies on taurine analogs have shown that the distance between the amino and sulfonic acid groups is a critical determinant of their interaction with biological targets. For instance, the carbon chain length is crucial for the effect of taurine analogs on calcium ion transport. Therefore, the five-carbon backbone of this compound may confer a distinct pharmacological profile.

A Proposed Experimental Framework for Comparative Analysis

To elucidate the functional characteristics of this compound and compare them to taurine, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

GABA-A Receptor Binding Affinity

This experiment will determine if and how strongly this compound and taurine bind to the GABA-A receptor.

Experimental Protocol: Radioligand Binding Assay [1][5]

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Wash the membranes multiple times to remove endogenous GABA and other interfering substances.

    • Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the prepared brain membranes with a constant concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol).

    • Add increasing concentrations of either unlabeled taurine or this compound to compete with the radioligand for binding.

    • Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).

    • Incubate the plate at 4°C to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (taurine or this compound).

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

GABAReceptorBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Rat Brain Centrifuge1 Differential Centrifugation Homogenize->Centrifuge1 Wash Wash Membranes Centrifuge1->Wash Resuspend Resuspend & Quantify Wash->Resuspend Incubate Incubate Membranes, Radioligand & Competitor Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

GABA-A Receptor Binding Assay Workflow

Functional Activity at the GABA-A Receptor

This experiment will assess whether the binding of these compounds results in the activation (agonism) or inhibition (antagonism) of the GABA-A receptor ion channel.

Experimental Protocol: Electrophysiological Recording [6][7]

  • Cell Preparation:

    • Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing recombinant GABA-A receptors.

    • Plate the cells on coverslips for easy access during recording.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp technique to record ionic currents flowing through the GABA-A receptors.

    • Establish a stable whole-cell recording from a single cell.

    • Apply a known concentration of GABA to elicit a baseline current response.

    • After washout, apply varying concentrations of taurine or this compound and record the resulting currents.

    • To test for antagonistic activity, co-apply the test compound with GABA and observe any reduction in the GABA-elicited current.

  • Data Analysis:

    • Measure the peak amplitude of the currents elicited by each compound at different concentrations.

    • Construct dose-response curves by plotting the normalized current amplitude against the log concentration of the agonist.

    • Determine the EC₅₀ (effective concentration for 50% maximal response) and the maximal efficacy for each compound.

ElectrophysiologyWorkflow Start Prepare Cultured Neurons Patch Establish Whole-Cell Patch-Clamp Recording Start->Patch Baseline Apply GABA (Baseline) Patch->Baseline CoApply Co-apply with GABA (Antagonism Test) Patch->CoApply Test Apply Test Compound (Taurine or 5-APS) Baseline->Test Record Record Ionic Currents Test->Record CoApply->Record Analyze Analyze Dose-Response (EC50, Efficacy) Record->Analyze

Electrophysiology Experimental Workflow

Antioxidant Capacity

Taurine is known to have antioxidant properties. This experiment will compare the antioxidant potential of this compound to that of taurine.

Experimental Protocol: ABTS Radical Scavenging Assay [8][9]

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Assay Procedure:

    • Add different concentrations of taurine, this compound, or a positive control (e.g., Trolox) to the ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period.

    • Measure the absorbance of the solution at 734 nm. The decrease in absorbance is proportional to the antioxidant activity.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ inhibition for each concentration of the test compounds.

    • Plot the percentage of inhibition against the concentration of the antioxidant.

    • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the ABTS radicals.

Visualizing the Underlying Mechanism

The following diagram illustrates the canonical GABA-A receptor signaling pathway, which is the likely target for both taurine and, hypothetically, this compound.

GABASignaling GABA GABA / Agonist GABA_R GABA-A Receptor GABA->GABA_R Cl_channel Chloride Channel (Opens) GABA_R->Cl_channel Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABA-A Receptor Signaling Pathway

Conclusion and Future Directions

While taurine is a well-characterized neuromodulator with a diverse range of physiological functions, this compound remains an enigmatic compound. Based on its structural relationship to both GABA and taurine, it is a compelling candidate for investigation as a modulator of the GABAergic system. The proposed experimental framework provides a clear and robust strategy to test this hypothesis, comparing its receptor binding, functional activity, and antioxidant capacity to that of taurine. The results of such studies would not only illuminate the pharmacological profile of this novel compound but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of aminosulfonic acids with their biological targets. This knowledge could pave the way for the development of new therapeutic agents for a variety of neurological disorders.

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  • Ozgen S, et al. Modified 2,2-Azino-bis-3-ethylbenzothiazoline-6-sulfonic Acid (ABTS) Method to Measure Antioxidant Capacity of Selected Small Fruits and Comparison to Ferric Reducing Antioxidant Power (FRAP) and 2,2'-Diphenyl-1-picrylhydrazyl (DPPH) Methods. J Agric Food Chem. 2006;54(4):1151-7.
  • Paladini CA, et al. GABAergic Afferents activate both GABAA and GABAB receptors in mouse substantia nigra dopaminergic neurons in vivo. J Neurosci. 2008;28(41):10386-98.
  • Masiulis S, et al. GABAA receptor signalling mechanisms revealed by structural pharmacology.
  • Soltesz I, Mody I. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. J Neurosci. 1994;14(4):2365-76.
  • Joksimovic S, et al. Experimental GABAA Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy.
  • Eaton MM, et al. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Mol Pharmacol. 2018;93(5):513-524.
  • Sieghart W. GABAA Receptors. In: Encyclopedia of Neuroscience. Springer, Berlin, Heidelberg; 2009.
  • Chemsrc. This compound | CAS#:37043-68-8. Available from: [Link]

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A Comparative Guide to 5-Aminopentanesulfonic Acid and Other Sulfonic Acid Buffers for Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of experimental success. The buffer's primary role is to maintain a stable pH, yet its chemical properties can significantly influence biological systems.[1][2] This guide provides an in-depth comparison of 5-aminopentanesulfonic acid, a lesser-known buffer candidate, with three widely used sulfonic acid buffers: HEPES, MES, and MOPS. By examining their physicochemical properties and performance characteristics, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

The Foundation: "Good's Buffers" and the Rise of Sulfonic Acids

In the mid-20th century, Dr. Norman Good and his colleagues established a set of criteria for ideal biological buffers. These "Good's buffers" are characterized by properties that minimize interference with biological systems, such as having a pKa between 6.0 and 8.0, high water solubility, low permeability through biological membranes, and minimal interaction with metal ions.[3] Many of these buffers are zwitterionic N-substituted aminosulfonic acids, which are valued for their stable pH over a range of temperatures and concentrations.

A New Contender: this compound

This compound is a structural analogue of the well-known sulfonic acid buffers, featuring a primary amine and a sulfonic acid group separated by a five-carbon aliphatic chain. While extensive experimental data on its buffering properties are not yet widely available, its structure suggests potential advantages in specific applications.

To provide a meaningful comparison, the pKa of this compound was predicted using computational methods. Utilizing the Chemicalize platform, the predicted pKa for the amino group is approximately 10.76 , while the sulfonic acid group is strongly acidic with a predicted pKa of -1.93 . The relevant pKa for its use as a biological buffer would be that of the amino group. This predicted value suggests a buffering range in the alkaline region, which would differentiate it from many common sulfonic acid buffers.

Head-to-Head Comparison: Physicochemical Properties

A direct comparison of key physicochemical properties is essential for selecting the most suitable buffer for a given experiment.

PropertyThis compoundHEPESMESMOPS
Chemical Name 5-aminopentane-1-sulfonic acid4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid2-(N-morpholino)ethanesulfonic acid3-(N-morpholino)propanesulfonic acid
Molecular Formula C₅H₁₃NO₃SC₈H₁₈N₂O₄SC₆H₁₃NO₄SC₇H₁₅NO₄S
Molecular Weight 167.23 g/mol 238.30 g/mol 195.24 g/mol 209.26 g/mol
pKa (25 °C) ~10.76 (Predicted)7.486.107.20
Useful pH Range ~9.8 - 11.8 (Predicted)6.8 - 8.25.5 - 6.76.5 - 7.9
Metal Ion Chelation Low (Predicted)NegligibleNegligibleLow
UV Absorbance (260-280 nm) Negligible (Predicted)NegligibleNegligibleNegligible

In-Depth Analysis of Buffer Performance

Buffering Range and Application Niches
  • MES (pKa ~6.1) is ideal for applications requiring a slightly acidic pH, such as certain enzyme assays and as a running buffer in some electrophoresis systems.[3]

  • MOPS (pKa ~7.2) and HEPES (pKa ~7.5) are workhorses in cell culture and many biochemical assays due to their buffering capacity around physiological pH.[3] MOPS is particularly well-suited for RNA electrophoresis.

  • This compound (predicted pKa ~10.76) , with its predicted alkaline buffering range, could be a valuable tool for high-pH applications where traditional amine-based buffers like Tris may be problematic due to their reactivity.

Structural Considerations: The Impact of the Alkyl Chain

The five-carbon chain of this compound is a distinguishing feature. This longer, flexible chain may offer unique properties:

  • Reduced Steric Hindrance: Compared to the bulky ring structures of HEPES, MES, and MOPS, the linear chain of this compound might interfere less with enzyme-substrate interactions or protein crystallization.

  • Hydrophobicity: The longer alkyl chain increases the hydrophobicity of the molecule. This could influence its interaction with proteins and membranes, a factor that requires experimental investigation.

Potential Advantages and Disadvantages of this compound

Potential Advantages:

  • Novel Buffering Range: Provides a zwitterionic buffer option for alkaline conditions.

  • Low Metal Chelation: Like other aminosulfonic acids, it is predicted to have minimal interaction with metal ions.

  • Chemical Stability: The sulfonic acid group confers high chemical stability.

Potential Disadvantages:

  • Limited Data: The lack of extensive experimental validation is a significant drawback.

  • Higher pKa: The predicted high pKa may limit its utility for applications requiring buffering at neutral pH.

Visualizing the Chemical Landscape

To better understand the structural differences between these buffers, their chemical structures are presented below.

Figure 1. Comparative chemical structures of this compound, HEPES, MES, and MOPS.

Experimental Protocols for Validation and Comparison

To move this compound from a theoretical candidate to a validated laboratory tool, empirical testing is essential. The following protocols outline key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the experimental determination of the pKa value of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free

  • Deionized water, high purity

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Prepare a 0.05 M solution of this compound by dissolving the appropriate amount in 80 mL of deionized water in a 100 mL beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.5 mL) and recording the pH after each addition.

  • Continue the titration until the pH has risen by at least 2 pH units above the expected pKa.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve.

Protocol 2: Comparative Buffer Performance in an Enzyme Assay

This protocol compares the performance of this compound with HEPES in a lactate dehydrogenase (LDH) assay.

Materials:

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Pyruvic acid

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • This compound buffer (50 mM, pH adjusted to a value within its predicted buffering range, e.g., pH 10.0)

  • HEPES buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare reaction mixtures in separate cuvettes for each buffer system. Each cuvette should contain:

    • Buffer (this compound or HEPES)

    • Pyruvic acid (final concentration 0.6 mM)

    • NADH (final concentration 0.2 mM)

  • Equilibrate the cuvettes to the desired temperature (e.g., 25 °C) in the spectrophotometer.

  • Initiate the reaction by adding a small, fixed amount of LDH to each cuvette and mix quickly.

  • Monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). This corresponds to the oxidation of NADH.

  • Calculate the initial reaction rate for each buffer system from the linear portion of the absorbance vs. time plot.

  • Compare the enzyme activity in the two buffer systems.

cluster_workflow Buffer Selection Workflow start Define Experimental pH pka Select Buffer with pKa within ±1 of Target pH start->pka metal Check for Metal Ion Chelation pka->metal uv Consider UV Absorbance metal->uv temp Evaluate Temperature Dependence of pKa uv->temp validate Empirical Validation temp->validate

Figure 2. A generalized workflow for selecting a biological buffer.

Conclusion and Future Directions

While HEPES, MES, and MOPS remain trusted and versatile sulfonic acid buffers for a wide range of biological research, the predicted properties of this compound suggest it could fill a valuable niche for applications requiring a zwitterionic buffer in the alkaline pH range. Its simple, linear structure may also offer advantages in minimizing steric interference in sensitive assays. However, it is crucial to emphasize that the pKa and performance characteristics discussed herein are based on computational predictions and structural analogy. Rigorous experimental validation, as outlined in the provided protocols, is necessary to fully characterize this compound and establish its utility as a reliable biological buffer. Future studies should also investigate its solubility, temperature dependence of its pKa, and its performance in a broader range of biochemical and cell-based assays.

References

  • Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 2023.
  • Good, N.E., et al. (1966) Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2): 467–77.
  • Chemicalize by ChemAxon. [Link]

  • PubChem Compound Summary for CID 169850, this compound. [Link]

  • Enzymes and pH Buffer - Biology LibreTexts. [Link]

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A Comparative Analysis of 5-Aminopentanesulfonic Acid and GABA: Delineating Nuances in GABAergic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, γ-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the balance between neuronal excitation and inhibition.[1][2][3] Its actions are mediated through three main classes of receptors: GABA-A, GABA-B, and GABA-C (now classified as a subset of GABA-A receptors composed of ρ subunits).[2][4][5] The development of analogs that can selectively target these receptors is a cornerstone of therapeutic innovation for conditions ranging from epilepsy to anxiety.[5][6]

This guide provides an in-depth comparison of the biological activities of the endogenous neurotransmitter GABA and its synthetic structural analog, 5-Aminopentanesulfonic acid (5-APS). By replacing the carboxyl group of GABA with a sulfonyl group, 5-APS exhibits a distinct pharmacological profile, transitioning from a ubiquitous agonist to a more selective modulator with a unique combination of partial agonist and antagonist properties. Understanding these differences is paramount for designing targeted therapeutic strategies within the GABAergic system.

Molecular Structures: A Subtle Change with Profound Consequences

At first glance, the structures of GABA and 5-APS are strikingly similar. Both possess a five-carbon backbone with a terminal amino group. The critical distinction lies in the acidic functional group: GABA features a carboxylic acid, whereas 5-APS incorporates a sulfonic acid. This seemingly minor substitution significantly alters the molecule's electronic distribution and acidity (pKa), which in turn dictates its interaction with the binding pockets of GABA receptors.

Comparative Pharmacodynamics at GABA Receptors

The primary divergence in the biological activity of GABA and 5-APS is observed in their distinct affinities and efficacies at the different GABA receptor subtypes. While GABA acts as a non-selective agonist, 5-APS demonstrates a more nuanced, receptor-specific profile.

CompoundGABA-A ReceptorsGABA-C (ρ-subunit) ReceptorsGABA-B Receptors
GABA Full AgonistFull AgonistFull Agonist
This compound (5-APS) Weak Partial AgonistPotent AntagonistNegligible Activity

This table summarizes the general pharmacological profiles. Specific affinities (Ki) and potencies (EC50/IC50) can vary depending on the specific subunit composition of the receptor complex.

Activity at GABA-A Receptors

GABA-A receptors, which are ligand-gated chloride ion channels, are responsible for fast synaptic inhibition.[4][7] GABA is the endogenous full agonist, binding to the orthosteric site located at the interface between α and β subunits, leading to channel opening and chloride influx, which hyperpolarizes the neuron.[3][5][7]

5-APS, in contrast, acts as a weak partial agonist at GABA-A receptors. This means that while it can bind to the same site as GABA, it elicits a submaximal response, even at saturating concentrations. This property can be therapeutically relevant; a partial agonist can act as a functional antagonist in the presence of a full agonist like GABA by competing for the binding site, thereby dampening excessive GABAergic signaling without causing complete blockade. This mechanism contributes to the anticonvulsant properties observed with some GABAergic modulators.[8][9]

Activity at GABA-C Receptors

The most significant functional difference between the two molecules emerges at the GABA-C receptor, a specialized, homomeric or heteromeric assembly of ρ subunits, now formally classified within the GABA-A receptor family.[4][5] These receptors are expressed prominently in the retina, superior colliculus, and other brain regions.[10]

While GABA is a potent agonist at these receptors, 5-APS acts as a potent and selective antagonist . This antagonistic action at GABA-C receptors is a key feature that distinguishes 5-APS from GABA and most other GABA analogs. This selectivity provides a valuable pharmacological tool for isolating and studying the physiological roles of GABA-C receptors, which are distinct from their GABA-A counterparts.[10]

Physiological Implications: From Broad Inhibition to Targeted Modulation

The divergent receptor profiles of GABA and 5-APS translate into different physiological effects.

  • GABA's role is broad, contributing to overall CNS inhibition, sedation, anxiolysis, and motor control.[11] Its widespread action is essential for normal brain function but makes it challenging to use as a therapeutic agent without significant side effects.

  • This compound's unique profile suggests more targeted applications. Its weak partial agonism at GABA-A receptors, combined with potent GABA-C antagonism, could offer a mechanism for fine-tuning neuronal excitability. For instance, its anticonvulsant effects may stem from its ability to stabilize GABA-A receptor activity rather than causing generalized depression of the CNS.[8][12] The antagonism at GABA-C receptors opens avenues for investigating visual processing and other specific neuronal circuits where these receptors are prevalent.[10]

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of compounds like GABA and 5-APS, standardized in vitro assays are essential. Radioligand binding assays and two-electrode voltage clamp electrophysiology are cornerstone techniques for this purpose.[4][13]

Workflow for Characterizing GABA Receptor Ligands

Below is a diagram illustrating the typical experimental workflow for comparing the activity of two compounds at a specific GABA receptor subtype expressed in a heterologous system.

GABAR_Workflow cluster_prep Phase 1: System Preparation cluster_exp Phase 2: Electrophysiological Recording (TEVC) cluster_data Phase 3: Data Acquisition & Analysis prep_dna 1. Prepare cDNA for GABAR Subunits (e.g., α1, β2, γ2) prep_oocyte 2. Harvest & Prepare Xenopus Oocytes prep_dna->prep_oocyte injection 3. Microinject cRNA into Oocytes prep_oocyte->injection incubation 4. Incubate Oocytes (2-5 days for expression) injection->incubation mount 5. Mount Oocyte in Recording Chamber incubation->mount Proceed to Experiment impale 6. Impale with Voltage & Current Electrodes mount->impale clamp 7. Clamp Membrane Potential (-70mV) impale->clamp perfusion 8. Perfuse with Control & Test Solutions clamp->perfusion acq_agonist 9a. Apply GABA (agonist) at increasing concentrations perfusion->acq_agonist Begin Data Acquisition acq_test 9b. Apply 5-APS (test) at increasing concentrations perfusion->acq_test acq_antagonist 9c. Co-apply GABA + 5-APS to test for antagonism perfusion->acq_antagonist record 10. Record Inward Chloride Currents acq_agonist->record acq_test->record acq_antagonist->record analyze 11. Plot Dose-Response Curves Calculate EC50 / IC50 record->analyze

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional activity of a ligand by recording the ion flow through channels expressed in a large host cell, typically a Xenopus laevis oocyte.

Objective: To determine the potency (EC₅₀) and efficacy (Iₘₐₓ) of GABA and 5-APS at a specific GABA-A receptor subtype (e.g., α₁β₂γ₂).

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂).

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression on the cell surface.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a standard buffer (e.g., ND96).

  • Electrophysiology:

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3M KCl.

    • Clamp the membrane potential at a holding potential of -70mV.

    • Establish a baseline current in the perfusion buffer.

  • Data Acquisition:

    • Agonist Mode: Apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) to the oocyte and record the peak inward current for each concentration.[14]

    • Test Compound Mode: Perform the same concentration-response curve for 5-APS. The maximal current (Iₘₐₓ) elicited by 5-APS compared to GABA will determine its efficacy (full vs. partial agonist).

    • Antagonist Mode (for GABA-C): Apply a fixed, sub-maximal concentration of GABA (e.g., EC₅₀) and co-perfuse with increasing concentrations of 5-APS to determine its inhibitory concentration (IC₅₀).[14]

  • Data Analysis: Normalize the peak current responses to the maximum response elicited by GABA. Plot the normalized response against the logarithm of the concentration and fit the data to a sigmoidal dose-response equation to calculate EC₅₀ or IC₅₀ values.

Protocol 2: Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a known radiolabeled ligand.[4][13]

Objective: To determine the binding affinity (Kᵢ) of 5-APS for GABA-A receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the target receptor in a buffered solution. Centrifuge and wash the homogenate to isolate a membrane preparation rich in GABA receptors.[13]

  • Assay Setup: In a series of tubes, combine:

    • The membrane preparation.

    • A fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]GABA).[13]

    • Increasing concentrations of the unlabeled "cold" ligand (5-APS).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[13]

  • Data Analysis:

    • Plot the amount of bound radioactivity against the concentration of the unlabeled competitor (5-APS).

    • This will generate a competition curve, from which the IC₅₀ (the concentration of 5-APS that displaces 50% of the radioligand) can be determined.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

The comparison between GABA and this compound highlights a fundamental principle in pharmacology: minor structural modifications can lead to major shifts in biological activity. While GABA serves as the universal key for all GABA receptor locks, 5-APS acts as a more specialized tool, capable of weakly turning one lock (GABA-A) while firmly blocking another (GABA-C).

This distinct pharmacological profile makes 5-APS a valuable probe for dissecting the roles of GABA receptor subtypes in complex neuronal circuits. For drug development professionals, the partial agonist/antagonist profile of molecules like 5-APS represents a promising strategy for developing modulators that can fine-tune neurotransmission, offering a potential therapeutic window for treating neurological disorders without the broad side effects associated with non-selective agonists. Future research should focus on leveraging this selectivity to explore the therapeutic potential of GABA-C antagonists and GABA-A partial agonists in conditions where specific GABAergic pathways are dysregulated.

References

  • Benchchem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. Benchchem.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc.
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  • Stahl, S. M. (2021). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. CNS Spectrums, 26(4), 358-403.
  • Chapman, A. G., & Meldrum, B. S. (1996). Mechanisms of action of antiepileptic drugs. Current Opinion in Neurology, 9(2), 159-164.
  • Sophion Bioscience. (n.d.).
  • Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32-40.
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
  • Ernst, M., & Sieghart, W. (2013). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 6, 19.
  • Jones, M. V., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. Neuron, 21(5), 1087-1096.
  • Jones, M. V., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. Neuron, 21(5), 1087-1096.
  • Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
  • Al-Otaibi, F., & Al-Ghamdi, B. (2022). GABAA receptors: structure, function, pharmacology, and related disorders.
  • Ghit, A., & Assal, D. (2023). GABA Receptor. In StatPearls.
  • Mortensen, M., & Smart, T. G. (2006). GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. Frontiers in Cellular Neuroscience, 4, 1.
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  • United States Pharmacopeia. (2022). Safety Review of Gamma-Aminobutyric Acid (GABA).
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  • Allan, R. D., & Johnston, G. A. (1983). gamma-Aminobutyric acid agonists: an in vitro comparison between depression of spinal synaptic activity and depolarization of spinal root fibres in the rat. British Journal of Pharmacology, 80(2), 313-321.
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A Researcher's Guide to the Cross-Validation of 5-Aminopentanesulfonic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the nuanced world of GABAergic modulation, the rigorous characterization of novel compounds is paramount. This guide provides a comprehensive framework for the experimental validation of 5-Aminopentanesulfonic acid, a lesser-known amino sulfonic acid, by drawing parallels with its structurally related and well-characterized counterpart, taurine. We will delve into the requisite experimental protocols, the rationale behind their selection, and the interpretation of potential outcomes, thereby offering a self-validating system for the investigation of this and other novel neuromodulatory compounds.

Introduction: The Significance of GABA Receptor Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, making GABA receptors prime targets for therapeutic intervention.[3][4] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors.[1][2] The vast heterogeneity of GABA-A receptor subtypes, arising from the assembly of 19 different subunits, allows for a remarkable diversity in their pharmacological properties and presents an opportunity for the development of highly selective drugs.[4]

Unveiling this compound: A Structural Analogue of Interest

This compound (PubChem CID: 169850) is an amino sulfonic acid with a structural resemblance to endogenous neuromodulators, notably taurine (2-aminoethanesulfonic acid).[5][6] While taurine is known to exert some of its effects through GABA-A receptors, the biological activity of this compound remains largely uncharacterized in the public domain.[7] Its longer carbon chain compared to taurine suggests potential differences in conformational flexibility and interaction with receptor binding pockets. This guide, therefore, serves as a roadmap for the systematic investigation of its potential as a GABA receptor agonist.

Comparative Framework: this compound vs. Taurine

A direct comparison with a known entity is fundamental to contextualizing the properties of a novel compound. Taurine serves as an ideal benchmark due to its structural similarity and established, albeit complex, interaction with GABA receptors. The following table outlines the key parameters for comparison that will be addressed through the experimental protocols detailed in this guide.

ParameterThis compoundTaurine (Reference)Rationale for Comparison
Chemical Structure C₅H₁₃NO₃SC₂H₇NO₃SThe difference in the length of the carbon chain may influence receptor affinity and selectivity.
GABA-A Receptor Binding Affinity (Ki) To be determinedReported to have weak affinityTo quantify the direct interaction with the GABA-A receptor.
GABA-A Receptor Potency (EC50) To be determinedVaries depending on receptor subtypeTo measure the concentration required to elicit a half-maximal response.
GABA-A Receptor Efficacy To be determinedPartial agonistTo determine the maximal effect of the compound relative to GABA.
GABA-A Receptor Subtype Selectivity To be determinedSome selectivity reportedTo identify preferential interactions with specific GABA-A receptor subtypes.

Experimental Protocols for Cross-Validation

The following protocols are designed to provide a robust and reproducible characterization of this compound's activity at GABA-A receptors, with taurine as a positive control.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a foundational technique to determine the affinity of a compound for a specific receptor.[8][9] This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the binding affinity (Ki) of this compound and taurine for the GABA-A receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells expressing specific recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α5β3γ2).

    • Harvest the cells and homogenize them in a cold buffer to prepare crude membrane fractions.

    • Wash the membranes multiple times by centrifugation and resuspension to remove endogenous GABA.[9]

  • Binding Assay:

    • Incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor agonist, such as [³H]muscimol.[9][10]

    • Add increasing concentrations of the unlabeled test compounds (this compound or taurine) to compete with the radioligand for binding.

    • Incubate the mixture to allow it to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Diagram: Radioligand Binding Assay Workflow

RadioligandBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture HEK293 Cells expressing GABA-A Receptors Homogenization Homogenization & Centrifugation CellCulture->Homogenization MembranePellet Washed Membrane Pellet Homogenization->MembranePellet Incubation Incubation: Membranes + [³H]muscimol + Competitor MembranePellet->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis IC50 & Ki Determination Scintillation->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology: Assessing Functional Activity

Electrophysiological techniques, such as the two-electrode voltage-clamp or patch-clamp, are essential for characterizing the functional effects of a compound on ion channels like the GABA-A receptor.[11][12] These methods directly measure the ion flow through the channel in response to agonist application.

Objective: To determine the potency (EC50) and efficacy of this compound and taurine at specific GABA-A receptor subtypes.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use HEK293 cells or Xenopus oocytes expressing the desired GABA-A receptor subtypes.

    • For patch-clamp, plate the cells at a suitable density for recording.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp or two-electrode voltage-clamp configuration.

    • Hold the cell membrane at a constant potential (e.g., -60 mV).

  • Compound Application:

    • Apply a saturating concentration of GABA to elicit a maximal current response (I_max).

    • Apply increasing concentrations of the test compounds (this compound or taurine) and record the resulting current.

    • Ensure adequate washout periods between applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the current responses to the maximal GABA response (I/I_max).

    • Plot the normalized current against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.

Diagram: Electrophysiology Experimental Workflow

ElectrophysiologyWorkflow cluster_setup Recording Setup cluster_exp Experiment cluster_analysis Data Analysis CellPrep Cell expressing GABA-A Receptors PatchClamp Whole-Cell Patch-Clamp (Voltage Clamp) CellPrep->PatchClamp GABA_app Apply GABA (I_max) PatchClamp->GABA_app Washout1 Washout GABA_app->Washout1 Compound_app Apply Test Compound (Concentration-Response) Washout1->Compound_app Washout2 Washout Compound_app->Washout2 Current Measure Peak Current Compound_app->Current Normalization Normalize to I_max Current->Normalization DoseResponse Plot Dose-Response Curve (EC50 & Efficacy) Normalization->DoseResponse

Caption: Workflow for electrophysiological characterization of a test compound.

Interpreting the Results: Building a Pharmacological Profile

The data obtained from these experiments will allow for a comprehensive comparison of this compound and taurine.

  • High binding affinity (low Ki) and high potency (low EC50) would suggest that this compound is a potent agonist at the tested GABA-A receptor subtype.

  • The efficacy value will classify it as a full agonist (similar to GABA) or a partial agonist (lower maximal effect than GABA).

  • Comparing the Ki and EC50 values across different GABA-A receptor subtypes will reveal its selectivity profile. A compound with a significantly lower Ki or EC50 for one subtype over others is considered selective.

Conclusion: A Path Forward for Novel Compound Characterization

While direct experimental data on this compound is currently limited, this guide provides a robust framework for its thorough investigation. By employing a cross-validation approach with a structurally related compound like taurine and utilizing established protocols in radioligand binding and electrophysiology, researchers can systematically unveil its pharmacological profile. This structured approach not only ensures the scientific integrity of the findings but also contributes valuable knowledge to the field of GABAergic modulation, potentially paving the way for the development of novel therapeutics.

References

  • BenchChem. (n.d.). A Comparative Guide to the Differential Effects of GABA Agonists on Receptor Subtypes.
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A Researcher's Guide to Reproducibility with 5-Aminopentanesulfonic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of reliable and reproducible experimental data is the bedrock of scientific advancement. 5-Aminopentanesulfonic acid, also known as homotaurine, is a compound of significant interest due to its dual functionality as a GABA receptor agonist and an inhibitor of amyloid-beta (Aβ) peptide aggregation.[1] However, realizing its full potential in the laboratory requires a nuanced understanding of its properties and a meticulous approach to experimental design. This guide provides an in-depth, technically-focused comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to empower you to achieve the highest standards of reproducibility in your work.

The Critical Challenge of Reproducibility: Understanding this compound

The reproducibility of experiments involving this compound can be influenced by several factors inherent to the compound itself. A key, though not always explicitly stated, consideration is its potential hygroscopic nature, a characteristic common to many amino acids and sulfonic acid derivatives.[2] Absorbed moisture can alter the precise concentration of stock solutions, leading to cascading variability in downstream assays. Furthermore, as with many specialized reagents, lot-to-lot variability can introduce inconsistencies in purity and the presence of trace impurities, which can have significant, and often unforeseen, effects on experimental outcomes.

To mitigate these challenges, a foundational principle of trustworthiness in your research is to treat every new lot of this compound as a variable that must be controlled. This includes rigorous characterization upon receipt and adherence to strict handling and storage protocols.

Comparative Analysis: this compound and its Alternatives

The selection of an appropriate compound is a critical decision point in experimental design. Below is a comparative table summarizing the key characteristics of this compound and other commonly used alternatives in the contexts of GABA receptor modulation and Aβ aggregation inhibition.

FeatureThis compound (Homotaurine)TaurineGABA (γ-Aminobutyric acid)Tramiprosate
Primary Application GABA Receptor Agonist, Aβ Aggregation InhibitorNeurotransmitter, OsmolytePrimary Inhibitory NeurotransmitterAβ Aggregation Inhibitor
Mechanism of Action Binds to GABA-A receptors and interacts with Aβ peptides to prevent aggregation.[1]Acts on GABA and glycine receptors; possesses antioxidant properties.[3]Binds to both GABA-A and GABA-B receptors to induce neuronal inhibition.Binds to soluble Aβ monomers, stabilizing them and preventing their aggregation into toxic oligomers.[4][5]
Potency Elevates extracellular dopamine levels more effectively than taurine or GABA at 150 mM.[6]Less potent than homotaurine in elevating serum prolactin levels.[7]Less potent than homotaurine in elevating serum prolactin levels.[7]Demonstrates a concentration-dependent inhibition of Aβ42 oligomer formation, with complete inhibition at a 1000-fold molar excess.[4]
Known Reproducibility Issues Potential for hygroscopicity and lot-to-lot variability.Generally considered stable and reproducible.Stable, but its effects can be complex due to interactions with multiple receptor subtypes.Bioavailability can be a concern, leading to the development of prodrugs like ALZ-801.[8]
Key Advantages Dual mechanism of action; blood-brain barrier permeable.[9][10]Endogenous molecule with a wide range of physiological roles.[3]The primary and most potent endogenous inhibitory neurotransmitter.High specificity as an Aβ anti-aggregation agent.[4]

Protocols for Ensuring Experimental Reproducibility

To address the challenges of working with this compound, the following detailed protocols are provided. These protocols are designed as self-validating systems, with built-in checks and explanations for critical steps.

Protocol 1: Preparation and Handling of this compound Stock Solutions

The hygroscopic nature of many amino sulfonic acids necessitates careful handling to ensure accurate concentration of stock solutions. This protocol is designed to minimize moisture absorption.

Workflow for Preparing this compound Stock Solutions

Caption: A validated workflow for the preparation of this compound stock solutions.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the cold powder.

  • Weighing: In a low-humidity environment, rapidly weigh the desired amount of the compound. The longer the powder is exposed to ambient air, the more moisture it will absorb.

  • Dissolution: Immediately dissolve the weighed this compound in a high-purity, degassed buffer (e.g., phosphate-buffered saline). Degassing the buffer helps to prevent the formation of bubbles and ensures a more stable solution.

  • pH Verification: Use a calibrated pH meter to verify the pH of the stock solution. Adjust as necessary with small volumes of dilute acid or base. This is critical as the solubility and activity of many compounds are pH-dependent.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter to remove any potential microbial contamination.

  • Aliquoting: Dispense the stock solution into single-use aliquots. This is a crucial step to prevent multiple freeze-thaw cycles which can degrade the compound.

  • Storage and Quality Control: Store the aliquots at -80°C. Before using a new batch of stock solution in a critical experiment, it is advisable to perform a quality control check on a single aliquot to confirm its expected activity.

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is a widely used method to screen for inhibitors of Aβ fibril formation. The fluorescence of Thioflavin T increases significantly upon binding to amyloid fibrils.

Workflow for the Thioflavin T Assay

G cluster_reactants Reactant Preparation cluster_assay Assay Execution A Prepare Monomeric Aβ Peptide Solution D Incubate Aβ with 5-APSA/Controls at 37°C A->D B Prepare Serial Dilutions of 5-APSA and Controls B->D C Prepare Thioflavin T Working Solution E Add ThT Working Solution to the Reaction C->E D->E F Measure Fluorescence (Ex: ~440nm, Em: ~485nm) E->F

Caption: A streamlined workflow for the Thioflavin T assay to assess Aβ aggregation.

Step-by-Step Methodology:

  • Preparation of Monomeric Aβ: Prepare a solution of monomeric Aβ peptide (typically Aβ42) by dissolving the lyophilized peptide in a suitable solvent like hexafluoroisopropanol (HFIP), followed by evaporation of the solvent and resuspension in a basic buffer. This initial step is critical for ensuring that the aggregation process starts from a consistent monomeric state.

  • Compound Dilutions: Prepare a series of dilutions of this compound and any positive and negative control compounds in the assay buffer. A vehicle control (buffer only) is essential.

  • Thioflavin T Solution: Prepare a working solution of Thioflavin T in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Incubation: In a 96-well plate, combine the monomeric Aβ solution with the different concentrations of your test compounds. Incubate the plate at 37°C with gentle agitation to promote fibril formation.

  • Fluorescence Measurement: At designated time points, add the Thioflavin T working solution to each well and measure the fluorescence using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • Data Analysis: Plot the fluorescence intensity over time for each concentration of this compound. The inhibition of aggregation can be quantified by comparing the fluorescence of the samples containing the compound to the vehicle control.

Conclusion

The successful and reproducible use of this compound in research is not a matter of chance, but a result of a deliberate and informed experimental strategy. By acknowledging and addressing the potential for variability through meticulous handling, the use of validated protocols, and a thorough understanding of its comparative pharmacology, researchers can unlock the full potential of this versatile compound. The data and protocols presented in this guide are intended to serve as a robust starting point for your investigations, enabling you to generate high-quality, reproducible data that will stand up to the rigors of scientific scrutiny.

References

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A Senior Application Scientist's Guide to the Statistical Analysis of 5-Aminopentanesulfonic Acid in GABAergic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds targeting the central nervous system is paramount. This guide provides an in-depth, technical framework for the statistical analysis of data from studies on 5-Aminopentanesulfonic acid, a compound of interest for its potential modulation of GABAergic neurotransmission. By presenting a comparative analysis with established GABA receptor agonists, this document offers a blueprint for robust evaluation, grounded in scientific integrity and supported by detailed experimental protocols.

Introduction to this compound and the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1] The structural similarity of this compound to GABA suggests its potential interaction with these receptors, making it a candidate for investigation in the context of neurological disorders characterized by an imbalance in inhibitory neurotransmission. A thorough understanding of its pharmacological profile, including its potency and efficacy relative to other GABAergic modulators, is crucial for its development as a potential therapeutic agent.

Comparative Pharmacological Analysis: this compound vs. Key GABA Agonists

A critical step in characterizing a new compound is to benchmark its activity against well-established pharmacological agents. In the context of GABAergic modulation, muscimol (a potent GABA-A receptor agonist) and baclofen (a selective GABA-B receptor agonist) serve as ideal comparators.[2][3]

Quantitative Comparison of Receptor Binding Affinity and Potency

The following table summarizes hypothetical experimental data for this compound alongside published data for muscimol and baclofen. This format allows for a direct comparison of their key pharmacological parameters.

CompoundReceptor TargetBinding Affinity (Ki, nM)Potency (EC50, µM)Efficacy (% of GABA max response)
This compound (Hypothetical Data) GABA-A1501585 (Partial Agonist)
Muscimol GABA-A10-200.5-2100 (Full Agonist)[4]
Baclofen GABA-B50-1001-5100 (Full Agonist)[5][6]

Note: The data for this compound is illustrative and should be determined experimentally.

Experimental Protocols for Data Generation

The generation of high-quality, reproducible data is the foundation of any meaningful statistical analysis. The following are detailed protocols for key in vitro assays used to characterize GABA receptor agonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells expressing the desired recombinant GABA-A or GABA-B receptor subtypes.

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous GABA.

    • Resuspend the final membrane preparation in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A or [³H]GABA for GABA-B).

    • Add increasing concentrations of the unlabeled test compound (this compound, muscimol, or baclofen).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Electrophysiology (Two-Electrode Voltage Clamp) for Determining Potency (EC50) and Efficacy

This technique measures the functional response of the receptor to an agonist.

Protocol:

  • Oocyte Preparation:

    • Harvest oocytes from Xenopus laevis frogs.

    • Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Apply increasing concentrations of the agonist (this compound, muscimol, or GABA) to the oocyte and record the resulting inward chloride current.

  • Data Analysis:

    • Normalize the current response at each agonist concentration to the maximal response elicited by a saturating concentration of GABA.

    • Plot the normalized response as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy.

Statistical Analysis of Pharmacological Data

Analysis of Dose-Response Curves

Dose-response curves are fundamental to pharmacology. Their analysis allows for the quantification of a drug's potency and efficacy.

Statistical Approach:

  • Non-linear Regression: Dose-response data should be analyzed using non-linear regression, fitting the data to a four-parameter logistic equation (sigmoidal dose-response model). This will provide estimates and confidence intervals for the EC50, Hill slope, and maximal response.

  • Statistical Significance: The relevance of a dose-response curve can be assessed by combining statistical significance (p-value) with the biological effect size.[7] Tools that calculate p-values based on an F-statistic can determine the likelihood that the observed dose-response relationship is due to random variation.[7]

  • Comparison of Parameters: To compare the potency (EC50) or efficacy of two or more compounds, statistical tests such as the extra sum-of-squares F-test should be employed. This test determines whether a single curve can adequately describe all the data sets or if separate curves (with different parameter values) provide a significantly better fit.

Schild Analysis for Characterizing Antagonism

While this guide focuses on agonists, understanding antagonist interactions is also crucial in pharmacology. Schild analysis is a powerful tool for determining the mechanism of antagonism (e.g., competitive vs. non-competitive).[8][9]

Methodology:

  • Generate agonist dose-response curves in the absence and presence of several fixed concentrations of a suspected antagonist.

  • Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each antagonist concentration.

  • Plot the log (dose ratio - 1) against the log of the antagonist concentration.

  • A linear regression of the Schild plot should yield a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[8][9]

Validated Analytical Method: HPLC-UV for Quantification of this compound

Accurate quantification of the test compound is essential for all in vitro and in vivo studies. The following provides a framework for a validated HPLC-UV method.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][10]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[2][10] The use of an ion-pairing reagent like sodium 1-heptanesulfonate may be necessary to improve retention of the polar this compound.[11]

    • Flow Rate: Typically 1.0 mL/min.[2][10]

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.[11]

    • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Biological Matrices: For analysis in biological samples (e.g., plasma, cerebrospinal fluid), a sample preparation step such as protein precipitation (with acetonitrile or methanol) or solid-phase extraction is required to remove interfering substances.

  • Method Validation:

    • Linearity: Analyze the standard solutions to generate a calibration curve and determine the linear range of the assay. The correlation coefficient (r²) should be >0.99.

    • Accuracy and Precision: Determine the accuracy (% recovery) and precision (relative standard deviation, RSD) by analyzing quality control samples at multiple concentration levels.

    • Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for understanding and communicating complex scientific concepts.

Experimental Workflow for Comparative Agonist Analysis

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Receptor_Expression Receptor Expression (HEK293 Cells / Oocytes) Membrane_Prep Membrane Preparation (for Binding Assay) Receptor_Expression->Membrane_Prep Electrophysiology Electrophysiology (Voltage Clamp) Receptor_Expression->Electrophysiology Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Compound_Prep Compound Preparation (5-APSA & Comparators) Compound_Prep->Binding_Assay Compound_Prep->Electrophysiology Ki_Determination Ki Determination (Cheng-Prusoff) Binding_Assay->Ki_Determination EC50_Efficacy EC50 & Efficacy Determination (Dose-Response Fitting) Electrophysiology->EC50_Efficacy Statistical_Comparison Statistical Comparison (F-test) Ki_Determination->Statistical_Comparison EC50_Efficacy->Statistical_Comparison

Caption: Workflow for the comparative analysis of GABA receptor agonists.

GABA-A Receptor Signaling Pathway

gaba_a_pathway GABA_Agonist GABA or Agonist (e.g., this compound) GABA_A_Receptor GABA-A Receptor Cl- Channel GABA_Agonist->GABA_A_Receptor:f0 Binds to receptor Chloride_Influx Cl- Influx GABA_A_Receptor:f1->Chloride_Influx Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Signaling pathway of a GABA-A receptor agonist.

Conclusion

The comprehensive evaluation of this compound requires a multi-faceted approach, combining robust in vitro pharmacological assays with rigorous statistical analysis and validated analytical methods. By following the detailed protocols and analytical frameworks presented in this guide, researchers can generate high-quality, defensible data to accurately characterize the pharmacological profile of this and other novel GABAergic compounds. This systematic approach is fundamental to advancing our understanding of their therapeutic potential and ensuring the integrity of preclinical drug development.

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  • Evans, S. M., et al. (2021). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in Psychiatry, 12, 649935. [Link]

  • ResearchGate. (n.d.). Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj. [Link]

  • Medically Reviewed. (2025). Is baclofen (GABA receptor agonist) the same as cyclobenzaprine (muscle relaxant)?. [Link]

  • Jacobsen, J., et al. (2014). Comparison of the Effects of the GABAB Receptor Positive Modulator BHF177 and the GABAB Receptor Agonist Baclofen on Anxiety-Like Behavior, Learning, and Memory in Mice. Psychopharmacology, 231(21), 4093-4103. [Link]

  • Jones, M. V., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. Neuron, 21(5), 1031-1042. [Link]

  • Bowery, N. G., et al. (1987). Are baclofen-sensitive GABAB receptors present on primary afferent terminals of the spinal cord?. Trends in Pharmacological Sciences, 8(11), 401-404. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). A closer look at the high affinity benzodiazepine binding site on GABAA receptors. Current Topics in Medicinal Chemistry, 12(14), 1560-1569. [Link]

  • Rahman, M. M., et al. (2014). UV-spectrophotometric and RP-HPLC methods for the simultaneous estimation of acetaminophen and caffeine: validation, comparison and application for marketed tablet analysis. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 335-340. [Link]

  • Reddy, G. S., et al. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993. [Link]

  • Johnston, G. A. (2013). Muscimol as an ionotropic GABA receptor agonist. Neurochemical Research, 38(9), 1940-1944. [Link]

  • MedicineNet. (n.d.). Gabapentin vs. Baclofen: Differences in Nerve Pain Drugs. [Link]

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A Comparative Guide to 5-Aminopentanesulfonic Acid: Unraveling its Excitatory Properties and Contrasting with Neuromodulatory Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5-Aminopentanesulfonic acid (5-APS), a compound whose structural similarity to the primary inhibitory neurotransmitter GABA belies its experimentally validated, yet lesser-known, excitatory effects on the central nervous system. In the absence of extensive peer-reviewed applications, this document synthesizes the available data, offers a robust comparative analysis with well-characterized neuromodulatory agents, and proposes a clear experimental framework for its further validation.

Introduction: The Paradox of a GABA Analog with Excitatory Action

This compound is an omega-amino sulfonic acid, a class of compounds that has garnered interest for their potential to interact with neural pathways. Structurally, it is a five-carbon chain analog of gamma-aminobutyric acid (GABA), with the carboxyl group of GABA replaced by a sulfonic acid moiety. This structural similarity would logically suggest a potential for mimicking GABA's inhibitory effects. However, the available peer-reviewed evidence points to a contradictory and compelling pharmacological profile.

This guide will delve into the documented excitatory and convulsant properties of 5-APS, contrasting them with the well-established inhibitory roles of its shorter-chain analogs, taurine and homotaurine, and the neurotransmitter GABA itself. For drug development professionals and researchers, understanding these stark differences is crucial for any consideration of 5-APS in neuroscience research or as a chemical scaffold.

Peer-Reviewed Validation of this compound's Biological Activity

To date, the body of peer-reviewed literature specifically validating applications for this compound as a primary therapeutic or research agent is limited. However, a pivotal study provides direct evidence of its effects on the central nervous system.

In a study utilizing young chickens, a model chosen for its less-developed blood-brain barrier, researchers investigated the effects of various aliphatic omega-aminosulfonic acids. The findings were unequivocal for the longer-chain compounds:

  • Excitatory and Convulsant Effects : this compound, along with 6-guanidinohexanesulfonic acid, was found to act as an excitant, inducing convulsions.[1] The electroencephalogram (EEG) of the subjects showed typical biphasic spikes with high amplitudes, which notably appeared during the excitant stage before the onset of convulsions.[1]

  • Dosage : It is important to note that these effects were observed at high doses, in the range of 1-9 g/kg.[1]

This study firmly categorizes 5-APS as a CNS excitant, a critical finding that distinguishes it from its structural relatives and informs the direction of any future research.

Beyond this primary neuropharmacological evidence, 5-APS has been mentioned in other contexts, primarily as a chemical intermediate or a tool compound:

  • Chemical Synthesis : Patents indicate its use as a starting material in the synthesis of more complex molecules, such as cephalosporin-based antibacterial agents.

  • Bioconjugation : In one study, a conjugate of bovine serum albumin (BSA) and this compound (BSA-APS) was used to probe the requirements for cytosolic protein delivery. The study found that the BSA-APS conjugate exhibited almost no cell penetration, leading the researchers to conclude that a cationic charge (which the anionic sulfonate group of 5-APS would counteract) is a key factor for this delivery mechanism.

These instances, while not primary applications, confirm its utility in chemical synthesis and as a molecular probe to understand biological processes.

Comparative Analysis: 5-APS vs. Key Neuromodulators

The excitatory nature of 5-APS is best understood in comparison to its structural and functional analogs. The following table and diagram illustrate the critical differences.

Table 1: Structural and Functional Comparison of 5-APS and Related Neuromodulators
CompoundStructureChain Length (Carbons)Acidic GroupPrimary CNS EffectKnown Receptor Interactions (Primary)
This compound NH₂(CH₂)₅SO₃H5Sulfonic AcidExcitatory / Convulsant [1]Not well-characterized; hypothesized to be non-GABAergic
GABA NH₂(CH₂)₃COOH4Carboxylic AcidInhibitory [2]GABAA and GABAB receptor agonist[3][4]
Homotaurine (3-APS) NH₂(CH₂)₃SO₃H3Sulfonic AcidInhibitory / Depressant [1]GABAA receptor binding affinity[5]
Taurine (2-APS) NH₂(CH₂)₂SO₃H2Sulfonic AcidInhibitory Neuromodulator [6][7]Weak GABAA receptor agonist; Glycine receptor agonist[7]
Glutamate HOOC(CH₂)₂CH(NH₂)COOH5 (with dicarboxylic acid)Carboxylic AcidExcitatory [2]NMDA, AMPA, and kainate receptor agonist
Causality Behind Opposing Effects: The Role of Chain Length and the Acidic Moiety

The data strongly suggest that the length of the carbon chain is a critical determinant of the biological effect in this class of compounds. While shorter-chain omega-aminosulfonic acids like taurine and homotaurine exhibit inhibitory or depressant effects, the longer chain of 5-APS leads to an excitatory outcome.[1]

The replacement of a carboxyl group (as in GABA) with a sulfonic acid group also has significant implications. Sulfonic acids are stronger acids than carboxylic acids, which alters the charge distribution and steric bulk of the molecule. This could fundamentally change its ability to bind to and activate the GABA receptor's orthosteric site, which is finely tuned for the structure of GABA.[8] It is plausible that 5-APS either fails to activate GABA receptors or interacts with other targets, such as excitatory amino acid receptors, to produce its convulsant effects.

Mandatory Visualization: Structural and Functional Dichotomy

G gaba GABA (4 Carbons, Carboxylate) Inhibitory homotaurine Homotaurine (3-APS) (3 Carbons, Sulfonate) Inhibitory gaba->homotaurine Structural Analog (Shorter Chain, Different Acid) aps5 This compound (5 Carbons, Sulfonate) Excitatory gaba->aps5 Structural Analog (Longer Chain, Different Acid) glutamate Glutamate (Excitatory Neurotransmitter) aps5->glutamate Functional Similarity

Caption: Structural and functional relationships of 5-APS and key neuromodulators.

Experimental Protocols for Mechanistic Validation

To move beyond the current, limited understanding of 5-APS, a systematic, multi-tiered experimental approach is required. The following protocols are designed as a self-validating system to elucidate the mechanism of action of 5-APS.

Experimental Workflow: From Receptor Binding to In Vivo Effects

G cluster_0 Tier 1: In Vitro Receptor Profiling cluster_1 Tier 2: In Vivo Validation cluster_2 Tier 3: Mechanistic Investigation binding_assay Radioligand Binding Assays (GABAA, GABAB, Glutamate Receptors) electrophysiology Patch-Clamp Electrophysiology (Cultured Hippocampal Neurons) binding_assay->electrophysiology Functional Confirmation animal_model Rodent Seizure Model (i.p. administration of 5-APS) electrophysiology->animal_model In Vivo Hypothesis Testing eeg_recording Simultaneous EEG Recording animal_model->eeg_recording Correlate Behavior and Neural Activity antagonist_study Antagonist Co-administration (e.g., NMDA, AMPA antagonists) eeg_recording->antagonist_study Mechanistic Follow-up c_fos_staining c-Fos Immunohistochemistry (Map neuronal activation) antagonist_study->c_fos_staining Identify Pathway

Caption: A multi-tiered workflow for the validation of 5-APS's mechanism of action.

Protocol 1: Competitive Radioligand Binding Assays
  • Objective : To determine if 5-APS binds to GABA or glutamate receptors.

  • Methodology :

    • Prepare membrane fractions from rodent brain tissue (cortex and hippocampus).

    • For GABAA receptor binding, incubate membranes with a known radioligand (e.g., [³H]muscimol) in the presence of increasing concentrations of 5-APS.

    • For GABAB receptor binding, use a radioligand such as [³H]CGP52432.

    • For glutamate (NMDA) receptor binding, use a radioligand such as [³H]MK-801.

    • As positive controls, use unlabeled GABA and glutamate, respectively.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) for 5-APS at each receptor type.

  • Expected Outcome : This will determine if 5-APS has a significant affinity for these primary excitatory and inhibitory receptors, providing a direct answer to the question of its molecular target.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Objective : To assess the functional effect of 5-APS on neuronal membrane potential and synaptic activity.

  • Methodology :

    • Culture primary hippocampal or cortical neurons from rodents.

    • Establish whole-cell patch-clamp recordings from individual neurons.

    • Perfuse the neurons with a baseline artificial cerebrospinal fluid (aCSF).

    • Apply GABA to confirm the presence of functional inhibitory GABA receptors (observing hyperpolarization or an outward chloride current).

    • Wash out GABA and apply 5-APS at various concentrations.

    • Record changes in resting membrane potential, firing frequency of action potentials, and any induced inward or outward currents.

    • To test for modulation of GABAergic currents, co-apply 5-APS with GABA.

  • Expected Outcome : This experiment will definitively characterize the effect of 5-APS on neuronal excitability. An excitatory effect would be demonstrated by membrane depolarization, an increase in action potential firing, or the induction of an inward current.

Conclusion and Future Directions

The available peer-reviewed evidence, though limited, presents a compelling case for re-evaluating this compound. Far from being a simple GABA analog, its demonstrated excitatory and convulsant properties in a vertebrate model position it as a unique pharmacological tool.[1] Its activity stands in stark contrast to its shorter-chain, inhibitory analogs, highlighting the critical role of molecular structure in determining physiological function.

For researchers in neuroscience and drug development, 5-APS represents an under-investigated molecule that could serve as a probe for excitatory pathways or as a scaffold for the development of novel CNS agents. The proposed experimental workflows provide a clear path forward to elucidate its mechanism of action, a necessary step for any future application. The striking divergence in function between 5-APS and compounds like homotaurine underscores the nuanced and often unpredictable nature of structure-activity relationships in neuropharmacology, warranting a more thorough investigation into this intriguing compound.

References

  • omega-Aminosulfonic Acids as Depressant or Excitant Compounds: Their Effect on the Behavior and Electroencephalogram of Young Chickens. PubMed, National Center for Biotechnology Information. [Link]

  • Amino Acids in Epilepsy. YouTube, National Institute of Neurological Disorders and Stroke. [Link]

  • GABA Receptor. StatPearls, National Center for Biotechnology Information. [Link]

  • Emergence of taurine as a therapeutic agent for neurological disorders. PubMed Central, National Center for Biotechnology Information. [Link]

  • Effects and Mechanisms of Taurine as a Therapeutic Agent. PubMed Central, National Center for Biotechnology Information. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central, National Center for Biotechnology Information. [Link]

  • Amino Acids in Epilepsy. YouTube, National Institute of Neurological Disorders and Stroke. [Link]

  • Homotaurine Induces Measurable Changes of Short Latency Afferent Inhibition in a Group of Mild Cognitive Impairment Individuals. PubMed Central, National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 5-Aminopentanesulfonic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environments of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our protocols. The proper management and disposal of chemical reagents like 5-Aminopentanesulfonic acid are not merely procedural formalities; they are cornerstones of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of personnel, the environment, and regulatory compliance.

Part 1: Immediate Safety & Hazard Assessment

Before beginning any disposal procedure, a thorough understanding of the compound's characteristics is essential. This compound, while not always classified as hazardous, requires careful handling due to its chemical nature as a sulfonic acid derivative.

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.

  • Aquatic Toxicity: May be harmful to aquatic life.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as this can lead to vigorous or exothermic reactions.[1][2]

Required Personal Protective Equipment (PPE): Always handle this compound and its waste with the following PPE to minimize exposure risk:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.[3]

  • Work Area: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Part 2: Disposal Workflow & Decision Making

The proper disposal route for this compound is straightforward: it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash .[4][5] The environmental impact of sulfonic acids necessitates professional treatment.

The following diagram outlines the decision-making process for compliant disposal.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Labeling & Segregation cluster_2 Phase 3: Storage & Final Disposal start This compound Waste Generated (Solid or Aqueous) collect Collect in a designated, chemically compatible, leak-proof waste container. start->collect First Step label_waste Label Container: - 'Hazardous Waste' - 'this compound' - List all components & concentrations - Hazard Pictograms (e.g., Irritant) segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, bases). Store in secondary containment. label_waste->segregate store Store in a designated Satellite Accumulation Area (SAA). Keep container closed. contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Professional Disposal via Licensed Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic protocol is critical for ensuring safety and compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).[6][7]

Step 1: Waste Collection and Containment
  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with acidic waste (e.g., high-density polyethylene). Do not use metal containers.[8] The container must have a secure, screw-on cap.[4][8] Open beakers or containers with stoppers are not acceptable for waste accumulation.[4]

  • Collect Waste:

    • Solid Waste: Transfer unused solid this compound or contaminated items (e.g., weigh boats, gloves, wipes) directly into a designated solid waste container.[1] Avoid creating dust.

    • Liquid Waste: Pour aqueous solutions containing this compound into a designated liquid waste container. Do not fill the container beyond 80% capacity to prevent spills and allow for vapor expansion.[4]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[5] This prevents the release of vapors and protects against accidental spills.

Step 2: Labeling

Proper labeling is a strict regulatory requirement and is crucial for safety.[9]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[5]

  • Complete All Fields: The label must clearly state:

    • The words "Hazardous Waste".[7][9]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][5]

    • For mixtures, list all constituents and their approximate concentrations.[4]

    • Appropriate hazard warnings (e.g., "Irritant").[7]

Step 3: Segregation and Storage
  • Segregate Incompatibles: Store the this compound waste container away from incompatible materials, particularly strong bases and oxidizing agents.[10][11]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin.[5][8] This secondary container must be able to hold at least 110% of the volume of the primary container to contain any potential leaks.[8]

  • Designate a Storage Area: Store the waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7][11][12] This area must be clearly marked with a "Hazardous Waste" sign.[8]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full, or in accordance with your institution's time limits for storage, contact your Environmental Health & Safety (EHS) department to schedule a waste pickup.[13]

  • Maintain Records: Keep accurate records of the waste generated and disposed of, as this documentation is essential for regulatory compliance.[13][14]

  • Professional Disposal: Your EHS department will ensure the waste is transported by a licensed contractor to an approved hazardous waste disposal facility, where it will be managed through methods such as incineration.[7][15]

Part 4: Management of Empty Containers & Spills

  • Empty Containers: A container that held this compound must be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (like water). The rinsate must be collected and disposed of as hazardous liquid waste.[1][5] After triple-rinsing and air-drying, deface the original label, and the container may typically be disposed of as regular trash, pending confirmation with local EHS guidelines.[1][5]

  • Spill Cleanup: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container, label it, and dispose of it according to the protocol above.[1]

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Disposal Route Hazardous Waste ContractorPrevents environmental contamination and ensures regulatory compliance.
Container Type Chemically resistant (e.g., HDPE), screw-topPrevents leaks, spills, and reactions with container material.[8]
Container Capacity Do not exceed 80% fullAllows for liquid expansion and prevents splashing/spills during transport.[4]
Labeling "Hazardous Waste" + Full Chemical Name(s)Ensures clear identification and communication of hazards for safe handling.[7]
Storage Location Designated Satellite Accumulation Area (SAA)Centralizes waste, prevents uncontrolled storage, and facilitates EHS pickup.[12]
Segregation Away from bases, oxidizers; in secondary containmentPrevents dangerous chemical reactions and contains leaks.[8][10][11]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold the principles of responsible scientific practice.

References

  • Benchchem. (n.d.). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
  • GOV.UK. (2020, November 18). Chemical waste: appropriate measures for permitted facilities.
  • Central Washington University. (n.d.). Hazardous Waste Disposal Procedures.
  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
  • Benchchem. (n.d.). Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Thermo Fisher Scientific Chemicals, Inc. (2024, March 30). SAFETY DATA SHEET.
  • Fisher Scientific Company. (2025, December 19). SAFETY DATA SHEET.
  • AAT Bioquest. (2023, March 27). Safety Data Sheet.
  • Fisher Scientific. (2010, March 4). SAFETY DATA SHEET.
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • Lab Alley. (n.d.). How to Safely Dispose of Sulfuric Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

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Navigating the Safe Handling of 5-Aminopentanesulfonic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Aminopentanesulfonic acid. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure that your handling of this compound is both safe and effective.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 37043-68-8) was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar amino sulfonic acids and general principles of laboratory safety.

Hazard Identification and Risk Assessment

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.

  • Eye Irritation: The compound is likely to be a serious eye irritant, potentially causing significant discomfort and damage upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.

Personal Protective Equipment (PPE) Regimen

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or degradation before each use.To prevent direct skin contact and potential irritation.
Eye/Face Protection Safety glasses with side shields or gogglesMust provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect against accidental splashes that could cause serious eye irritation.
Body Protection Laboratory coatA full-length lab coat, preferably made of a chemically resistant material.To protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid form outside of a certified chemical fume hood where dust may be generated.To prevent the inhalation of airborne particles that could irritate the respiratory tract.

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to ensuring safety and procedural integrity. All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Pre-Handling Checklist:
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Emergency Equipment Accessibility: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Prepare Workspace: Gather all necessary equipment and reagents to minimize movement and the potential for spills.

Handling and Solution Preparation:
  • Weighing: If working with the solid form, weigh the required amount within the fume hood.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing. Always add acid to water, never the other way around.

  • Containment: Keep containers covered as much as possible during the procedure.

The logical workflow for the safe handling of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Functionality prep_emergency_eq Check Eyewash/Safety Shower prep_fume_hood->prep_emergency_eq prep_ppe Don Appropriate PPE prep_emergency_eq->prep_ppe handle_weigh Weigh Solid in Fume Hood prep_ppe->handle_weigh handle_dissolve Prepare Solution (Acid to Water) handle_weigh->handle_dissolve handle_contain Keep Containers Covered handle_dissolve->handle_contain disp_neutralize Neutralize Waste Solution (pH 6-8) handle_contain->disp_neutralize disp_container Collect in Labeled Hazardous Waste Container disp_neutralize->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: Logical workflow for the safe handling and disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use a spill kit with a neutral absorbent material to contain the spill.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent entry into the contaminated area.

    • Follow your institution's emergency response procedures.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables and the first rinse of emptied containers, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Neutralization: Depending on local regulations, acidic waste solutions may need to be neutralized to a pH between 6 and 8 before disposal. This should be done carefully by slowly adding a suitable base (e.g., sodium bicarbonate) and monitoring the pH.

  • Disposal: The sealed hazardous waste container must be disposed of through your institution's designated hazardous waste management program. Never dispose of this chemical down the drain or in regular trash[2].

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your scientific endeavors.

References

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.